2-(2,4,5-Trifluorophenyl)butanoic acid
Description
BenchChem offers high-quality 2-(2,4,5-Trifluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,5-Trifluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-2-5(10(14)15)6-3-8(12)9(13)4-7(6)11/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
DJXSYWKHBQVAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral β-amino acid of immense pharmaceutical importance. It serves as the critical backbone for Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The efficacy and safety of Sitagliptin are directly tied to the precise stereochemistry of this intermediate; therefore, its enantioselective synthesis is a subject of intense research and industrial development.
This guide provides a comprehensive overview of the principal synthetic pathways developed for this molecule. It moves beyond a simple recitation of reaction steps to explore the underlying strategic decisions, mechanistic considerations, and process optimizations that characterize each approach. We will delve into biocatalytic routes that represent the cutting edge of green chemistry, highly efficient asymmetric hydrogenations that have defined large-scale manufacturing, and classical chemical methods involving chiral pool starting materials and asymmetric additions. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of how this vital pharmaceutical building block is constructed.
Chapter 1: Biocatalytic Synthesis via Asymmetric Transamination
The biocatalytic approach, particularly the use of engineered transaminase (TA) enzymes, represents a landmark achievement in green chemistry and pharmaceutical manufacturing. This strategy was famously implemented by Merck and Codexis for a highly efficient, second-generation synthesis of Sitagliptin.[1]
Core Principle: Reductive Amination with Engineered Enzymes
The core of this pathway is the asymmetric conversion of a prochiral ketone, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, directly into the desired chiral amine. A transaminase enzyme facilitates this transformation by transferring an amino group from a donor molecule (like isopropylamine or benzylamine) to the ketone substrate. The enzyme's chiral active site directs the addition to create the (R)-enantiomer with exceptionally high fidelity.
The challenge, and the source of innovation, lay in developing a transaminase that could not only accept the bulky trifluorophenyl substrate but also operate under demanding industrial process conditions. Through directed evolution, a transaminase from Arthrobacter sp. was extensively engineered, incorporating 27 mutations to achieve the required activity, stability, and stereoselectivity for large-scale production.[2]
Multi-Enzyme Cascade Systems
To further enhance efficiency and overcome challenges like product inhibition, multi-enzyme cascade systems have been developed.[2][3] For instance, when using benzylamine as an amine donor, the benzaldehyde by-product can inhibit the transaminase. A cascade system can incorporate an aldehyde reductase (AHR) and a co-factor regeneration enzyme like formate dehydrogenase (FDH) to remove the inhibitory by-product and recycle the necessary cofactors, driving the reaction to completion.[2]
Workflow: General Multi-Enzyme Cascade for Sitagliptin Intermediate Synthesis
Below is a diagram illustrating a typical multi-enzyme cascade for this synthesis.
Caption: Multi-enzyme cascade for biocatalytic synthesis.
Experimental Protocol: Enzymatic Synthesis of Sitagliptin Intermediate
This protocol is a generalized representation based on published methodologies.[2][3]
-
Reaction Setup: To a temperature-controlled vessel, add Tris-HCl buffer (e.g., 200 mM, pH 8.0).
-
Reagents: Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq), the amine donor (e.g., benzylamine, 3.0 eq), and the cofactor pyridoxal 5'-phosphate (PLP, 0.5 mM).
-
Cofactor Regeneration: For cascade systems, add sodium formate (2.0 eq).
-
Enzyme Addition: Add the whole-cell biocatalysts containing the transaminase (e.g., 60 mgCDW/mL) and, if applicable, the AHR/FDH system (e.g., 60 mgCDW/mL).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 37°C) and monitor the conversion by HPLC.
-
Workup: Upon completion, separate the biomass (e.g., by centrifugation). Extract the product ester from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis: The crude ester is then hydrolyzed (e.g., using LiOH in methanol/water) to yield the target butanoic acid.
-
Purification: The final product is isolated and purified, typically by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and drying.
| Enzyme System | Substrate Conc. | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Engineered TA (ATA117-rd11) | High Loading | 92% Yield (Sitagliptin) | >99.95% | [2] |
| TARO-Est / AHR / FDH Cascade | 100 mM | ~70% Yield | Not Reported | [2][3] |
Chapter 2: Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a powerful and widely used industrial method for installing chirality. For the synthesis of the Sitagliptin backbone, this strategy has evolved significantly, from an early-generation route involving a hydroxy-ester to a highly efficient, atom-economical process involving direct hydrogenation of an enamine.
Strategy 1: Hydrogenation of a β-Keto Ester (First-Generation Process)
Merck's first industrial synthesis involved the asymmetric hydrogenation of a β-keto ester to a chiral β-hydroxy acid.[3] This approach uses a Ruthenium-based catalyst with a chiral phosphine ligand (e.g., BINAP) to set the stereocenter. The resulting hydroxyl group then requires several further chemical steps (activation, displacement with azide, reduction) to be converted into the required amine, making the overall process lengthy.[3]
Strategy 2: Hydrogenation of a Prochiral Enamine (Improved Process)
A more advanced and convergent approach involves the direct asymmetric hydrogenation of a prochiral enamine.[4][5] In this route, the trifluorophenyl butanoic acid backbone and the heterocyclic portion of Sitagliptin are first coupled to form an enamine intermediate. This enamine is then hydrogenated using a Rhodium or Ruthenium catalyst paired with a specialized chiral ligand, such as a Josiphos-type ligand.[4][5] This step simultaneously creates the chiral center and completes the synthesis of the final drug molecule in a single, highly enantioselective transformation. This places the crucial asymmetric step at the end of the synthesis, maximizing the efficient use of the expensive chiral catalyst.
Workflow: Enamine Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of a prochiral enamine.
Experimental Protocol: Asymmetric Hydrogenation of an Enamine
This protocol is a generalized representation based on published methodologies for Sitagliptin synthesis.[4]
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the chiral catalyst precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., t-Bu JOSIPHOS) in a degassed solvent like methanol. Stir to form the active catalyst.
-
Reaction: Add a solution of the prochiral enamine substrate in methanol to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psig H₂). Heat the reaction to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction for substrate consumption via HPLC or in-situ IR spectroscopy.
-
Workup: Once complete, cool the reactor and carefully vent the hydrogen pressure. The reaction mixture containing the chiral amine product can be carried forward directly.
-
Isolation: The product is typically not isolated as the free base but is converted directly to a stable salt (e.g., the phosphate salt of Sitagliptin) via the addition of phosphoric acid, which induces crystallization. The highly pure product is then collected by filtration.
| Catalyst/Ligand | Substrate | Overall Yield | Enantiomeric Excess (ee) | Reference |
| [Ru(cymene)Cl]₂ / (S)-Ts-DPEN | β-Ketoester | Lower, multi-step | Not specified for intermediate | [6] |
| Rh(I) / t-Bu JOSIPHOS | Prochiral Enamine | up to 65% (Sitagliptin) | >99.5% | [4] |
Chapter 3: Chiral Pool Synthesis via Aziridine Intermediates
The chiral pool approach leverages the stereochemistry of readily available, inexpensive natural products, such as amino acids, to construct the target molecule. For (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, strategies starting from both L-methionine and (S)-serine have been reported. Both routes converge on a key chiral aziridine intermediate, which is then opened by an organometallic trifluorophenyl nucleophile.
Core Principle: Stereospecific Ring-Opening of a Chiral Aziridine
The central transformation in these pathways is the nucleophilic ring-opening of a chiral 2-(hydroxymethyl)aziridine or a related derivative. An organometallic reagent, specifically (2,4,5-trifluorophenyl)magnesium bromide (a Grignard reagent), attacks the less-substituted carbon of the aziridine ring. This SN2-type reaction proceeds with inversion of configuration, but because the attack is at the C-H bond adjacent to the stereocenter, the original stereochemistry derived from the starting amino acid is effectively transferred to the final product.
Pathway A: Synthesis from L-Methionine
This route transforms L-methionine into a chiral N-Boc protected aziridine derivative in four steps (protection, reduction, activation of the hydroxyl group, and ring closure).[7] The key ring-opening step with the Grignard reagent introduces the trifluorophenyl group. Subsequent deprotection and oxidation of the resulting primary alcohol to a carboxylic acid furnishes the final product.[7]
Pathway B: Synthesis from (S)-Serine
A similar strategy begins with (S)-serine.[8] The amino and carboxyl groups are protected, and the side-chain hydroxyl group is converted into a leaving group. Intramolecular substitution then forms the N-protected (R)-aziridin-2-methanol. This intermediate undergoes the same crucial Grignard ring-opening reaction, followed by further functional group manipulations to yield the target β-amino acid.[8]
Synthetic Pathway Comparison: Chiral Pool Routes
Caption: Convergent chiral pool syntheses via aziridine ring-opening.
Experimental Protocol: Aziridine Ring-Opening and Subsequent Oxidation
This protocol is a generalized representation based on the L-methionine route.[7]
-
Grignard Reaction: To a solution of the chiral N-Boc aziridine derivative (1.0 eq) in an anhydrous solvent like THF, add the (2,4,5-trifluorophenyl)magnesium bromide solution dropwise at a low temperature (e.g., 0°C).
-
Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude β-amino alcohol intermediate.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent system (e.g., acetonitrile, water, CCl₄). Add an oxidizing agent (e.g., a ruthenium catalyst like RuCl₃ with NaIO₄ as the co-oxidant) and stir at room temperature.
-
Workup & Purification: After the oxidation is complete, perform an appropriate workup to remove the oxidant. Purify the resulting N-Boc protected β-amino acid by column chromatography or crystallization.
-
Deprotection: The final Boc deprotection can be achieved under acidic conditions (e.g., HCl in water or an organic solvent) to yield the target compound.[9]
| Starting Material | Number of Steps | Overall Yield | Key Advantage | Reference |
| L-Methionine | 6 | 32% | Uses a common and cheap starting material. | [7] |
| (S)-Serine | 10 | 30% | Demonstrates the versatility of the aziridine strategy. | [8] |
Chapter 4: Alternative Asymmetric Strategies
Beyond the major industrial routes, several other elegant asymmetric methods have been developed, offering alternative approaches to establishing the crucial stereocenter.
Aza-Michael Addition (Conjugate Addition)
The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Recent work has demonstrated a highly enantioselective synthesis of Sitagliptin using a phase-transfer catalyst.[10][11] In this approach, a quinine-derived C(9)-urea ammonium catalyst directs the addition of a protected hydroxylamine nucleophile to an (E)-enone bearing the trifluorophenyl moiety. This key step establishes the chiral center with high enantiomeric excess (96% ee). Subsequent transformations, including a Baeyer-Villiger oxidation and deprotections, complete the synthesis.[10]
Additions to Chiral Sulfinyl Imines
This strategy employs a chiral auxiliary to direct the stereoselective addition of a nucleophile. A tert-butanesulfinyl imine is prepared from 2,4,5-trifluorophenylacetaldehyde and (R)-tert-butanesulfinamide. The addition of a titanium enolate of an acetate ester to this chiral imine proceeds with high diastereoselectivity, controlled by the sulfinyl group.[12] Subsequent removal of the sulfinyl auxiliary provides the β-amino ester with the desired (R) configuration. This method is broadly applicable to the synthesis of various β-amino acids.[12]
Chapter 5: Process Considerations and Comparative Analysis
The choice of a synthetic route for industrial production is a multi-faceted decision, balancing efficiency, cost, safety, and environmental impact.
| Synthetic Pathway | Advantages | Disadvantages | Ideal Application |
| Biocatalytic Transamination | Extremely high enantioselectivity (>99.9% ee); "Green" process (aqueous, mild conditions); Reduces waste streams; High overall yield. | Requires significant initial investment in enzyme development and evolution; Enzyme stability can be a concern. | Large-scale, dedicated manufacturing where green metrics and efficiency are paramount. |
| Asymmetric Hydrogenation | Very high throughput and efficiency; High enantioselectivity (>99% ee); Convergent route (enamine strategy). | Uses expensive and toxic heavy metal catalysts (Rh, Ru); Requires high-pressure hydrogen gas (safety concern); Ligand synthesis can be complex. | Established large-scale manufacturing where infrastructure for hydrogenation exists. |
| Chiral Pool Synthesis | Starts from inexpensive, readily available chiral materials; Avoids expensive metal catalysts for the key C-C bond formation. | Longer synthetic sequences (more steps); Lower overall yields; Can have lower atom economy. | Academic research, smaller-scale synthesis, or when avoiding specific metal catalysts is a priority. |
| Aza-Michael / Chiral Auxiliary | Employs organocatalysis or recoverable auxiliaries; Can achieve high enantioselectivity. | May require stoichiometric amounts of chiral reagents (auxiliaries); Phase-transfer catalysis can be sensitive to conditions. | Flexible synthesis of diverse analogs and for processes where metal-free catalysis is desired. |
Conclusion
The synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid showcases a remarkable evolution in synthetic organic chemistry. From classical chiral pool approaches to sophisticated asymmetric hydrogenations and culminating in the highly optimized biocatalytic transamination process, the development of these routes reflects a continuous drive for greater efficiency, sustainability, and elegance in pharmaceutical manufacturing. The transaminase-catalyzed process, in particular, stands as a benchmark for the successful application of green chemistry principles on an industrial scale, providing a cost-effective and environmentally responsible method for producing this life-saving medication. Future innovations will likely focus on developing next-generation enzymes with even broader substrate scopes and greater stability, further solidifying the role of biocatalysis in modern drug development.
References
-
Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Synthetic Organic Chemistry, Japan, 55(2), 115-125. [Link]
-
Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of beta-amino Weinreb amides. Tetrahedron: Asymmetry, 7(7), 1919-1922. [Link]
-
Jie, J., & Liu, X. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701. [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3752-3757. [Link]
-
Li, J., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Synthetic Communications, 45(10), 1225-1231. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
-
Wang, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6335-6340. [Link]
-
Sunrise Chemical. (2024). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Csatayová, K., et al. (2012). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Molecules, 17(9), 10444-10455. [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (2021).
- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2014).
-
Chen, Y.-C., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15027–15034. [Link]
-
Contente, M. L., et al. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 20(2), 416-422. [Link]
- WO2009064476A1 - Preparation of sitagliptin intermediate. (2009).
-
Chen, Y.-C., et al. (2024). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Scribd. [Link]
- WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. (2014).
-
National Center for Biotechnology Information (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Database. [Link]
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 6. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Application Dynamics of 2-(2,4,5-Trifluorophenyl)butanoic Acid in Advanced Therapeutics and Materials
Executive Summary
As fluorinated building blocks increasingly dominate both pharmaceutical pipelines and next-generation materials, understanding the precise physicochemical tuning provided by specific structural modifications is paramount. 2-(2,4,5-Trifluorophenyl)butanoic acid represents a highly specialized node within this chemical space. Sharing the electron-deficient 2,4,5-trifluorophenyl pharmacophore with blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin[1], this compound distinguishes itself via an alpha-ethyl substituted acetic acid backbone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and dual-use applications across medicinal chemistry and perovskite photovoltaics.
Structural & Physicochemical Profiling
The strategic placement of three highly electronegative fluorine atoms on the phenyl ring fundamentally alters the electron density of the molecule. Fluorine substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity, which is critical for cellular permeability[2].
Unlike its unsubstituted precursor, 2,4,5-trifluorophenylacetic acid, the addition of the alpha-ethyl group in 2-(2,4,5-trifluorophenyl)butanoic acid introduces significant steric bulk adjacent to the carboxylate. This structural nuance increases the overall hydrophobicity and alters the pKa of the carboxylic acid due to the competing inductive electron-withdrawing effect of the fluorinated ring and the electron-donating nature of the aliphatic chain.
Quantitative Data Summary
To provide a clear comparative baseline, the physicochemical properties of 2-(2,4,5-trifluorophenyl)butanoic acid are benchmarked against its industry-standard analogs.
| Property | 2-(2,4,5-Trifluorophenyl)butanoic acid | 2,4,5-Trifluorophenylacetic acid | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| Molecular Formula | C10H9F3O2 | C8H5F3O2 | C10H10F3NO2 |
| Molecular Weight | 218.17 g/mol | 190.12 g/mol | 233.19 g/mol |
| CAS Number | Specialty Analog | 209995-38-0 | 936630-57-8 |
| LogP (Predicted) | ~2.9 | ~2.1 | ~1.2 |
| Key Structural Feature | Alpha-ethyl substitution | Unsubstituted alpha-carbon | Beta-amino, gamma-aryl substitution |
| Primary Application | R&D Building Block | Sitagliptin Precursor / Perovskite Additive[3] | Sitagliptin Active Pharmaceutical Intermediate[2] |
Mechanistic Causality in Synthesis: Alpha-Alkylation Protocol
Synthesizing alpha-substituted phenylalkanoic acids requires precise control over enolate chemistry. The protocol below outlines a self-validating system for the synthesis of 2-(2,4,5-trifluorophenyl)butanoic acid via the electrophilic alkylation of 2,4,5-trifluorophenylacetic acid[1].
Causality & Design: The alpha-carbon of phenylacetic acids is weakly acidic. By utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA), we selectively deprotonate the alpha-carbon without causing nucleophilic attack on the carboxylate carbon. The reaction requires strictly anhydrous conditions and cryogenic temperatures to prevent self-condensation side reactions.
Step-by-Step Methodology
-
Preparation of the Dianion:
-
Purge a flame-dried round-bottom flask with Argon.
-
Dissolve 10.0 mmol of 2,4,5-trifluorophenylacetic acid in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Mechanistic Step: Dropwise, add 22.0 mmol (2.2 eq) of LDA. Why 2.2 equivalents? The first equivalent deprotonates the carboxylic acid to form a relatively unreactive lithium carboxylate salt; the second equivalent abstracts the alpha-proton to generate the highly reactive enolate dianion.
-
-
Electrophilic Alkylation:
-
Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Add 11.0 mmol (1.1 eq) of ethyl iodide dropwise. Ethyl iodide is chosen as a highly reactive electrophile ideal for SN2 alkylation of the sterically hindered enolate.
-
In-Process Control (IPC): Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via LC-MS. The validation of this step is the complete disappearance of the starting material mass peak (m/z 189 [M-H]-).
-
-
Quenching and Workup:
-
Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification protonates the carboxylate, driving the neutral product into the organic phase.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.
-
Figure 1: Alpha-alkylation workflow for 2-(2,4,5-trifluorophenyl)butanoic acid synthesis.
Application Dynamics: Medicinal Chemistry & Materials Science
The utility of the 2,4,5-trifluorophenylalkanoic acid scaffold spans two distinct, high-impact scientific domains.
Medicinal Chemistry: The DPP-4 Inhibitor Landscape
In the design of therapeutics for Type 2 Diabetes, the 2,4,5-trifluorophenyl ring is a privileged motif used to anchor molecules into the S1 hydrophobic pocket of the DPP-4 enzyme. While current commercial drugs utilize the beta-amino derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid[2], the alpha-substituted 2-(2,4,5-trifluorophenyl)butanoic acid serves as a valuable R&D scaffold. The presence of the carboxylic acid functional group allows for targeted hydrogen bonding, while the trifluorinated aromatic ring enhances metabolic stability against enzymatic degradation[2]. Furthermore, Boc-protected derivatives of these butanoic acids are standard intermediates in peptide coupling workflows[4].
Materials Science: Perovskite Solar Cell Passivation
Recent breakthroughs have repurposed these pharmaceutical intermediates as critical additives in photovoltaics. 2,4,5-Trifluorophenylacetic acid acts as a highly effective bifunctional additive in perovskite solar cells[3]. The mechanism is twofold:
-
Defect Passivation: The carboxylic acid group interacts directly with uncoordinated lead (Pb) clusters, passivating deep-energy-level defects within the perovskite lattice.
-
Moisture Barrier: The highly hydrophobic trifluorobenzene moiety repels water, drastically improving the environmental stability of the solar cell.
In empirical studies, this dual action enhanced the Power Conversion Efficiency (PCE) from 22.95% to 24.56% and maintained 93.6% of its initial efficiency after 3,912 hours of air exposure[3]. By extrapolating these principles, 2-(2,4,5-trifluorophenyl)butanoic acid—with its additional alpha-ethyl group—offers even greater hydrophobicity, presenting a compelling hypothesis for superior moisture resistance in next-generation devices.
Figure 2: Dual application logic of fluorinated phenylalkanoic acids in med-chem and materials.
References
-
[4] Title: (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID - PubChem Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
- 2. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]
- 3. ossila.com [ossila.com]
- 4. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,4,5-Trifluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2,4,5-Trifluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a fluorinated aromatic ring and a carboxylic acid group—it presents potential as a building block for novel therapeutic agents. This document delves into its identifiers, predicted physicochemical properties, a plausible synthetic route, and essential safety considerations.
Compound Identification and Core Data
Direct searches for a specific CAS number for 2-(2,4,5-Trifluorophenyl)butanoic acid in publicly accessible databases did not yield a dedicated entry. This suggests that the compound may not be a readily available commercial product and likely exists as a research intermediate. However, based on its chemical structure, we can deduce its fundamental identifiers.
| Identifier | Value |
| IUPAC Name | 2-(2,4,5-Trifluorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 222.17 g/mol |
| Canonical SMILES | CCC(C1=CC(=C(C=C1F)F)F)C(=O)O |
| InChI Key | (Predicted) Based on structure |
Physicochemical Properties (Predicted)
The physicochemical properties of 2-(2,4,5-Trifluorophenyl)butanoic acid are predicted based on its structure and by drawing parallels with similar arylalkanoic acids.[1] These properties are crucial for understanding its behavior in various experimental settings.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow solid or oil | Typical for many carboxylic acids.[1] |
| Boiling Point | High, expected to be >250 °C | Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[1] |
| Melting Point | Expected to be a low-melting solid or oil | The introduction of fluorine atoms can influence the crystal lattice and melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, toluene) | The nonpolar trifluorophenyl and butyl groups reduce water solubility, while the overall structure allows for dissolution in organic solvents.[1] |
| pKa | ~4-5 | The carboxylic acid moiety is acidic. |
Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid: A Plausible Route
A viable synthetic pathway for 2-(2,4,5-Trifluorophenyl)butanoic acid can be adapted from established methods for the synthesis of 2-arylbutanoic acids. A palladium-catalyzed carbonylation of an allylarene offers a promising approach.[2][3]
Experimental Protocol: Palladium-Catalyzed Carbonylative Transformation
This protocol is based on a general procedure for the synthesis of 2-arylbutanoic acids and is adapted for the specific synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid.[3]
Step 1: Preparation of the Reaction Mixture
-
To a 15 mL reaction tube, add Palladium(II) acetate (Pd(OAc)₂, 2.8 mg, 2.5 mol%), triphenylphosphine (PPh₃, 26.2 mg, 20 mol%), and a suitable CO surrogate such as TFBen (105.0 mg, 1 mmol).
-
Purge the tube with an inert gas (e.g., nitrogen or argon).
-
Add 1-allyl-2,4,5-trifluorobenzene (0.5 mmol), formic acid (190 µL, 5 mmol), and toluene (2 mL) to the reaction tube.
Step 2: Reaction Execution
-
Quickly seal the reaction tube with a screw-top septum cap.
-
Place the sealed tube in a preheated heating block at 100 °C.
-
Allow the reaction to proceed for 20 hours with stirring.
Step 3: Work-up and Purification
-
After 20 hours, cool the reaction vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate 2-(2,4,5-Trifluorophenyl)butanoic acid.
Visualizing the Synthetic Workflow
Caption: Synthetic Pathway to 2-(2,4,5-Trifluorophenyl)butanoic acid
Safety and Handling
-
Carboxylic Acid Moiety : Carboxylic acids are generally corrosive and can cause skin and eye irritation or burns upon direct contact. Inhalation of dust or vapors may irritate the respiratory tract.
-
Fluorinated Aromatic Ring : Organofluorine compounds can have varying toxicological profiles. It is prudent to handle the compound with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Potential Applications in Research and Development
Arylalkanoic acids are a well-established class of compounds with a wide range of biological activities. Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) belong to this chemical class. The presence of a trifluorophenyl group in 2-(2,4,5-Trifluorophenyl)butanoic acid can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability and binding affinity to biological targets. This makes it an interesting candidate for:
-
Lead optimization in drug discovery: As a fragment or building block for more complex molecules.
-
Development of novel anti-inflammatory agents: The arylalkanoic acid scaffold is a known pharmacophore for anti-inflammatory activity.
-
Probing biological systems: As a tool compound to investigate the role of specific enzymes or receptors.
Conclusion
2-(2,4,5-Trifluorophenyl)butanoic acid, while not a widely cataloged compound, holds potential for scientific exploration, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its key identifiers, predicted properties, a plausible synthetic strategy, and necessary safety precautions. As with any novel compound, further experimental investigation is required to fully characterize its properties and potential applications.
References
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).
- Li, Y., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals. Organic Letters.
- Li, Y., et al. (2019). Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals.
- Google Patents. (n.d.). Preparation of sitagliptin intermediate.
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2020).
- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Google Patents. (2010).
- European Patent Office. (2012).
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).
- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- PubMed. (n.d.). [4-(3-Oxo-1,2-benzisothiazolin-2-yl)alkanoic, phenyl and phenoxyalkanoic acids: synthesis and anti-inflammatory, analgesic, and antipyretic properties].
- ResearchGate. (n.d.).
- Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids - PMC. (2007). PMC.
- Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | Journal of the American Chemical Society - ACS Publications. (2019).
- Benchchem. (n.d.). Technical Support Center: Synthesis of (2S)-2,3-Dimethylbutanoic Acid.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026). MDPI.
- Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents - Asian Publication Corporation. (n.d.).
- Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.).
- Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024).
- Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels - DSpace@MIT. (n.d.). DSpace@MIT.
- Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
- Friedel–Crafts-Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters - PMC. (2023). PMC.
- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts.
Sources
role of 2-(2,4,5-Trifluorophenyl)butanoic acid in Sitagliptin synthesis
An In-Depth Technical Guide on the Synthesis of the Core Moiety of Sitagliptin: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin, an oral antihyperglycemic agent, is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[1][2] The efficacy and safety of Sitagliptin are critically dependent on the stereochemistry of its core structure, specifically the (R)-enantiomer of the β-amino acid moiety. This technical guide provides a comprehensive overview of the synthetic strategies developed to produce the key chiral intermediate, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. While the role of 2-(2,4,5-Trifluorophenyl)butanoic acid is not established in the synthesis of Sitagliptin, this guide will delve into the scientifically validated and industrially applied methods for the stereoselective synthesis of the crucial 4-(2,4,5-trifluorophenyl) substituted β-amino acid. We will explore various methodologies, including asymmetric hydrogenation, enzymatic resolutions, and the use of chiral auxiliaries, providing detailed protocols and comparative data to inform researchers and professionals in the field of drug development.
Introduction: The Significance of Chirality in Sitagliptin
The pharmacological activity of many drugs is intrinsically linked to their three-dimensional structure. In the case of Sitagliptin, the inhibitory effect on the DPP-IV enzyme is almost exclusively attributed to the (R)-enantiomer. The synthesis of enantiomerically pure Sitagliptin is therefore a primary objective in its manufacturing process to ensure optimal therapeutic effect and minimize potential off-target effects associated with the (S)-enantiomer. The central challenge in the synthesis of Sitagliptin lies in the efficient and stereocontrolled construction of the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core.
Synthetic Strategies for the Chiral β-Amino Acid Core
The synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been a subject of extensive research, leading to the development of several elegant and efficient strategies. These can be broadly categorized into three main approaches:
-
Asymmetric Hydrogenation: This method involves the stereoselective reduction of a prochiral precursor, such as an enamine or a β-keto ester, using a chiral catalyst.
-
Enzymatic Resolution: This approach utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer.
-
Chiral Auxiliaries and Organocatalysis: This strategy employs a chiral molecule to direct the stereochemical outcome of a reaction, which is later removed to yield the enantiomerically pure product.
The following sections will provide a detailed examination of these methodologies.
Asymmetric Hydrogenation
Asymmetric hydrogenation has emerged as a powerful tool for the industrial-scale synthesis of chiral molecules. In the context of Sitagliptin, this approach typically starts from a prochiral enamine or a β-keto ester derived from 2,4,5-trifluorobenzaldehyde.
One of the pioneering routes developed by Merck involved the asymmetric hydrogenation of an enamine intermediate using a rhodium-based catalyst with a chiral ferrocenyl diphosphine ligand.[3] This process achieves high enantioselectivity, affording the desired (R)-amino acid precursor in excellent yield and purity.
Another approach involves the asymmetric hydrogenation of a β-keto ester, followed by a stereochemical inversion step. For instance, the reduction of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate using a Ru-(S)-BINAP complex yields the (3S)-hydroxy ester. This is then converted to the (3R)-amino acid through a Mitsunobu reaction or other inversion chemistries.[4]
Experimental Protocol: Asymmetric Hydrogenation of an Enamine (Representative)
-
Preparation of the Enamine: The prochiral enamine is synthesized by the condensation of the corresponding β-ketoester with an ammonium source.
-
Hydrogenation: The enamine substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.
-
A solution of the rhodium-chiral phosphine ligand complex is added.
-
The reactor is purged with hydrogen gas and pressurized to a specified pressure (e.g., 20 bar).
-
The reaction is heated to a specific temperature (e.g., 90°C) and stirred for a defined period (e.g., 18 hours).[5]
-
Work-up and Isolation: After cooling and depressurization, the solvent is removed under reduced pressure. The resulting crude product is then purified by crystallization or chromatography to yield the enantiomerically enriched protected β-amino acid.
Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For Sitagliptin, enzymatic resolutions have been successfully employed to separate the desired (R)-enantiomer from a racemic mixture of the β-amino acid or its ester derivative.
Lipases, for instance, can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted (R)-ester from the hydrolyzed (S)-acid.[6] Transaminases have also been utilized in a more direct approach to asymmetrically synthesize the chiral amine from a prochiral ketone.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Representative)
-
Substrate Preparation: A racemic mixture of the ethyl ester of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is prepared.
-
Enzymatic Reaction: The racemic ester is dissolved in a suitable organic solvent (e.g., isopropyl ether).
-
A lipase, such as Burkholderia cepacia lipase (PSIM), is added to the mixture along with a controlled amount of water and a base (e.g., triethylamine).[6]
-
The reaction is incubated at a specific temperature (e.g., 45°C) with stirring.
-
Separation: The reaction is monitored until approximately 50% conversion is reached. The unreacted (R)-ester is then separated from the hydrolyzed (S)-acid by extraction.
-
Hydrolysis: The isolated (R)-ester is then hydrolyzed under basic conditions to afford the desired (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Chiral Auxiliaries and Organocatalysis
The use of chiral auxiliaries provides a classical yet effective method for stereoselective synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
More recently, organocatalysis has emerged as a powerful strategy. For example, a tandem aza-Michael/hemiacetal reaction catalyzed by a chiral organocatalyst can be used to construct the chiral β-amino acid precursor with high enantioselectivity.[7][8]
Conversion to Sitagliptin
Once the enantiomerically pure (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is obtained, the final step in the synthesis of Sitagliptin is the coupling reaction with the heterocyclic amine, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[9][10][11]triazolo[4,3-a]pyrazine. This is typically an amidation reaction carried out using standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).[10]
Data Presentation
| Synthetic Strategy | Key Precursor | Catalyst/Enzyme | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Enamine | [Rh(cod)Cl]₂ / Chiral Phosphine Ligand | >90% | >99% | [5] |
| Asymmetric Hydrogenation | β-Keto Ester | Ru-(S)-BINAP | High | High | [4] |
| Enzymatic Resolution | Racemic β-Amino Ester | Burkholderia cepacia Lipase (PSIM) | >48% (for R-enantiomer) | ≥99% | [6] |
| Organocatalysis | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | (S)-Diphenylprolinol-TMS | 85% | 96% | [8] |
Visualizations
Overall Synthetic Workflow for Sitagliptin
Caption: A simplified workflow for the synthesis of Sitagliptin, highlighting the two key stages.
Asymmetric Hydrogenation Pathway
Caption: Key steps in the asymmetric hydrogenation route to the Sitagliptin core.
Conclusion
The synthesis of the enantiomerically pure β-amino acid, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is the cornerstone of Sitagliptin production. While the initially queried 2-(2,4,5-Trifluorophenyl)butanoic acid is not a recognized intermediate, the field has matured to offer a variety of robust and scalable methods for the synthesis of the correct key intermediate. Asymmetric hydrogenation and enzymatic resolutions stand out as industrially viable and efficient strategies. The choice of a specific route will depend on factors such as cost, scalability, and environmental impact. This guide provides a foundational understanding of the key chemical transformations and methodologies that are crucial for the successful synthesis of this important antidiabetic drug.
References
-
Kang, S. K., Cho, G. H., Leem, H. J., Soh, B. K., Sim, J., & Suh, Y. G. (2017). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron Asymmetry, 28(1), 34-40. [Link]
-
A Novel Process For The Preparation Of Sitagliptin - QuickCompany. (n.d.). [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018). MDPI. [Link]
-
Preparation of sitagliptin intermediate. (2009). Eureka | Patsnap. [Link]
-
Oh, D., Lee, J., Yang, S., Jung, S. H., Kim, M., Lee, G., & Park, H.-g. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Highly Enantioselective Synthesis of Sitagliptin. (n.d.). ResearchGate. [Link]
- Preparation of sitagliptin intermediate. (n.d.).
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). PMC. [Link]
-
Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. (n.d.). QuickCompany. [Link]
-
Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (2020). PubMed. [Link]
- Sitagliptin synthesis. (n.d.).
-
3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (n.d.). ResearchGate. [Link]
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). ResearchGate. [Link]
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). [Link]
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (2019). Green Chemistry (RSC Publishing). [Link]
- Process for the preparation of sitagliptin and its intermediates. (n.d.).
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). MDPI. [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (n.d.). PMC - NIH. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PMC. [Link]
-
Sitagliptin Tablets. (2024). USP-NF. [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PubMed. [Link]
-
Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. (n.d.). Organic Chemistry Portal. [Link]
-
Scheme. Synthesis of b-Amino Acid 14. (n.d.). ResearchGate. [Link]
Sources
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
- 4. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 11. Preparation of sitagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to the Solubility and Stability of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Tarenflurbil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, also known as Tarenflurbil, is a gamma-secretase modulator that was investigated for the treatment of Alzheimer's disease.[1][2][3][4][5][6][7] Despite its promising mechanism of action, the compound ultimately failed in Phase III clinical trials, with its poor physicochemical properties, including low aqueous solubility and limited blood-brain barrier penetration, being significant contributing factors.[7][8] This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Tarenflurbil. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to understand the challenges associated with this molecule and to inform the design of future research and formulation strategies. Where specific data for Tarenflurbil is limited, information on its racemic parent compound, flurbiprofen, is provided as a relevant surrogate, with the understanding that the R-enantiomer's behavior may differ.
Introduction to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Tarenflurbil)
Tarenflurbil is a chiral molecule with the chemical formula C₁₀H₁₀F₃NO₂ and a molecular weight of approximately 253.19 g/mol .[9] It was developed as a selective amyloid-β 42 (Aβ42)-lowering agent.[6] The primary mechanism of action of Tarenflurbil involves the modulation of γ-secretase, an enzyme complex pivotal in the final step of amyloid precursor protein (APP) processing.[3][10] By allosterically binding to APP, Tarenflurbil was shown to shift the cleavage site of γ-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides at the expense of the highly fibrillogenic and neurotoxic Aβ42 species.[4][10]
Figure 1: Tarenflurbil's modulation of γ-secretase activity on APP.
Despite its targeted mechanism, the clinical development of Tarenflurbil was hampered by its challenging physicochemical properties, most notably its poor aqueous solubility. This guide will delve into the specifics of its solubility and stability, providing a foundation for understanding its behavior in various experimental and formulation contexts.
Physicochemical Properties and Solubility Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the known properties of Tarenflurbil.
| Property | Value | Source |
| Chemical Name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | [9][11][12][13][14] |
| Common Name | Tarenflurbil | [15][16] |
| CAS Number | 936630-57-8 | [9][11] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [9][11] |
| Molecular Weight | 253.19 g/mol | [9] |
| Appearance | White to off-white solid | [13] |
| Melting Point | Not explicitly reported for Tarenflurbil. The racemate, flurbiprofen, has a reported melting point of 110-112 °C. | [17] |
Solubility Data
The solubility of Tarenflurbil is a critical parameter influencing its dissolution rate and subsequent bioavailability. Available data indicates that it is a poorly water-soluble compound.
| Solvent | Solubility | Temperature | Source |
| Aqueous Buffer (PBS, pH 7.2) | ~0.9 mg/mL | Not Specified | [1] |
| DMSO | ~2 mg/mL | Not Specified | |
| Ethanol | Soluble to 100 mM | Not Specified | [18][19] |
| DMF | ~25 mg/mL | Not Specified | [1] |
The limited aqueous solubility of Tarenflurbil presents a significant challenge for oral formulation development. To overcome this, various formulation strategies for its parent compound, flurbiprofen, have been explored, including the use of co-solvents, cyclodextrins, and solid dispersions.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5][6][20][21]
Objective: To determine the equilibrium solubility of Tarenflurbil in various aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
Materials:
-
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Tarenflurbil)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Tarenflurbil to a known volume of each buffer in separate, sealed glass vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium.[6]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered samples with an appropriate mobile phase and analyze the concentration of dissolved Tarenflurbil using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH value.
Figure 2: Workflow for equilibrium solubility determination.
Stability Profile and Degradation Pathways
Forced Degradation Studies (Stress Testing)
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation.[18][20] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[8][26]
3.1.1. Hydrolytic Degradation
-
Acidic and Basic Conditions: Flurbiprofen has been shown to undergo hydrolysis under both acidic and basic conditions, although it is relatively stable.[24][25] The amide bond in Tarenflurbil is also susceptible to hydrolysis under vigorous acidic or basic conditions.[25]
-
Neutral Conditions: Stability in neutral aqueous solutions is also a key parameter to evaluate.
3.1.2. Oxidative Degradation
-
Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidative degradation products. For flurbiprofen, this can involve hydroxylation of the aromatic rings.[]
3.1.3. Photodegradation
-
Flurbiprofen is known to be photolabile, and exposure to UV light can lead to photodegradation.[1][3] The primary photochemical reactions for flurbiprofen include esterification and decarboxylation.[1] It is highly probable that Tarenflurbil exhibits similar photosensitivity.
3.1.4. Thermal Degradation
-
Thermal stress can induce degradation, and the extent of degradation is temperature-dependent. Studies on flurbiprofen have investigated its thermal behavior, showing a sharp melting endotherm.[14][28][29]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of Tarenflurbil under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
Tarenflurbil
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Tarenflurbil in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).
-
Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., 80 °C).
-
Photodegradation: Expose the drug substance in solution and as a solid to light in a photostability chamber according to ICH Q1B guidelines.[23]
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC-PDA method.
-
Data Evaluation: Monitor the decrease in the peak area of the parent drug and the formation of any degradation products. The PDA detector will help in assessing peak purity.
Figure 3: Workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21][26] High-performance liquid chromatography (HPLC) with UV or PDA detection is the most common technique for developing SIMs.[7][25][30][31][32][33]
Key Considerations for Method Development
-
Column Selection: A C18 column is a common starting point for the analysis of non-polar to moderately polar compounds like Tarenflurbil.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the acidic Tarenflurbil molecule.
-
Detection Wavelength: The UV detection wavelength should be chosen at the λmax of Tarenflurbil to ensure maximum sensitivity.
-
Gradient Elution: A gradient elution program is often necessary to separate the parent drug from its degradation products, which may have a wide range of polarities.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[2][4][10][22][23]
Example HPLC Method for Flurbiprofen (Adaptable for Tarenflurbil)
The following is an example of an HPLC method for flurbiprofen that could serve as a starting point for developing a stability-indicating method for Tarenflurbil.[30][31][33]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH adjusted to 3.0) B: Acetonitrile |
| Gradient | A time-based gradient from a lower to a higher percentage of acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247 nm |
| Injection Volume | 20 µL |
Note: This method would need to be optimized and validated specifically for Tarenflurbil and its degradation products.
Conclusion
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Tarenflurbil) is a molecule of significant interest in the field of Alzheimer's disease research due to its targeted mechanism of action. However, its development was ultimately unsuccessful, in large part due to its challenging physicochemical properties, particularly its poor aqueous solubility. This technical guide has synthesized the available information on the solubility and stability of Tarenflurbil, providing researchers with a consolidated resource.
The data clearly indicates that Tarenflurbil is a poorly water-soluble compound, necessitating the use of formulation strategies to enhance its dissolution. While detailed stability data for Tarenflurbil is scarce, information from its parent compound, flurbiprofen, suggests potential degradation pathways including hydrolysis, oxidation, and photodegradation.
For scientists and professionals working with Tarenflurbil or similar molecules, a thorough understanding of these solubility and stability challenges is paramount. The protocols and information provided in this guide offer a framework for conducting further investigations and for the rational design of formulations and analytical methods to support future research endeavors.
References
- BenchChem. (2025).
- MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- IntuitionLabs. (2026, March 2). ICH Q2(R2)
- Myriad Genetics, Inc. (2008, June 11).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705.
- Aminu, N., Chan, S.-Y., & Toh, S.-M. (2018). Development and validation of a stability-indicating HPLC-UV method for the simultaneous determination of flurbiprofen and triclosan in dental nanogel formulations. Journal of Physical Science, 29(Suppl. 1), 1–7.
- Xia, W. (2012). γ-Secretase modulator in Alzheimer's disease: shifting the end. Journal of Alzheimer's Disease, 31(4), 685–696.
- Singh, S., Kumar, V., & Singh, M. (2010). Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences, 72(4), 455–461.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
- Imbimbo, B. P. (2009). Why did tarenflurbil fail in Alzheimer's disease? Current Alzheimer Research, 6(6), 507–511.
- YouTube. (2025, September 20).
- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Neurology Today. (2009). In A Large Clinical Trial, Gamma-Secretase Inhibitor Tarenflurbil is Found Ineffective for Mild Alzheimer Disease. Neurology Today, 9(24), 1, 8–9.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Eriksson, J., & Eriksson, L. A. (2009). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. Diva-portal.org.
- Eriksson, J., & Eriksson, L. A. (2025, August 6). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen.
- Aminu, N., Chan, S. Y., & Toh, S. M. (2018, February 25). (PDF) Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations.
- CymitQuimica. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. CymitQuimica.
- PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. PubChem.
- Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-8.
- Khan, A., Iqbal, Z., Ahmad, L., Nasir, F., Khan, A., & Shah, Y. (2014).
- Molkem. (n.d.). (R)-3-amino-4-(2,4,5-trifluorophenyl)
- ChemicalBook. (2025, July 16). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. ChemicalBook.
- Sigma-Aldrich. (n.d.). (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride. Sigma-Aldrich.
- Kumar, S., & Singh, S. K. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- DergiPark. (2022, June 23).
- BOC Sciences. (n.d.). Flurbiprofen and Impurities. BOC Sciences.
- Deveau, L. M., Massé, A., & Tufenkji, N. (2015).
- Fowler, C. J., Janson, U., Johnson, R. M., Wahlström, G., Stenström, A., & Norström, A. (1999). Inhibition of anandamide hydrolysis by the enantiomers of ibuprofen, ketorolac, and flurbiprofen. Archives of Biochemistry and Biophysics, 362(2), 191–196.
- Khan, A., Iqbal, Z., Ahmad, L., Nasir, F., Khan, A., & Shah, Y. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Brazilian Journal of Pharmaceutical Sciences, 50(1), 191–200.
- Khan, M. S., & Akhter, S. (2018). Flurbiprofen conjugates based on hydroxyethylcellulose: Synthesis, characterization, pharmaceutical and pharmacological applications. Arabian Journal of Chemistry, 11(8), 1334–1344.
- ResearchGate. (n.d.). Effect of heating and cooling treatments on flurbiprofen: Step I, 20 ̊....
- Abcam. (n.d.). (R)-Flurbiprofen (Tarenflurbil), gamma-secretase inhibitor (CAS 51543-40-9). Abcam.
- ChemicalBook. (n.d.). Flurbiprofen | 5104-49-4. ChemicalBook.
- SciELO. (2013). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. SciELO.
- ResearchGate. (n.d.). Results of disintegration studies of different brands of flurbiprofen 100 mg film coated tablets.
- Gawroński, J., Kwit, M., & Wzorek, Z. (2021).
- MedChemExpress. (n.d.). Tarenflurbil ((R)-Flurbiprofen) | Enantiomer of Flurbiprofen. MedChemExpress.
- Kim, D. W., Kim, J. Y., Kim, J. H., Yong, C. S., & Choi, H. G. (2018).
- PubChem. (n.d.). Tarenflurbil. PubChem.
- Sigma-Aldrich. (n.d.). Tarenflurbil ≥98% (HPLC). Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-indicating HPLC-UV Method for the Simultaneous Determination of Flurbiprofen and Triclosan in Dental Nanogel Formulations - Journal of Physical Science [jps.usm.my]
- 8. onyxipca.com [onyxipca.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]
- 13. tandfonline.com [tandfonline.com]
- 14. Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool | PLOS One [journals.plos.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tarenflurbil | C15H13FO2 | CID 92337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. (R)-Flurbiprofen (Tarenflurbil), gamma-secretase inhibitor (CAS 51543-40-9) | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 22. mastercontrol.com [mastercontrol.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. ijpsonline.com [ijpsonline.com]
- 25. akjournals.com [akjournals.com]
- 26. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. scielo.br [scielo.br]
- 30. researchgate.net [researchgate.net]
- 31. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. scielo.br [scielo.br]
A Technical Guide to the Spectroscopic Characterization of 2-(2,4,5-Trifluorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-(2,4,5-Trifluorophenyl)butanoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret its key spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related fluorinated phenylalkanoic acids.
Introduction: The Significance of Spectroscopic Analysis
The structural elucidation of a novel chemical entity is fundamental to understanding its chemical behavior and biological activity. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of a compound. For a molecule such as 2-(2,4,5-Trifluorophenyl)butanoic acid, a thorough spectroscopic analysis is crucial to confirm its identity, purity, and stereochemistry, which are critical parameters in the drug development pipeline. The presence of a trifluorinated phenyl ring and a chiral center in its structure gives rise to distinct spectroscopic signatures that can be deciphered through a combination of NMR, IR, and MS.
This guide will systematically explore the expected spectroscopic data for 2-(2,4,5-Trifluorophenyl)butanoic acid, providing a detailed, field-proven interpretation of the anticipated spectra.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-(2,4,5-Trifluorophenyl)butanoic acid.
Figure 1. Chemical structure of 2-(2,4,5-Trifluorophenyl)butanoic acid.
Key structural features that will influence the spectroscopic data include:
-
Aromatic Ring: The 2,4,5-trifluorophenyl group with two aromatic protons.
-
Butanoic Acid Chain: A four-carbon chain with a carboxylic acid functional group.
-
Chiral Center: The carbon atom at the second position (C2) of the butanoic acid chain, bonded to the phenyl ring, a hydrogen, a carboxyl group, and an ethyl group.
-
Fluorine Atoms: The three fluorine atoms will exhibit spin-spin coupling with adjacent protons and carbon atoms in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(2,4,5-Trifluorophenyl)butanoic acid, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[1] |
| ~7.0-7.3 | multiplet | 1H | Ar-H | Aromatic protons are in the downfield region. The complex splitting pattern arises from coupling to the adjacent aromatic proton and fluorine atoms. |
| ~6.8-7.1 | multiplet | 1H | Ar-H | Similar to the other aromatic proton, its chemical shift and multiplicity are determined by the surrounding substituents. |
| ~3.6 | triplet | 1H | CH(COOH) | This methine proton is adjacent to the electron-withdrawing phenyl and carboxyl groups, causing a downfield shift. It will be split into a triplet by the adjacent methylene protons. |
| ~1.8-2.0 | multiplet | 2H | CH₂CH₃ | The methylene protons are diastereotopic due to the adjacent chiral center, potentially leading to a complex multiplet. They will be coupled to both the methine and methyl protons. |
| ~0.9 | triplet | 3H | CH₂CH ₃ | The terminal methyl protons are expected to be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene protons.[2] |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(2,4,5-Trifluorophenyl)butanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a tetramethylsilane (TMS) internal standard.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine atoms will cause C-F coupling, which can be observed as splitting of the carbon signals.
Table 2: Predicted ¹³C NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~175-180 | COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this region.[1][3] |
| ~150-160 (d) | C-F | Aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants. Their chemical shifts are significantly downfield. |
| ~120-140 (m) | Aromatic C | The chemical shifts of the other aromatic carbons will be influenced by the fluorine substituents and will likely show smaller C-F couplings. |
| ~110-120 (d) | Aromatic CH | Aromatic carbons bonded to hydrogen will have their chemical shifts and multiplicities affected by adjacent fluorine atoms. |
| ~45-55 | C H(COOH) | The chiral carbon is attached to the phenyl ring and the carboxyl group, leading to a downfield shift. |
| ~25-35 | C H₂CH₃ | The methylene carbon of the ethyl group. |
| ~10-15 | CH₂C H₃ | The methyl carbon of the ethyl group is expected to be the most upfield signal.[4] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. fiveable.me [fiveable.me]
- 4. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]
discovery and history of trifluorophenylalkanoic acid derivatives
An In-depth Technical Guide to the Discovery and History of Trifluorophenylalkanoic Acid Derivatives
Abstract
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of a significant class of compounds: trifluorophenylalkanoic acid derivatives. We will explore the foundational principles that underscore the utility of the trifluoromethyl group, tracing its journey from a chemical curiosity to an indispensable tool in drug design. This document delves into the synthetic evolution, structure-activity relationships (SAR), and pharmacological mechanisms of these derivatives, contextualized through key examples and detailed experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical chemotype.
The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF₃) group in place of a methyl (-CH₃) group or hydrogen atom can profoundly alter a molecule's physicochemical and biological properties. This strategic substitution is a pillar of contemporary drug design, offering a suite of advantages that medicinal chemists leverage to enhance drug candidates.[1]
The unique properties of the -CF₃ group stem from the high electronegativity of fluorine atoms.[2] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a -CF₃ group can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group. This can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, and enhance binding to hydrophobic pockets in target proteins.[1]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent can drastically alter the pKa of nearby functional groups.[2] For instance, it increases the acidity of carboxylic acids, which can be crucial for target interaction and pharmacokinetic profiles.
-
Improved Target Binding: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets, boosting binding affinity and potency.[1]
Historical Milestones: From Obscurity to Ubiquity
While the medicinal use of the trifluoromethyl group can be traced back to 1928, intensive research began in the mid-1940s.[2] A pivotal moment occurred in 1958 when Lehmann reported on the significant impact of the -CF₃ group on biological activity, sparking broader interest among medicinal chemists.[3] This laid the groundwork for the deliberate and strategic incorporation of this moiety into drug candidates.
The development of trifluorophenylalkanoic acids is not marked by a single discovery but rather by the logical extension of this principle. Scientists began to apply the "trifluoromethyl-for-methyl" bioisosteric replacement strategy to known pharmacophores, including those containing phenylalkanoic acid motifs, to improve their therapeutic index.[2]
One of the earliest and most prominent examples is Flufenamic acid , an anthranilic acid derivative (a subset of phenylalkanoic acids) developed as a non-steroidal anti-inflammatory drug (NSAID).[4] Its structure, featuring a trifluoromethyl group on one of the phenyl rings, was a direct result of SAR studies aimed at enhancing the anti-inflammatory potency of earlier fenamate compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. Transition Metal Complexes with Flufenamic Acid for Pharmaceutical Applications—A Novel Three-Centered Coordination Polymer of Mn(II) Flufenamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of Fluorinated Phenylbutanoic Acid Compounds
Executive Summary
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a detailed exploration of the biological activities of phenylbutanoic acid derivatives that have been modified with fluorine. Phenylbutanoic acid and its analogs are known to exhibit a range of biological effects, including histone deacetylase (HDAC) inhibition and anti-inflammatory properties.[4][5] The introduction of fluorine to this scaffold creates a class of compounds with significant potential in oncology, immunology, and metabolic disease research. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols required to rigorously evaluate these compounds, providing researchers and drug development professionals with a comprehensive resource for advancing their discovery programs.
Introduction: The Strategic Synergy of Fluorine and the Phenylbutanoic Acid Scaffold
The development of novel small-molecule therapeutics often hinges on the ability to fine-tune physicochemical properties to optimize efficacy and safety. The use of fluorinated building blocks has become a dominant strategy, with over half of new small-molecule drugs containing at least one fluorine atom.[1]
1.1 The Role of Fluorine in Drug Design
Fluorine's unique properties make it a powerful tool for molecular optimization.[1] It is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for a hydrogen atom with minimal steric penalty.[6][7] Key benefits of strategic fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can block metabolic hotspots on a molecule, increasing its half-life and bioavailability.[1][8]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, creating favorable electrostatic or multipolar interactions with target proteins and potentially increasing binding affinity.[9][10]
-
Lipophilicity and Permeability: Fluorination can significantly impact a compound's lipophilicity (logP). While a single fluorine atom may have a minor effect, groups like trifluoromethyl (CF₃) are highly lipophilic and can enhance membrane permeability and cellular uptake.[1][3][11]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[6]
1.2 The Phenylbutanoic Acid Scaffold: A Proven Pharmacophore
4-Phenylbutyrate (4-PBA) is a well-studied aromatic fatty acid that has demonstrated clinical activity.[12] Its biological effects are primarily attributed to its role as an HDAC inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[13] These activities translate into anti-proliferative and anti-inflammatory effects.[5][12] For instance, phenylbutyrate has been shown to induce cytostasis in various cancer cell lines and modulate immune responses.[12] Its metabolite, phenylacetyl glutamine (PAGln), also possesses anti-inflammatory properties, inhibiting the production of cytokines like IFN-γ, IL-6, and TNF-α.[5] This established biological profile makes the phenylbutanoic acid core an attractive starting point for designing new therapeutic agents.
By combining the strategic benefits of fluorination with the proven biological relevance of the phenylbutanoic acid scaffold, researchers can generate novel chemical entities with potentially superior potency, selectivity, and pharmacokinetic profiles.
Mechanisms of Biological Activity
Fluorination of the phenylbutanoic acid core can profoundly influence its interaction with biological targets, leading to a spectrum of activities, most notably in oncology and inflammation.
2.1 Anti-Cancer Activity
Phenylacetic and phenylbutanoic acid derivatives have shown promise as anti-proliferative agents in various cancer models, including prostate, breast, and leukemia cell lines.[12][14] The introduction of fluorine can enhance this activity.
-
Induction of Apoptosis: A primary mechanism of anti-cancer action is the induction of programmed cell death (apoptosis). Fluorinated derivatives have been shown to be potent inducers of apoptosis, potentially by overcoming resistance to conventional chemotherapeutics.[14]
-
Cytotoxicity in Cancer Cell Lines: Studies on related structures, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, demonstrate that fluorinated compounds exhibit significant cytotoxic effects. For example, compounds with nitro moieties showed greater cytotoxicity against the PC3 prostate carcinoma cell line than non-fluorinated analogs.[14] Similarly, β-alanine derivatives bearing a 2,4-difluorophenyl group demonstrated pronounced antiproliferative effects against lung (A549) and colorectal (Caco-2) adenocarcinoma cells.[11]
-
Modulation of Signaling Pathways: The conjugation of 4-phenylbutanoic acid with other agents like chlorambucil has been shown to enhance DNA damage in cancer cells.[4] Fluorination can further augment the ability of these compounds to penetrate cells and interact with intracellular targets that regulate cell survival and proliferation.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52-80 µM | [14] |
| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | MCF-7 (Breast) | ~100 µM | [14] |
| 3-((2,4-Difluorophenyl)amino)propanoic Acid Derivs. | A549 (Lung) | ~50% viability reduction | [11] |
| 3-((2,4-Difluorophenyl)amino)propanoic Acid Derivs. | Caco-2 (Colorectal) | ~50% viability reduction | [11] |
2.2 Anti-Inflammatory and Immunomodulatory Effects
The parent compound, 4-phenylbutyrate, and its metabolites are known to exert anti-inflammatory effects.[5] Fluorinated analogs can modulate these pathways with greater potency.
-
Cytokine Modulation: A key mechanism is the regulation of inflammatory cytokines. For example, the related compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α and increase levels of the anti-inflammatory/tissue-protective cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced inflammation model.[15]
-
PPAR Activation: Per- and polyfluoroalkyl substances (PFAS), which include fluorinated carboxylic acids, are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[16][17][18] Activation of PPARα can inhibit the synthesis of pro-inflammatory prostanoids, while PPARγ activation can inhibit leukocyte activation.[17] This dual mechanism provides a powerful route to attenuating inflammation.
The diagram below illustrates the potential mechanism by which a fluorinated phenylbutanoic acid compound can exert anti-inflammatory effects through PPARα activation.
2.3 Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on the number and position of fluorine substituents.
-
Chain Length and Potency: Studies on perfluoroalkyl acids have shown a clear relationship between the carbon chain length and biological effects, with longer chains (e.g., C8) tending to be more potent or toxic than shorter chains (e.g., C4).[16][19]
-
Degree of Fluorination: The number of fluorine atoms impacts acidity and lipophilicity. Polyfluorinated derivatives generally exhibit stronger acidic character compared to their non-fluorinated counterparts, which can influence their interactions with biological targets.[6]
-
Positional Isomerism: The position of fluorine on the phenyl ring is critical. For instance, in assessing the anti-fibrillogenic effect of various benzoic acid derivatives on α-synuclein aggregation, the number and position of hydroxyl groups (which can be mimicked by fluorine) were determined to be key factors for inhibitory activity.[20] This underscores the importance of synthesizing and testing a range of positional isomers to identify the optimal substitution pattern.
Experimental Protocols for Biological Evaluation
A robust evaluation of fluorinated phenylbutanoic acid compounds requires a tiered approach, moving from broad initial screens to more detailed mechanistic studies. The following workflow is recommended for a systematic investigation.
3.1 Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[21] It is a crucial first step in screening for anti-cancer activity.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., PC3, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Self-Validation System:
-
Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Negative/Vehicle Control: Wells treated with the highest concentration of the vehicle (DMSO) ensure that the solvent itself is not causing toxicity.
-
Reproducibility: Each concentration should be tested in triplicate, and the experiment should be repeated at least three times to ensure the results are reproducible.[22]
3.2 Protocol: Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and is essential for mechanistic studies, such as confirming the induction of apoptotic proteins or the inhibition of inflammatory signaling molecules.
Objective: To determine the effect of a test compound on the expression level of a target protein (e.g., cleaved Caspase-3, IκBα, p-NF-κB).
Procedure:
-
Cell Lysis: Treat cells with the test compound at relevant concentrations (e.g., at and below the IC₅₀) for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
Data Interpretation and Future Directions
The successful development of fluorinated phenylbutanoic acid compounds requires careful interpretation of experimental data and a forward-looking research strategy. While these compounds show significant promise, potential challenges such as off-target effects and toxicity must be addressed. The environmental persistence of some fluorinated acids also warrants consideration in the development of biodegradable analogs.[19]
Future research should focus on:
-
Expanding SAR Studies: Synthesizing a broader range of analogs to finely map the relationship between fluorine substitution patterns and specific biological activities.[1]
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and optimizing selectivity.[22]
-
In Vivo Efficacy and PK/PD Studies: Promising lead compounds must be advanced into relevant animal models to evaluate their in vivo efficacy, pharmacokinetics, and pharmacodynamics.[23]
-
Exploring New Therapeutic Areas: While oncology and inflammation are clear areas of interest, the known effects of phenylbutyrate on ER stress suggest potential applications in neurodegenerative diseases and metabolic disorders like diabetes.[13][24]
By leveraging a systematic and rigorous approach to discovery and evaluation, researchers can unlock the full therapeutic potential of this promising class of fluorinated compounds.
References
-
Wolf, C. J., et al. (2009). Structure-activity relationships and human relevance for perfluoroalkyl acid-induced transcriptional activation of peroxisome proliferation in liver cell cultures. Toxicological Sciences, 111(1), 123-132. [Link]
-
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. [Link]
-
Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
-
Rudolph, J., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(6), 587-598. [Link]
-
Wager, T. T., et al. (2015). Chapter 2. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (4th ed.). Elsevier. [Link]
-
Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1269–1275. [Link]
-
Ioniță, P., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1530. [Link]
-
Hagenaars, A., et al. (2011). Structure-activity relationship assessment of four perfluorinated chemicals using a prolonged zebrafish early life stage test. Chemosphere, 82(5), 764-772. [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10947-10955. [Link]
-
El-Fakharany, E. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20045-20092. [Link]
-
Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5510. [Link]
-
Alle, T., et al. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2882. [Link]
-
Eder, A. M., et al. (1998). Growth inhibitory effects of aromatic fatty acids on ovarian tumor cell lines. International Journal of Cancer, 79(6), 639-645. [Link]
-
Alle, T., et al. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2322. [Link]
-
Zhang, Y., et al. (2025). The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. Letters in Drug Design & Discovery, 22(2). [Link]
-
O'Hagan, D. (2008). Biological Impacts of Fluorination. In Fluorine Chemistry. Springer. [Link]
-
Böhm, H. J., et al. (2004). Fluorine substituent effects (on bioactivity). ChemBioChem, 5(5), 637-643. [Link]
-
Li, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3508. [Link]
-
Stan, D., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8945. [Link]
-
EurekAlert!. (2023). Fluorine-based new drug synthesis at lightning speed. [Link]
-
Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1144. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480. [Link]
-
EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
Jaworek, J., et al. (2008). Anti-inflammatory actions of perfluorooctanoic acid and peroxisome proliferator-activated receptors (PPAR) alpha and gamma in experimental acute pancreatitis. Journal of Physiology and Pharmacology, 59(1), 147-162. [Link]
-
Singh, R. P., et al. (2013). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 20(27), 3329-3347. [Link]
-
Lashgari, N., et al. (2018). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Molecular Structure, 1157, 492-500. [Link]
-
Nishida, T., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological & Pharmaceutical Bulletin, 41(6), 958-961. [Link]
-
Suzuki, M., et al. (2017). 4-phenylbutyrate Mitigates Fluoride-Induced Cytotoxicity in ALC Cells. Journal of Dental Research, 96(10), 1166-1173. [Link]
-
Carvalho, C., & Oliveira, C. (2017). Natural production of fluorinated compounds and biotechnological prospects of the fluorinase enzyme. Critical Reviews in Biotechnology, 37(8), 987-998. [Link]
-
Sestito, S., & Rapposelli, S. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(11), 3629. [Link]
-
Balaji, D., et al. (2026). Fluoride-induced gut dysbiosis in metabolic disorders: Mechanisms and public health implications. Journal of Hazardous Materials, 504, 134138. [Link]
-
Masoudi, A., et al. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. PLoS One, 9(8), e104348. [Link]
-
Wnuk, A., et al. (2025). Metabolic Reprogramming Triggered by Fluoride in U-87 Glioblastoma Cells: Implications for Tumor Progression?. International Journal of Molecular Sciences, 26(11), 5824. [Link]
-
Zhang, R., et al. (2023). Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells. Environmental Pollution, 337, 122684. [Link]
-
Weatherly, L. M., et al. (2024). Effects of Perfluorinated Alkyl Substances (PFAS) on Amphibian Body and Liver Conditions: Is Lipid Metabolism Being Perturbed throughout Metamorphosis?. Toxics, 12(10), 808. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Growth inhibitory effects of aromatic fatty acids on ovarian tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-phenylbutyrate Mitigates Fluoride-Induced Cytotoxicity in ALC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationships and human relevance for perfluoroalkyl acid-induced transcriptional activation of peroxisome proliferation in liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory actions of perfluorooctanoic acid and peroxisome proliferator-activated receptors (PPAR) alpha and gamma in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure-activity relationship assessment of four perfluorinated chemicals using a prolonged zebrafish early life stage test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Fluoride-induced gut dysbiosis in metabolic disorders: Mechanisms and public health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 2-(2,4,5-Trifluorophenyl)butanoic Acid & Structural Isomers in Modern Drug Development
Executive Summary
The incorporation of fluorinated aromatic rings into aliphatic backbones represents a cornerstone strategy in modern medicinal chemistry. Among these, the trifluorophenylbutanoic acid family has garnered immense attention due to its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin (Januvia).
While the gamma-arylated isomer, 4-(2,4,5-trifluorophenyl)butanoic acid (and its 3-amino derivative), serves as the direct backbone for Sitagliptin[1], its alpha-arylated counterpart, 2-(2,4,5-trifluorophenyl)butanoic acid , is a mechanistically distinct chiral building block. This guide provides an in-depth technical analysis of these isomers, exploring the stereoelectronic causality of the trifluorophenyl group, the patent landscape, and the self-validating synthetic protocols required to construct these complex molecules.
Chemical Landscape & Structural Causality
Stereoelectronic Effects of the 2,4,5-Trifluorophenyl Moiety
The selection of the 2,4,5-trifluoro substitution pattern is not arbitrary; it is driven by precise stereoelectronic requirements:
-
Metabolic Stability: Fluorine substitution at the 2, 4, and 5 positions effectively blocks cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), significantly extending the drug's half-life.
-
Target Affinity: In DPP-4 inhibitors, the 2,4,5-trifluorophenyl ring fits perfectly into the highly hydrophobic S1 pocket of the enzyme. The strongly electronegative fluorine atoms modulate the electrostatic potential map of the aromatic ring, enhancing multipolar interactions with the enzyme's active site residues[2].
Isomer Divergence: Alpha vs. Gamma Arylation
The position of the aryl group on the butanoic acid chain dictates both the synthetic strategy and the pharmacological application:
-
The Gamma-Isomer (4-aryl): Synthesized via cross-coupling or condensation pathways. Its derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is the exact pharmacophore of Sitagliptin[3].
-
The Alpha-Isomer (2-aryl): Synthesized via Palladium-catalyzed
-arylation of enolates. It serves as a precursor for novel exploratory APIs where chiral centers adjacent to the carboxylate are required[4].
Divergent synthetic pathways for trifluorophenylbutanoic acid isomers.
Synthetic Methodologies & Self-Validating Protocols
As an Application Scientist, ensuring reproducibility requires building validation checkpoints directly into the workflow. Below are the field-proven protocols for synthesizing both isomers.
Protocol A: Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid via Pd-Catalyzed -Arylation
This protocol leverages the Buchwald-Hartwig
-
Causality of Reagents: A bulky, electron-rich phosphine ligand (e.g.,
or a biaryl phosphine) is mandatory. The steric bulk accelerates the reductive elimination step, outcompeting the undesired -hydride elimination of the intermediate palladium enolate. LiHMDS is chosen as the base because its conjugate acid (HMDS) is non-nucleophilic and volatile.
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox, charge a Schlenk flask with
(2 mol%) and (4 mol%). Dissolve in anhydrous toluene. -
Enolate Generation: In a separate flask, cool a solution of ethyl butyrate (1.2 eq) in THF to -78°C. Dropwise add LiHMDS (1.2 eq).
-
Self-Validation Checkpoint 1: Quench a 0.1 mL aliquot with
. Analyze via -NMR. >95% disappearance of the -proton signal confirms quantitative enolate formation.
-
-
Cross-Coupling: Transfer the enolate solution to the catalyst mixture. Add 1-bromo-2,4,5-trifluorobenzene (1.0 eq). Heat the reaction to 80°C for 12 hours.
-
Self-Validation Checkpoint 2: Monitor via GC-MS. The reaction is complete when the aryl bromide peak (
211) disappears and the product peak ( 246) plateaus. Watch for the diarylation side-product.
-
-
Hydrolysis: Cool to room temperature, add 2N LiOH (aq), and stir for 4 hours to saponify the ester. Acidify with HCl to pH 2 and extract with EtOAc to yield the free 2-(2,4,5-trifluorophenyl)butanoic acid.
Catalytic cycle for the Pd-catalyzed
Protocol B: Synthesis of the 4-Isomer Derivative (Sitagliptin Intermediate)
The synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid represents a triumph of green chemistry, developed by Merck[2].
-
Causality of Reagents: The starting material, 2,4,5-trifluorophenylacetic acid, is converted into an enamine. The enamine locks the molecular geometry, allowing the chiral Rh(I)/tBu JOSIPHOS catalyst to force hydrogen addition exclusively from one stereoface, achieving >99.5% enantiomeric excess (ee)[5].
Step-by-Step Workflow:
-
Enamine Formation: React 2,4,5-trifluorophenylacetic acid with Meldrum's acid, followed by treatment with ammonium acetate in methanol to yield the dehydrositagliptin enamine intermediate.
-
Asymmetric Hydrogenation: Charge a high-pressure reactor with the enamine, methanol, and 0.15 mol%
/ tBu JOSIPHOS. Pressurize with (250 psi) and heat to 50°C. -
Rhodium Scavenging: Add 10 wt% Ecosorb C-941 (activated carbon polymer) to the crude stream to scavenge the heavy metal[6].
-
Self-Validation Checkpoint 1: Perform ICP-MS on the filtrate. Rhodium levels must be < 10 ppm before proceeding to crystallization to meet API regulatory standards.
-
-
Isolation: Crystallize the product.
-
Self-Validation Checkpoint 2: Run Chiral HPLC (e.g., Chiralpak AD-H column). A single peak corresponding to the (R)-enantiomer confirms successful asymmetric induction (>99.5% ee)[2].
-
Quantitative Data & Comparative Analysis
The choice between synthesizing the 2-isomer or the 4-isomer heavily impacts the reaction metrics, catalyst loading, and environmental footprint (E-factor).
Table 1: Comparative Synthetic Metrics for Trifluorophenylbutanoic Acid Isomers
| Metric | 2-(2,4,5-Trifluorophenyl)butanoic Acid (Alpha) | 4-(2,4,5-Trifluorophenyl)butanoic Acid Deriv. (Gamma) |
| Primary Bond Formed | ||
| Catalyst System | ||
| Typical Catalyst Loading | 2.0 - 5.0 mol% | 0.15 mol% |
| Enantiomeric Excess (ee) | Racemic (requires chiral resolution) | > 99.5% (Direct asymmetric synthesis) |
| Yield (Isolated) | 75 - 85% | > 82% (One-pot process) |
| Primary Challenge | Preventing | Heavy metal (Rh) remediation |
Patent Landscape & Intellectual Property
The intellectual property surrounding these compounds is heavily concentrated around the Sitagliptin manufacturing process, though foundational patents exist for the cross-coupling methodologies.
Table 2: Key Patent Disclosures
| Patent / Publication | Assignee / Authors | Core Innovation |
| US Patent 6,699,871 | Merck & Co. | Foundational patent covering the structure and use of 4-(2,4,5-trifluorophenyl)butanoic acid derivatives (Sitagliptin) for DPP-4 inhibition. |
| J. Am. Chem. Soc. 2009 | Hansen et al. (Merck) | Disclosure of the highly efficient, green asymmetric hydrogenation route using Rh(I)/JOSIPHOS, drastically reducing aqueous waste[2]. |
| J. Am. Chem. Soc. 2001 | Moradi & Buchwald | Foundational methodology for the Pd-catalyzed intermolecular |
References
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001).
-Arylation of Esters. Journal of the American Chemical Society, 123(34), 8410–8411. [Link] -
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]
-
Organic-Chemistry.org. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: Nomenclature, Synthesis, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. We will delve into its chemical identity, including a comprehensive list of synonyms and registry numbers, detail its synthesis and purification strategies, and contextualize its significance within the broader landscape of type 2 diabetes treatment and the mechanism of DPP-4 inhibition.
Chemical Identity and Nomenclature
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a butanoic acid backbone with an amino group at the third position (β-position) and a 2,4,5-trifluorophenyl substituent at the fourth position. The "(R)" designation specifies the stereochemistry at the chiral center (the carbon atom bearing the amino group).
A clear understanding of its various identifiers is crucial for researchers. The following tables summarize the key synonyms and registry numbers for the parent compound and its common derivatives.
Table 1: Synonyms and Identifiers for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
| Type | Identifier |
| IUPAC Name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| CAS Registry Number | 936630-57-8[1][2] |
| Common Synonyms | Sitagliptin Acid[2] |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid[2] | |
| (3R)-3-ammonio-4-(2,4,5-trifluorophenyl)butanoate[2] |
Table 2: Synonyms and Identifiers for the Boc-Protected Derivative
| Type | Identifier |
| Chemical Name | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| IUPAC Name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[3] |
| CAS Registry Number | 486460-00-8[4][5][6][7] |
| Common Synonyms | (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid[3][4][5] |
| (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid[3] | |
| (R)-N-Boc-3-Amino-4-(2,4,5-trifluorophenyl)butanoicacid[3] |
Table 3: Synonyms and Identifiers for the Hydrochloride Salt
| Type | Identifier |
| Chemical Name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride |
| CAS Registry Number | 1204818-19-8[8] |
| Molecular Formula | C10H11ClF3NO2[8] |
The Role in Diabetes Therapy: A Precursor to a DPP-4 Inhibitor
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is not a therapeutic agent itself. Its profound importance lies in its role as a key building block for the synthesis of Sitagliptin, an orally active and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[6]
The Incretin Effect and DPP-4
To appreciate the significance of this molecule, one must first understand the physiological role of DPP-4. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from pancreatic α-cells.[4][5] This "incretin effect" is a vital component of post-prandial glucose control.
However, the therapeutic potential of native incretins is limited by their rapid inactivation by DPP-4, which cleaves and degrades them within minutes.[10]
Mechanism of Action of Sitagliptin
Sitagliptin, synthesized from (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, functions by competitively inhibiting the DPP-4 enzyme.[4] This inhibition prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[1][5] The enhanced incretin levels lead to:
-
Increased Glucose-Dependent Insulin Secretion: Pancreatic β-cells are stimulated to release more insulin when blood glucose is high.[1]
-
Suppressed Glucagon Secretion: The release of glucagon, a hormone that raises blood glucose levels, is reduced.[1][4]
This glucose-dependent mechanism of action is a key advantage of DPP-4 inhibitors, as it carries a low risk of hypoglycemia compared to other classes of antidiabetic drugs.[1]
Figure 1: Mechanism of DPP-4 Inhibition by Sitagliptin.
Synthesis and Purification Strategies
The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a significant area of research in pharmaceutical process chemistry, with a focus on achieving high enantiomeric purity and overall yield. Several synthetic routes have been developed, often starting from chiral precursors.
Generalized Synthetic Approach
A common strategy involves the use of a chiral starting material to introduce the desired stereochemistry. While specific reagents and conditions vary, a generalized workflow can be outlined:
Step 1: Protection of a Chiral Amino Acid The synthesis often commences with a readily available and relatively inexpensive chiral α-amino acid, such as L-methionine. The amino group is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Step 2: Functional Group Transformations The protected amino acid undergoes a series of transformations to create a suitable intermediate for the introduction of the trifluorophenyl group. This may involve reduction of the carboxylic acid to an alcohol and subsequent conversion to a leaving group.
Step 3: Introduction of the Trifluorophenyl Moiety A key step is the nucleophilic attack of a Grignard reagent, such as (2,4,5-trifluorophenyl)magnesium bromide, on a chiral electrophile, like an aziridine derivative formed from the protected amino alcohol.[11] This ring-opening reaction establishes the carbon skeleton of the target molecule.
Step 4: Deprotection and Oxidation Subsequent steps involve the removal of any protecting groups and the oxidation of a precursor functional group (e.g., an alcohol) to the final carboxylic acid.
Step 5: Purification Purification of the final product is critical to remove any remaining starting materials, reagents, and byproducts. This is often achieved through crystallization or column chromatography.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 3. Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitagliptin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 6. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis [mdpi.com]
- 9. What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use? | R Discovery [discovery.researcher.life]
- 10. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Asymmetric Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals
Executive Summary
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the critical chiral β-amino acid building block for Sitagliptin (Januvia), a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used globally in the management of type 2 diabetes mellitus[1]. The asymmetric synthesis of this intermediate has undergone significant evolutionary milestones, transitioning from early-generation chiral resolutions to state-of-the-art asymmetric transition-metal catalysis and, ultimately, highly evolved biocatalysis[2].
This application note details the two most authoritative and industrially validated methodologies for its synthesis: Rhodium-catalyzed asymmetric hydrogenation and engineered enzymatic transamination . By understanding the mechanistic causality behind these protocols, process scientists can effectively scale and optimize the production of this high-value active pharmaceutical ingredient (API) intermediate.
Strategic Overview & Pathway Logic
The synthesis of chiral β-amino acids traditionally relied on the asymmetric hydrogenation of protected enamines, which inherently suffered from poor atom economy due to requisite protection/deprotection cycles[2]. Merck’s second-generation chemical route revolutionized this paradigm by demonstrating the viability of hydrogenating an unprotected enamine using a highly sterically demanding Rh(I)/tBu-JOSIPHOS catalyst system[1].
To further optimize the E-factor (environmental factor) and eliminate heavy metal waste, a biocatalytic approach was later co-developed. By applying directed evolution to an (R)-selective ω-transaminase, the enzyme's binding pocket was expanded to accommodate the bulky trifluorophenyl moiety[3]. This enabled the direct asymmetric amination of the prositagliptin ketone, bypassing the enamine intermediate entirely and achieving >99.9% enantiomeric excess (ee) under mild, aqueous conditions[4].
Synthetic pathways for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation (Chemocatalysis)
Scientist's Note on Causality: The use of the tBu-JOSIPHOS ligand is not arbitrary. The extreme steric bulk of the tert-butyl groups creates a rigid chiral pocket that forces the unprotected enamine to coordinate to the Rh(I) center in a single favored orientation, overriding the lack of a directing protecting group[2]. Furthermore, the addition of a weak acid (e.g., ammonium chloride or methanesulfonic acid) is critical; it protonates the enamine, facilitating tautomerization and enhancing the electrophilicity of the double bond for hydride transfer[5].
Materials Required:
-
Prositagliptin enamine intermediate
-
[Rh(cod)Cl]2 (Catalyst precursor)
-
(R,S)-tBu-JOSIPHOS (Chiral ligand)
-
Methanol (Degassed, anhydrous)
-
Ammonium chloride (Promoter)
-
Hydrogen gas (High purity, >99.99%)
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert glovebox (Argon/N2), pre-mix [Rh(cod)Cl]2 (0.15 mol%) and (R,S)-tBu-JOSIPHOS (0.16 mol%) in degassed methanol.
-
Self-Validation Check: Rh(I) species are highly sensitive to oxygen; strict anaerobic handling prevents irreversible oxidative deactivation of the catalyst[6]. The solution should remain clear and homogeneous.
-
-
Substrate Loading: Transfer the prositagliptin enamine (1.0 equiv) and ammonium chloride (0.2 equiv) into a high-pressure hydrogenation autoclave[5].
-
Solvent Addition: Add the pre-formed catalyst solution to the autoclave. Seal and purge the vessel with N2 three times, followed by H2 three times.
-
Hydrogenation: Pressurize the reactor to 250 psi with H2 gas and heat to 50 °C[7]. Maintain vigorous stirring (800-1000 rpm) for 12-14 hours.
-
Causality: High pressure and vigorous agitation are required to overcome the gas-liquid mass transfer limitations inherent to this highly sterically hindered substrate.
-
-
Workup & Isolation: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove precipitated catalyst residues. Concentrate the filtrate in vacuo and recrystallize the crude product from ethanol/water to afford the pure (R)-β-amino acid derivative[1].
Protocol B: Biocatalytic Transamination (Green Chemistry Route)
Scientist's Note on Causality: Wild-type transaminases natively reject substrates with substituents larger than a methyl group adjacent to the ketone[8]. The ATA-117 variant was engineered via directed evolution (incorporating 27 specific mutations) to expand the binding pocket for the bulky trifluorophenyl moiety[9]. Furthermore, isopropylamine is utilized as a highly concentrated amine donor to thermodynamically drive the reaction forward via Le Chatelier's principle, compensating for the unfavorable equilibrium of ketone amination[9].
Step-by-step workflow for the biocatalytic transamination process.
Materials Required:
-
Prositagliptin ketone (Substrate)
-
Engineered (R)-selective ω-transaminase (ATA-117 variant)
-
Pyridoxal-5'-phosphate (PLP, Cofactor)
-
Isopropylamine (Amine donor)
-
Triethanolamine (TEA) buffer
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Buffer & Cofactor Preparation: Prepare a 100 mM TEA buffer solution adjusted to pH 8.5. Add PLP to a final concentration of 1 mM and isopropylamine to 1 M[6].
-
Causality: PLP is the essential cofactor that shuttles the amino group. Pre-dissolving it ensures the formation of the active holoenzyme complex before the substrate is introduced.
-
-
Enzyme Rehydration: Add the lyophilized transaminase powder (approx. 2-5 g/L depending on specific activity) to the buffer. Stir gently at 25 °C for 30 minutes to fully rehydrate and activate the enzyme[6].
-
Substrate Addition: Dissolve the prositagliptin ketone in DMSO (to a final reaction concentration of 10-15% v/v DMSO). Add this solution dropwise to the enzyme mixture.
-
Causality: The ketone is highly hydrophobic; DMSO acts as a co-solvent to maintain substrate bioavailability without denaturing the engineered enzyme[6].
-
-
Transamination Reaction: Heat the bioreactor to 40 °C. Maintain the pH at 8.5 using a pH stat (adding dilute HCl or NaOH as needed). Stir for 24 hours[6].
-
Extraction & Isolation: Adjust the pH to 11.0 to ensure the product amine is fully deprotonated (free base). Extract the aqueous layer with isopropyl acetate (3x). Concentrate the organic phase and treat with phosphoric acid to precipitate the product directly as the highly pure phosphate salt[7].
Quantitative Data & Method Comparison
To guide process development decisions, the following table summarizes the key performance metrics of both synthetic paradigms based on industrial scale-up data.
| Metric | Rh-Catalyzed Asymmetric Hydrogenation | Engineered Biocatalytic Transamination |
| Key Reagent/Catalyst | Rh(I) / tBu-JOSIPHOS[1] | ATA-117 Transaminase Variant[3] |
| Reaction Conditions | 250 psi H2, 50 °C, Methanol[5] | Atmospheric, 40 °C, Aqueous/DMSO[6] |
| Enantiomeric Excess (ee) | 95 - 97%[1] | >99.95%[3] |
| Overall Yield | ~82%[1] | ~92%[9] |
| Heavy Metal Waste | Yes (Rhodium)[7] | None[3] |
| Primary Challenge | High-pressure infrastructure[4] | Substrate solubility, enzyme procurement[6] |
Analytical Validation
For both protocols, the enantiomeric excess (ee) must be rigorously validated to ensure API compliance. The industry standard utilizes Chiral High-Performance Liquid Chromatography (HPLC)[6].
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (typically 80:20:0.1).
-
Detection: UV at 268 nm.
-
Validation Logic: The trace addition of diethylamine in the mobile phase is critical; it prevents peak tailing of the free amine by suppressing secondary interactions with the unendcapped silanol groups on the silica support, ensuring sharp, baseline-resolved enantiomer peaks.
References
-
[2] sitagliptin - New Drug Approvals. newdrugapprovals.org. URL:
-
[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed. nih.gov. URL:
-
[7] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. researchgate.net. URL:
-
[8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. units.it. URL:
-
[4] THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. illinois.edu. URL:
-
[1] Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC. nih.gov. URL:
-
[6] Technical Support Center: Optimizing the Chemical Synthesis of Sitagliptin. benchchem.com. URL:
-
[9] Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. frontiersin.org. URL:
-
[5] Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. acs.org. URL:
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-(2,4,5-Trifluorophenyl)butanoic Acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(2,4,5-Trifluorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. The described protocol is designed to be specific, accurate, and precise, suitable for quality control and release testing in a regulated environment. We will delve into the rationale behind the method's parameters, provide a step-by-step protocol, and outline the necessary validation steps according to the International Council for Harmonisation (ICH) guidelines.
Introduction
2-(2,4,5-Trifluorophenyl)butanoic acid is a synthetic intermediate whose structural analogs are pivotal in the development of therapeutic agents. For instance, related compounds like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are critical building blocks for dipeptidyl peptidase-4 (DPP-4) inhibitors used in treating type 2 diabetes, such as Sitagliptin[1][2]. The chemical purity of such intermediates is paramount as it directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a validated analytical method to accurately assess purity and identify any process-related or degradation impurities is essential.
This guide provides a comprehensive framework for this analysis using reversed-phase HPLC, the most common and versatile technique in pharmaceutical analysis for its ability to separate a wide variety of compounds[3].
Principle of the Method: Ion-Suppression Reversed-Phase HPLC
The analyte, 2-(2,4,5-Trifluorophenyl)butanoic acid, contains a carboxylic acid functional group. In reversed-phase liquid chromatography (RP-LC), which separates compounds based on their hydrophobicity, the ionization state of an analyte significantly affects its retention[3]. The ionized (deprotonated) carboxylate form is highly polar and will exhibit poor retention on a non-polar stationary phase like C18, often resulting in poor peak shape and inconsistent retention times[4].
To overcome this, the principle of ion-suppression is employed. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains predominantly in its protonated, neutral form[5][6]. This un-ionized state increases the molecule's overall hydrophobicity, leading to stronger interaction with the stationary phase, longer retention, and significantly improved peak symmetry[6][7]. This method utilizes a mobile phase containing phosphoric acid to ensure a consistently low pH, promoting optimal chromatographic performance.
Materials and Methods
Reagents and Chemicals
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
2-(2,4,5-Trifluorophenyl)butanoic acid Reference Standard (characterized, >99.5% purity)
-
Test Samples of 2-(2,4,5-Trifluorophenyl)butanoic acid
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm (or absorbance maximum determined by PDA) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
The following diagram illustrates the complete analytical workflow from preparation to final report generation.
Caption: Workflow for the HPLC purity analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid.
Step-by-Step Methodology
-
Mobile Phase and Diluent Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of ultrapure water. Mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Diluent: Mix equal volumes of acetonitrile and ultrapure water (50:50, v/v).
-
Degas all solutions by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the 2-(2,4,5-Trifluorophenyl)butanoic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Prepare the test sample solution in the same manner as the standard solution.
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use only if the acceptance criteria in the table below are met. This ensures the reliability of the analytical results[8].
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and system. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and mobile phase composition. |
-
Data Acquisition and Analysis:
-
Inject the diluent (as a blank) to ensure no carryover or system contamination.
-
Inject the standard solution once.
-
Inject each sample solution in duplicate.
-
Integrate all peaks in the chromatograms, excluding the solvent front.
-
Calculate the purity of the main component using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation Framework (ICH Q2(R1))
For use in a regulated environment, this method must be validated to demonstrate its suitability for its intended purpose[9][10]. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This can be demonstrated by spiking the sample with known impurities or by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and proving the main peak is free from co-elution[10].
-
Linearity and Range: The method should be linear over a range of concentrations, typically 80% to 120% of the nominal test concentration for an assay[10]. A minimum of five concentration levels should be tested, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration[10].
-
Intermediate Precision: Expresses the variations within a laboratory (different days, different analysts, different equipment)[11].
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Crucial for impurity profiling.
Considerations for Chiral Purity
The described method is an achiral purity assay. However, 2-(2,4,5-Trifluorophenyl)butanoic acid possesses a chiral center. If control of the enantiomeric composition is required, a separate chiral HPLC method must be developed. This typically involves using a Chiral Stationary Phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose)[12][13]. The mobile phase for chiral separations is often a non-polar solvent system (normal phase), but reversed-phase chiral methods also exist[12]. Development of a chiral method is a specialized process that requires screening of various CSPs and mobile phases to achieve enantiomeric resolution[14].
Conclusion
The reversed-phase HPLC method presented provides a reliable, robust, and scientifically sound approach for determining the purity of 2-(2,4,5-Trifluorophenyl)butanoic acid. The use of an acidified mobile phase ensures excellent peak shape and reproducible retention. This application note serves as a complete guide for implementation, from initial setup and system suitability to the principles of full method validation according to ICH guidelines, making it a valuable tool for researchers and quality control laboratories in the pharmaceutical industry.
References
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
LookChem. (n.d.). Cas 486460-00-8, BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Trust Your Science (YouTube Channel). (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA), Australia. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asianpubs.org [asianpubs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Chiral Separation of 3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid Isomers
Introduction: The Criticality of Enantiomeric Purity in Modern Therapeutics
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, the core chemical structure of Sitagliptin, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The therapeutic efficacy of Sitagliptin is exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[1][2] Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate strict control over the enantiomeric purity of chiral drug substances.[3][4] Consequently, the development of robust and reliable analytical methods for the precise separation and quantification of these enantiomers is paramount for ensuring the safety, quality, and efficacy of the final drug product.
This comprehensive guide provides detailed application notes and validated protocols for the chiral separation of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid isomers. We will delve into the principles of chiral recognition on polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) and present step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), a cornerstone technique in pharmaceutical analysis.
The Foundation of Chiral Recognition: A Mechanistic Overview
The successful separation of enantiomers hinges on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, create a sufficient difference in elution times, enabling their resolution.[3]
For the isomers of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated exceptional enantioselectivity.[2][3] The carbamate derivatives on these polymers form chiral grooves and cavities where the enantiomers can interact differently. Macrocyclic glycopeptide-based CSPs, like those employing vancomycin or teicoplanin, also offer a powerful alternative, providing a unique set of ionic and hydrophobic interaction sites.[3][5]
High-Performance Liquid Chromatography (HPLC) Protocols for Enantiomeric Separation
HPLC stands as the predominant technique for the chiral analysis of Sitagliptin due to its high resolution, sensitivity, and reproducibility.[2][6] We present two validated HPLC methods utilizing different, yet highly effective, chiral stationary phases.
Method 1: Reversed-Phase Chiral HPLC on an Immobilized Polysaccharide-Based CSP
This protocol leverages the versatility and robustness of an immobilized cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, which has shown excellent performance in resolving Sitagliptin enantiomers.[3]
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak IC column (250 mm x 4.6 mm, 5 µm)
-
Sitagliptin reference standards ((R)- and (S)-enantiomers)
-
Ammonium acetate (HPLC grade)
-
Diethylamine (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the Sitagliptin sample in the mobile phase at a concentration of 2.0 mg/mL.[2]
-
For validation purposes, prepare solutions spiked with known concentrations of the (S)-enantiomer.
-
-
System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing both enantiomers to verify resolution (Rs > 3.0).
-
-
Data Analysis:
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the percentage of the (S)-enantiomer using the following formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100
-
Workflow for Method 1:
Caption: Experimental workflow for HPLC Method 1.
Method 2: Reversed-Phase Chiral HPLC on a Coated Polysaccharide-Based CSP
This method utilizes a coated cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, offering an alternative selectivity for the enantiomers of Sitagliptin.[3][7]
Experimental Protocol:
-
Instrumentation and Materials:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the Sitagliptin sample in the mobile phase to the desired concentration.[1]
-
-
System Suitability:
-
Data Analysis:
-
Perform peak integration and calculate the percentage of the (S)-enantiomer as described in Method 1.
-
Workflow for Method 2:
Caption: Experimental workflow for HPLC Method 2.
Comparative Data and Method Validation
Both methods presented are highly effective for the chiral separation of Sitagliptin enantiomers. The choice between them may depend on laboratory resources and specific analytical requirements. Below is a summary of their performance characteristics based on validation studies.[1][7][8]
| Parameter | Method 1 (Chiralpak IC) | Method 2 (Chiralcel OD-RH) |
| Linearity Range | 0.0003–0.0045 mg/mL | 30–300 ng/mL[7] |
| Correlation Coefficient (r²) | 0.9991 | 0.9996[7] |
| Limit of Detection (LOD) | 0.0001 mg/mL | 8 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.0003 mg/mL | 30 ng/mL[7] |
| Recovery | 95.7–101.7% | 99.06–100.2%[7][8] |
| Solution Stability | 48 hours | 48 hours[7][8] |
These methods have been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[7][8]
Emerging and Complementary Chiral Separation Techniques
While HPLC is the workhorse for this application, other techniques offer unique advantages.
Supercritical Fluid Chromatography (SFC)
SFC is gaining prominence as a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[6][9] By using supercritical CO2 as the primary mobile phase, SFC can achieve high efficiencies and is particularly well-suited for preparative scale separations.[6][9] The principles of chiral recognition on polysaccharide-based CSPs are transferable to SFC, often with enhanced performance.[9]
Logical Relationship of SFC Advantages:
Caption: Advantages of SFC for chiral separations.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency, low-sample consumption method for chiral separations.[10] For Sitagliptin, the use of cyclodextrins as chiral selectors in the background electrolyte has been shown to provide complete separation of the enantiomers.[10] A dual system of sulfobutylether-β-cyclodextrin and native β-cyclodextrin has achieved a resolution of 2.24 within 15 minutes.[10]
Troubleshooting and Expert Insights
-
Peak Tailing: For basic compounds like Sitagliptin, peak tailing can be an issue. The addition of a small amount of a basic modifier, such as diethylamine, to the mobile phase can significantly improve peak shape by minimizing interactions with residual silanol groups on the silica support.[2]
-
Resolution Issues: If resolution is suboptimal, consider adjusting the mobile phase composition. For reversed-phase methods, altering the ratio of the organic modifier to the aqueous buffer can have a profound impact on selectivity. The pH of the buffer is also a critical parameter that can influence the ionization state of the analyte and the stationary phase, thereby affecting the chiral recognition.[3][7]
-
Column Care: Polysaccharide-based columns, particularly the coated versions, have specific solvent compatibility limitations. Always consult the manufacturer's guidelines to prevent irreversible damage to the stationary phase.
Conclusion
The successful chiral separation of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid isomers is a critical analytical challenge in the development and quality control of Sitagliptin. The HPLC methods detailed in this guide provide robust, validated, and reliable approaches for achieving this separation with high resolution and accuracy. By understanding the principles of chiral recognition and carefully optimizing chromatographic conditions, researchers and drug development professionals can confidently ensure the enantiomeric purity of this vital therapeutic agent. The exploration of complementary techniques like SFC and CE further expands the analytical toolkit for efficient and environmentally conscious chiral analysis.
References
-
Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods. [Link]
-
Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. ResearchGate. [Link]
-
Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. ResearchGate. [Link]
-
Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Publishing. [Link]
-
Evaluation of the interaction between sitagliptin and cyclodextrin derivatives by capillary electrophoresis and nuclear magnetic resonance spectroscopy. PubMed. [Link]
-
DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION METHOD FOR THE ESTIMATION OF (S)-ENANTIOMER IN SITAGLIPTIN. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Center for Biotechnology Information. [Link]
-
Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer. Scribd. [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Modification of Mobile Phase in Supercritical Fluid Chromatography Towards Chiral Separation of Saxagliptins. SSRN. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. [Link]
-
Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. SpringerLink. [Link]
-
Supercritical Fluid Chromatography. Intech Analytical Instruments. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
ENANTIOMETRIC SEPARATION OF SITAGLIPTIN IN A FIXED DOSE COMBINATION FORMULA OF SITAGLIPTIN AND METFORMIN BY A CHIRAL LIQUID CHROMATOGRAPHIC METHOD. ResearchGate. [Link]
-
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral Application Handbook. Kromasil. [Link]
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. intechanalyticals.com [intechanalyticals.com]
- 7. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. Evaluation of the interaction between sitagliptin and cyclodextrin derivatives by capillary electrophoresis and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Efficiency Protocol for the Asymmetric Synthesis of Sitagliptin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the highly efficient, environmentally friendly synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis commences with 2,4,5-Trifluorophenylacetic acid and proceeds through a key dehydrositagliptin intermediate, which is then subjected to a highly enantioselective asymmetric hydrogenation. This "green" chemistry approach significantly reduces waste and has been successfully implemented on a manufacturing scale, offering high yields and exceptional purity.[1][2]
Introduction: The Challenge of Chiral Synthesis
Sitagliptin is a cornerstone in the treatment of type 2 diabetes mellitus, functioning as a selective inhibitor of the DPP-4 enzyme.[3] The therapeutic efficacy of Sitagliptin is exclusively attributed to its (R)-enantiomer, making stereoselective synthesis a critical aspect of its production. While the core structure of Sitagliptin contains a substituted butanoic acid moiety, efficient and scalable syntheses, such as the one developed by Merck, commence from the more readily available precursor, 2,4,5-Trifluorophenylacetic acid.[1][2][4][5] This approach builds the butanoic acid backbone through a series of strategic chemical transformations.
The protocol detailed herein focuses on a second-generation manufacturing process that employs a rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.[4][5] This method is renowned for its efficiency, achieving high enantiomeric excess (ee) and overall yield, while minimizing environmental impact by eliminating aqueous waste streams.[1][2]
Overall Synthetic Strategy
The synthesis can be conceptually divided into two major stages:
-
Stage 1: One-Pot Synthesis of Dehydrositagliptin Intermediate: Starting from 2,4,5-Trifluorophenylacetic acid, a three-step, one-pot process is employed to construct the key β-keto amide, which is then converted to the prochiral enamine, dehydrositagliptin. This one-pot approach enhances efficiency by minimizing intermediate isolation steps.[1][2]
-
Stage 2: Asymmetric Hydrogenation and Salt Formation: The chiral center is introduced via a highly enantioselective hydrogenation of the dehydrositagliptin intermediate using a Rhodium(I)/tBu JOSIPHOS catalyst system.[1][6][7] The resulting Sitagliptin free base is then converted to its stable phosphate salt.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
Application Notes & Protocols for the Large-Scale Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Strategic Importance of a Chiral β-Amino Acid
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a non-proteinogenic β-amino acid of significant pharmaceutical value. Its primary industrial relevance lies in its role as the cornerstone chiral intermediate for the synthesis of Sitagliptin[1]. Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a leading oral medication for the management of type 2 diabetes[1][2].
The synthesis of this molecule on a large scale presents a formidable challenge: the precise and efficient installation of the stereocenter at the C3 position. Early manufacturing processes relied on multi-step chemical syntheses, often involving classical resolution or metal-catalyzed asymmetric hydrogenations[3][4]. While effective, these routes could be costly and generate significant waste. The evolution of this process is a showcase of modern pharmaceutical manufacturing, moving towards more efficient, cost-effective, and environmentally benign strategies. This guide details a state-of-the-art, biocatalytic-centered approach that has become the industry benchmark for producing this critical intermediate with high yield and exceptional enantiomeric purity.
Evolution of Synthetic Strategies: From Metals to Enzymes
The industrial manufacturing method for Sitagliptin, and by extension its key β-amino acid intermediate, has undergone significant optimization since its inception.
-
First-Generation Process: Merck's initial route established the chirality through a ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester to a β-hydroxy acid. This intermediate then required several additional steps to be converted into the protected amino acid. The complete process involved approximately eight steps[3].
-
Second-Generation Process: A major advancement was the development of a highly efficient three-step, one-pot synthesis of a dehydro-sitagliptin intermediate, which was then subjected to a highly enantioselective asymmetric hydrogenation using a Rhodium/JOSIPHOS catalyst system. This "green" synthesis dramatically increased the overall yield to as high as 65% and significantly reduced aqueous waste streams[5].
-
Biocatalytic Revolution: The most transformative leap came with the development of a biocatalytic process employing an engineered R-selective transaminase (TA) enzyme[3]. This enzyme directly converts a prochiral β-keto ester into the desired (R)-amino acid with near-perfect enantioselectivity (>99.5% ee). This approach, pioneered by Merck, leverages a highly active and stable enzyme variant developed through directed evolution, enabling production in high yields and representing a paradigm of green chemistry in pharmaceutical production[3][6].
This application note will focus on the principles and execution of the biocatalytic route, which offers superior efficiency, selectivity, and sustainability for large-scale production.
Overall Synthetic Workflow
The recommended large-scale synthesis is a three-stage process, beginning with the formation of a key precursor, followed by the critical enzyme-catalyzed asymmetric amination, and concluding with hydrolysis and Boc-protection to yield the final, stable intermediate ready for downstream coupling reactions.
Caption: The catalytic cycle of the transaminase enzyme.
Protocol:
-
Reactor Setup: Charge a reactor with purified water and a suitable buffer (e.g., Tris-HCl or potassium phosphate) to maintain a pH of ~8.0.[3]
-
Cofactor and Enzyme Loading: Add pyridoxal-5'-phosphate (PLP) cofactor (typically ~1 g/L). Charge the engineered transaminase enzyme (loading is process-dependent, often as a lyophilisate or aqueous solution). Agitate gently to dissolve.
-
Amine Donor Addition: Add isopropylamine (typically >1.5 eq) as the amine donor.
-
Substrate Feed: Heat the mixture to the optimal reaction temperature (e.g., 35-45 °C). Begin a controlled feed of the ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate substrate. A slow, continuous feed is crucial to avoid substrate inhibition of the enzyme.
-
Reaction Monitoring: Monitor the reaction progress via HPLC, checking for the disappearance of the starting material and the appearance of the product. The reaction is typically complete within 24 hours.
-
Work-up and Extraction: Once the reaction reaches >99% conversion, cool the mixture. Add an appropriate organic solvent (e.g., methyl tert-butyl ether or isopropyl acetate) to extract the product. Separate the aqueous layer (containing the enzyme) from the organic layer.
-
Isolation: Wash the organic layer with water and brine. Concentrate under reduced pressure to yield the crude Ethyl (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate.
Part C: Final Conversion to Boc-Protected Acid
Causality: The ethyl ester is hydrolyzed to the free carboxylic acid. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted side reactions in subsequent coupling steps (e.g., sitagliptin synthesis) and improves the compound's stability and handling properties. The choice of solvent and base during Boc-protection is critical to minimize the formation of condensation impurities.[7]
Protocol:
-
Hydrolysis: Dissolve the crude amino ester from the previous step in a suitable solvent like methanol or THF. Add an aqueous solution of lithium hydroxide (LiOH·H₂O, ~1.2 eq) and stir at room temperature until saponification is complete (monitor by HPLC).[8]
-
Acidification & Isolation: Remove the organic solvent under vacuum. Dilute with water and wash with a non-polar solvent to remove any unreacted ester. Carefully acidify the aqueous layer with 2N HCl to a pH of ~4-5 to precipitate the free amino acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Boc-Protection: Suspend the isolated (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in a water-immiscible organic solvent like methyl tert-butyl ether or toluene.[7] Add an aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃, ~2.0 eq).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the biphasic mixture. Stir vigorously at ambient temperature for 10-24 hours.[7]
-
Work-up and Crystallization: After reaction completion, separate the layers. Wash the organic layer with a mild acid solution. Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., heptane/isopropyl acetate) to yield high-purity Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Process Parameters and Data Summary
Effective large-scale synthesis requires strict control over key parameters to ensure reproducibility, high yield, and purity.
| Parameter | Stage B: Transamination | Stage C: Boc-Protection | Rationale |
| Temperature | 35 - 45 °C | 20 - 25 °C | Optimal range for enzyme activity and stability; prevents thermal degradation of Boc-anhydride. |
| pH | 7.5 - 8.5 | 8.0 - 9.0 | Maintains the enzyme in its active conformation; ensures the amine is deprotonated for nucleophilic attack. |
| Substrate Loading | 50 - 150 g/L | N/A | Maximizes reactor throughput without causing significant enzyme inhibition. |
| Typical Yield | >95% | >90% | Reflects the efficiency of the enzymatic and protection steps. |
| Chemical Purity | >99% (by HPLC) | >99.5% (by HPLC) | Target specification for pharmaceutical intermediates. |
| Enantiomeric Excess | >99.5% ee | >99.5% ee | Critical quality attribute; ensured by the high selectivity of the enzyme. |
| Key Impurity | (S)-enantiomer | Condensation byproducts | Controlled by enzyme selectivity; minimized by using a biphasic system and mild base.[7] |
References
-
Khobragade TP, Sarak S, Pagar AD, et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. 9:757062. [Link]
- Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Google Patents. (2014). WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
Wang, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
-
Sunrise Chemical. (2024). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Industry News. [Link]
-
Khobragade TP, Sarak S, Pagar AD, et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. [Link]
-
ResearchGate. (2009). Synthesis of Sitagliptin. PDF. [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. Multi‐kilogram scale synthesis of β²‐amino acid 10 reported by Remarchuk and co‐workers. Scientific Diagram. [Link]
-
Bornscheuer, U.T., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed. [Link]
-
Kara, Y., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]
-
Ellman, J.A., & Tang, T.P. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed. [Link]
-
Reddy, D., et al. (2020). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. [Link]
-
QuickCompany. A Novel Process For The Preparation Of Sitagliptin. [Link]
-
Reddy, D., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. [Link]
Sources
- 1. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 2. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
derivatization of 2-(2,4,5-Trifluorophenyl)butanoic acid for GC-MS analysis
Application Note: High-Efficiency Derivatization Strategies for the GC-MS Analysis of 2-(2,4,5-Trifluorophenyl)butanoic Acid
Executive Summary
2-(2,4,5-Trifluorophenyl)butanoic acid (MW: 218 g/mol ) is a heavily fluorinated carboxylic acid frequently encountered as a critical intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is virtually impossible due to its free carboxylic acid moiety. The active hydrogen promotes strong intermolecular hydrogen bonding, leading to irreversible column adsorption, severe peak tailing, and thermal degradation.
To achieve robust chromatography, the analyte must undergo chemical derivatization. This application note details two field-proven protocols: Trimethylsilylation (TMS) for routine Electron Ionization (EI) profiling, and Pentafluorobenzylation (PFB) for ultra-trace Negative Chemical Ionization (NCI) quantification.
Mechanistic Rationale & Reagent Selection
As an application scientist, I approach derivatization not merely as a sample preparation step, but as a physiochemical transformation that dictates the entire chromatographic behavior. The choice of reagent directly impacts the ionization efficiency and the limit of detection (LOD).
Pathway A: Silylation via BSTFA + 1% TMCS (Standard EI-MS)
-
Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a powerful silyl donor, replacing the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.
-
The Causality of the Catalyst: The alpha-ethyl group on the butanoic acid chain introduces mild steric hindrance around the carboxyl carbon. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is non-negotiable. TMCS acts as a catalyst by generating a highly reactive silylating intermediate, which .
-
MS Implications: The resulting TMS ester (MW: 290) yields excellent EI fragmentation, typically characterized by a strong [M-15]⁺ ion at m/z 275 due to the loss of a methyl group from the silicon atom.
Pathway B: Alkylation via PFBBr (Ultra-Trace NCI-MS)
-
Mechanism: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylate anion via a nucleophilic substitution (Sₙ2) reaction to form a PFB ester. This requires a mild base (e.g., K₂CO₃) to1[1].
-
The Causality of NCI Selection: The introduction of the heavily fluorinated PFB group drastically increases the molecule's electron affinity. In Negative Chemical Ionization (NCI) mode, the derivative efficiently captures thermal electrons and undergoes dissociative electron capture. It ejects the PFB radical, leaving a highly stable, abundant carboxylate anion ([M-PFB]⁻ at m/z 217). This specific fragmentation pathway 2[2] compared to standard EI.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your data, both protocols below integrate a Reagent Blank and an Internal Standard (IS) validation loop.
Protocol A: Trimethylsilylation (BSTFA + 1% TMCS)
Target Application: High-concentration API impurity profiling.
-
Sample Preparation: Transfer 1.0 mg of 2-(2,4,5-Trifluorophenyl)butanoic acid (or sample extract) to a 2.0 mL silanized amber glass vial.
-
Solvent Reconstitution: Dissolve in 1.0 mL of anhydrous acetonitrile. (Critical: Moisture must be <50 ppm, as water instantly hydrolyzes BSTFA,).
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.
-
Incubation: Vortex for 10 seconds, then incubate in a dry block heater at 60 °C for 30 minutes.
-
Self-Validation Check: Run a Reagent Blank (Acetonitrile + BSTFA/TMCS) prior to the sample. Ensure no siloxane artifacts (e.g., m/z 207, 281, 355) co-elute with the target retention time.
-
Analysis: Inject 1.0 µL directly into the GC-EI-MS.
Protocol B: Pentafluorobenzylation (PFBBr)
Target Application: Ultra-trace environmental or biological matrix quantification.
-
Sample Preparation: Transfer the sample extract into a 5.0 mL glass reaction vial and evaporate to dryness under a gentle stream of high-purity nitrogen.
-
Base Catalysis: Reconstitute the residue in 1.0 mL of anhydrous acetone. Add 10 mg of anhydrous Potassium Carbonate (K₂CO₃) to drive the formation of the carboxylate anion.
-
Derivatization: Add 50 µL of a 5% (v/v) PFBBr solution in acetone. Seal the vial and incubate at 60 °C for 60 minutes.
-
Quenching & Extraction: Cool to room temperature. Add 2.0 mL of LC-MS grade water to quench the reaction and dissolve the K₂CO₃. Add 2.0 mL of high-purity hexane to extract the PFB ester. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic (hexane) layer to a clean GC vial3[3].
-
Self-Validation Check: In NCI mode, monitor the m/z 217 ion ([M-PFB]⁻). A complete absence of the underivatized free acid peak in the Total Ion Chromatogram (TIC) confirms 100% reaction efficiency.
Data Presentation: Methodological Comparison
| Parameter | Method A: Silylation (BSTFA + TMCS) | Method B: Alkylation (PFBBr) |
| Derivative Formed | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester |
| Primary MS Mode | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Reaction Conditions | 60 °C for 30 min (Strictly anhydrous) | 60 °C for 60 min (Requires base catalyst) |
| Byproduct Handling | Volatile byproducts (elute in solvent delay) | Requires liquid-liquid extraction (Hexane/Water) |
| Analyte Volatility | 4[4] | Substantially increases electron affinity |
| Best Application | API Impurity Profiling (High Conc.) | Biological/Environmental Matrices (Trace) |
Workflow Visualization
Workflow for the derivatization and GC-MS analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid.
References
-
Lin, D.-L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Available at:[2]
-
"GC Derivatization." Colorado State University. Available at:[4]
-
"Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap." Department of Science Service. Available at:[3]
-
"Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry." PubMed. Available at:[1]
-
"The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich. Available at:
Sources
- 1. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: 3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid in Medicinal Chemistry
[1][2][3][4][5]
Introduction & Pharmacological Significance
The 2,4,5-trifluorophenyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to modulate metabolic stability and binding affinity without introducing steric bulk.[2] In the context of Sitagliptin , the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragment serves as the primary recognition element for the Dipeptidyl Peptidase-4 (DPP-4) enzyme active site.
Key Pharmacochemical Roles:
-
Metabolic Stability: The specific fluorination pattern (2,4,5-tri) blocks oxidative metabolism at the phenyl ring, significantly extending the drug's half-life (
). -
Binding Affinity: The fluorine atoms engage in specific hydrophobic and electrostatic interactions within the S1 pocket of DPP-4, enhancing potency (
nM for Sitagliptin). -
Chirality: The (3R) stereocenter is critical; the (3S) enantiomer is significantly less active.
Core Application: Asymmetric Synthesis of Sitagliptin
The primary application of this butanoic acid derivative is as the "left-hand" fragment in the convergent synthesis of Sitagliptin. The synthesis requires high enantiomeric excess (
Mechanism of Action (Chemical Logic)
The
DOT Diagram: Synthetic Pathway & Logic
Figure 1: Convergent synthesis pathway highlighting the generation of the chiral
Experimental Protocols
Protocol A: Synthesis via Meldrum's Acid (Chemical Route)
Context: This is the classic scalable route developed by Merck Process Chemistry. It avoids hazardous diazomethane.
Reagents:
-
2,4,5-Trifluorophenylacetic acid (1.0 eq)
-
Meldrum's acid (1.1 eq)
-
Isovaleryl chloride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Step-by-Step Methodology:
-
Activation: In a dry reactor under
, dissolve 2,4,5-trifluorophenylacetic acid in acetonitrile (MeCN) at 0°C. Add DIPEA and isovaleryl chloride dropwise to form the mixed anhydride. -
Condensation: Add Meldrum's acid portion-wise. Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 4 hours.
-
Checkpoint: Monitor by HPLC for disappearance of starting acid.
-
-
Solvolysis: Add methanol (MeOH) and reflux for 4 hours. This triggers decarboxylation to yield the
-keto ester . -
Enamine Formation: Add ammonium acetate (
, 5.0 eq) and reflux in MeOH for 3 hours.-
Result: Formation of the
-amino acrylate (enamine).
-
-
Asymmetric Hydrogenation: Transfer the enamine to a high-pressure reactor. Add catalyst [Rh(COD)Cl]
(0.5 mol%) and chiral ligand (R,S)-t-Bu-Josiphos (0.55 mol%).-
Conditions: Pressurize with
(200 psi) at 50°C for 12 hours. -
Target:
conversion, ee.
-
-
Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water to yield the free acid: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .
Protocol B: Enzymatic Transamination (Biocatalytic Route)
Context: A greener alternative using an engineered transaminase (ATA-117) to set the chiral center directly from the ketone, eliminating the need for high-pressure hydrogenation and heavy metals.
Reagents:
-
Prositagliptin ketone (substrate)
-
Isopropylamine (amine donor)
-
Transaminase enzyme (e.g., ATA-117 variant)
-
PLP cofactor (Pyridoxal-5'-phosphate)
Workflow:
-
Reaction Setup: In a bioreactor, suspend the ketone substrate (50 g/L) in phosphate buffer (pH 7.5).
-
Cofactor Addition: Add PLP (1 mM) and Isopropylamine (1 M) as the amine donor.
-
Biocatalysis: Add the engineered transaminase enzyme. Stir at 40°C for 24 hours.
-
Workup: Acidify to pH 2 to precipitate the enzyme, filter, and extract the product.
-
Yield: Typically
yield with ee.
-
Analytical Characterization & Quality Control
To ensure the integrity of the intermediate for medicinal chemistry applications, strict QC protocols are required.
Table 1: Critical Quality Attributes (CQA)
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | The (S)-enantiomer is an impurity that lowers potency. | |
| Chemical Purity | RP-HPLC (C18 Column) | Impurities can poison downstream coupling catalysts. | |
| Fluorine Content | Confirm 3 signals | Verifies the integrity of the 2,4,5-trifluoro ring. | |
| Residual Metal | ICP-MS | Critical if using the hydrogenation route (Protocol A). |
Protocol C: Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 260 nm.
-
Temperature: 25°C.
-
Retention Times:
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
References
-
Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634-639.
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.
-
Xu, F., et al. (2004). "Asymmetric Synthesis of the DPP-IV Inhibitor Sitagliptin." Journal of the American Chemical Society, 126(30), 9918-9919.
-
Codexis Inc. (2010). "Transaminase Biocatalysts." Patent WO2010025238A1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Resolution of Racemic 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Significance of Enantiomerically Pure β-Amino Acids
Chiral β-amino acids are critical building blocks in modern pharmaceuticals.[1][2] Specifically, the (R)-enantiomer of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-IV (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4][5] Traditional chemical methods for obtaining this enantiomerically pure compound often involve hazardous reagents, expensive catalysts, and multiple protection/deprotection steps, presenting challenges for industrial-scale production.[6][7] Biocatalysis, leveraging the inherent stereoselectivity of enzymes, offers a greener, more efficient, and cost-effective alternative.[1][6][8] This document provides a detailed guide to the enzymatic kinetic resolution of racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, focusing on the application of lipases.
The Rationale for Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This disparity in reaction rates allows for the separation of the two enantiomers. For the resolution of racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, lipases are particularly well-suited due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[9][10][11]
The fundamental principle of lipase-catalyzed resolution in this context is the enantioselective acylation of the amino group. In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer (e.g., the (S)-enantiomer) to form an N-acyl derivative, while the desired (R)-enantiomer remains largely unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated based on their differing chemical properties.
Key Parameters and Optimization
Several factors critically influence the efficiency and selectivity of the enzymatic resolution. Careful optimization of these parameters is essential to achieve high enantiomeric excess (ee) and yield.
-
Enzyme Selection: While various lipases can be screened, Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the resolution of amines and their derivatives.[9][10][12] It is commercially available in an immobilized form (e.g., Novozym 435), which enhances its stability and facilitates reuse.[12]
-
Acyl Donor: The choice of the acyl donor is crucial. Simple esters like ethyl acetate or vinyl acetate are often effective. Vinyl esters are particularly advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium forward.
-
Solvent: The reaction is typically performed in a non-polar organic solvent, such as toluene, hexane, or methyl tert-butyl ether (MTBE), to solubilize the substrates and minimize unwanted hydrolysis.
-
Temperature: The optimal temperature for lipase activity is generally between 30-50°C. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.
-
pH (Aqueous Microenvironment): Although the bulk reaction is in an organic solvent, the enzyme's microenvironment contains water, and its pH can influence activity. The optimal pH for lipases is typically near neutral (pH 7-8).
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic resolution of racemic 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 4. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of sitagliptin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
crystallization methods for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Title: Application Note: Crystallization and Purification Strategies for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid (Sitagliptin Synthon I) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scope
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (commonly referred to as Synthon I) is the foundational chiral building block for Sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes[1]. Achieving >99% enantiomeric excess (ee) and extreme chemical purity in this intermediate is a strict regulatory requirement, as impurities directly propagate to the final Active Pharmaceutical Ingredient (API).
This application note delineates field-proven crystallization methodologies to isolate this compound. It provides actionable protocols for both the unprotected zwitterionic amino acid and its N-tert-butoxycarbonyl (Boc) protected derivative[2], emphasizing the thermodynamic and kinetic principles required for rigorous impurity rejection.
Mechanistic Insights: The Chemistry of Impurity Rejection
Zwitterionic Isoelectric Precipitation
In its unprotected form, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid exists as a highly polar zwitterion. Due to its high melting point and hydrophilicity, standard organic solvent crystallization is thermodynamically unfavorable. Instead, isolation relies on isoelectric precipitation . By precisely adjusting the aqueous pH to the molecule's isoelectric point (pI ≈ 7.0), the net charge is neutralized. This minimizes the hydration energy of the molecule, forcing controlled supersaturation and subsequent nucleation.
Boc-Protection and the "Condensation Impurity A" Dilemma
To facilitate downstream coupling with the triazole-pyrazine core of Sitagliptin, Synthon I is typically Boc-protected[3]. A critical failure mode during this phase is the generation of "Condensation Impurity A" —a dimeric byproduct formed when the primary amine of an unprotected molecule attacks the activated carboxylic acid of a protected molecule[3].
Causality in Solvent Selection: Performing the Boc-protection in highly polar or miscible solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) leads to high impurity levels (>13%) because the intermediate is highly soluble, increasing the collision frequency of the side reaction[3]. Transitioning to a water-immiscible solvent like Methyl tert-butyl ether (MTBE) limits the solubility of the zwitterionic starting material. The Boc-anhydride reacts efficiently at the solid-liquid interface, kinetically favoring N-protection over intermolecular condensation[3]. Subsequent antisolvent crystallization from MTBE/Heptane easily purges any residual Impurity A into the mother liquor.
Quantitative Data Presentation
Table 1: Physicochemical Profile of Target Compounds
| Property | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Boc-Derivative |
|---|---|---|
| Molecular Weight | 233.19 g/mol | 333.30 g/mol |
| Physical State | White to off-white crystalline powder | White crystalline powder |
| Isoelectric Point | ~7.0 | N/A (Acidic) |
| Solubility Profile | Soluble in water (pH dependent); poor in organics | Soluble in MTBE, Toluene, THF; poor in water |
Table 2: Solvent Selection Matrix for Boc-Derivative Crystallization [3]
| Solvent System | Yield (%) | Condensation Impurity A (%) | Final Purity (%) |
|---|---|---|---|
| THF / Water | 81.9 | 13.82 | 81.94 |
| DCM / Hexane | < 80.0 | > 5.00 | < 90.00 |
| Toluene / Heptane | 81.7 | 15.08 (Pre-crystallization) | > 98.00 |
| MTBE / Heptane | 90.0 | 0.14 | 99.80 |
Process Visualizations
Fig 1. Synthetic and purification workflow for Sitagliptin Synthon I.
Fig 2. Phase separation and crystallization logic for impurity rejection.
Experimental Protocols
Protocol A: Antisolvent Crystallization of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Objective: Maximize yield while purging Condensation Impurity A.
-
Dissolution : Dissolve 10 g of crude Boc-protected product in 50 mL of MTBE at 50°C[3]. Causality: MTBE provides a steep solubility curve for the Boc-derivative, which is ideal for high-yield cooling crystallization.
-
Clarification : Filter the hot solution through a 0.22 µm PTFE membrane. Causality: Removes insoluble particulate matter that acts as heterogeneous nucleation sites, which can cause premature, uncontrolled crystallization.
-
Cooling & Nucleation : Cool the solution to 35°C at a controlled rate of 0.5°C/min. Seed the solution with 0.1 g of pure crystalline product. Causality: Seeding bypasses the primary nucleation energy barrier, preventing the product from "crashing out" amorphously and ensuring a controlled particle size distribution.
-
Antisolvent Addition : Slowly add 50 mL of n-Heptane dropwise over 2 hours. Causality: Rapid antisolvent addition causes localized supersaturation, trapping impurities in the crystal lattice. Slow addition lowers the solubility of the target molecule while keeping the lipophilic Condensation Impurity A dissolved in the mother liquor.
-
Aging : Hold the slurry at 20°C for 4 hours with moderate agitation (200 rpm). Causality: Facilitates Ostwald ripening, allowing smaller, less pure crystals to dissolve and redeposit onto larger, purer crystal facets.
-
Isolation : Filter under vacuum and wash the filter cake with 20 mL of cold MTBE/Heptane (1:2 v/v). Dry under vacuum at 40°C for 12 hours.
Protocol B: Diastereomeric Salt Resolution (Chiral Handle Method)
Objective: Enantiomeric enrichment of racemic mixtures when asymmetric hydrogenation is not utilized.
-
Salt Formation : Dissolve racemic ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate in acetone at 50–55°C. Add 1.0 equivalent of a chiral resolving agent, such as (S)-2-pentanamido-3-phenylpropanoic acid[4].
-
Reflux & Crystallization : Heat the mixture to reflux for 1 hour, then cool to 20–25°C at a rate of 0.2°C/min. Causality: The diastereomeric salt formed with the (R)-enantiomer has significantly lower solubility in acetone compared to the (S)-enantiomer salt, driving selective crystallization[4].
-
Isolation & Cleavage : Filter the precipitate and wash with cold acetone. Suspend the solid in water and basify with aqueous NaOH (pH 10) to break the salt. Extract the enantioenriched ester into an organic phase, followed by standard ester hydrolysis to yield the pure (R)-acid[4].
References
-
Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid Source: Google Patents (CN112500316A) URL: 3
-
A Novel Process For The Preparation Of Sitagliptin Source: QuickCompany (WO 2009/085990) URL: 4
-
Preparation of sitagliptin intermediate Source: Google Patents (WO 2009/064476A1) URL: 1
-
Cas 486460-00-8, BOC-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Source: LookChem URL: 2
Sources
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 4. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
use of 2-(2,4,5-Trifluorophenyl)butanoic acid as a building block in organic synthesis
This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the synthesis and application of 2,4,5-trifluorophenyl-substituted butanoic acid derivatives , specifically clarifying the distinction between the literal alpha-substituted isomer and the industrially critical beta-amino isomer used in DPP-4 inhibitors.
Executive Summary & Strategic Context
The 2,4,5-trifluorophenyl moiety is a "privileged structure" in medicinal chemistry. The specific substitution pattern offers a unique balance of metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the electron-withdrawing nature of the three fluorine atoms significantly alters the pKa of adjacent functional groups.
Nomenclature & Isomer Distinction: It is critical to distinguish between two structural isomers relevant to this topic:
-
2-(2,4,5-Trifluorophenyl)butanoic acid (Target A): The alpha-aryl acid. A diversity-oriented scaffold for NSAID-like analogs or agrochemicals.
-
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Target B): The beta-amino acid. The key pharmacophore for Sitagliptin (Januvia) and other DPP-4 inhibitors.
Note: While the user request specifies Target A, the vast majority of industrial applications involve Target B. This guide details the synthesis of the literal Target A for novel library generation, followed by the high-value application protocols for Target B.
Technical Deep Dive: The Fluorine Effect
The 2,4,5-trifluoro substitution pattern confers specific properties:
-
Metabolic Blocking: The fluorine atoms at positions 2, 4, and 5 block the most reactive sites for aromatic hydroxylation, extending the half-life (
) of the drug candidate. -
Conformational Lock: The ortho-fluorines (positions 2 and 5) create steric repulsion with side chains, often locking the molecule into a bioactive conformation.
-
pKa Modulation: In the butanoic acid derivatives, the electron-deficient ring lowers the pKa of the carboxylic acid, potentially improving bioavailability via specific transporters.
Protocol 1: Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid (The Literal Scaffold)
This protocol describes the alpha-alkylation of 2,4,5-trifluorophenylacetic acid. This route is ideal for generating novel libraries of alpha-aryl acids.
Mechanism: Nucleophilic substitution via enolate generation. Starting Material: 2,4,5-Trifluorophenylacetic acid (CAS: 209995-38-0).[1][2][3]
Step-by-Step Methodology
-
Esterification:
-
Dissolve 2,4,5-trifluorophenylacetic acid (10.0 g, 52.6 mmol) in MeOH (100 mL).
-
Add catalytic
(0.5 mL) and reflux for 4 hours. -
Concentrate, neutralize with sat.
, and extract with EtOAc. Yield: ~95% Methyl 2-(2,4,5-trifluorophenyl)acetate.
-
-
Alpha-Alkylation (The Critical Step):
-
Setup: Flame-dried 250 mL round-bottom flask,
atmosphere. -
Reagents: Methyl ester (from step 1, 10.0 mmol), LDA (Lithium Diisopropylamide, 1.1 eq), Ethyl Iodide (1.2 eq), dry THF.
-
Procedure:
-
Cool THF (50 mL) containing the ester to -78°C.
-
Add LDA (2.0 M in THF/heptane) dropwise over 20 min. Observation: Solution may turn slight yellow.
-
Stir at -78°C for 45 min to ensure complete enolate formation.
-
Add Ethyl Iodide (EtI) dropwise.
-
Allow to warm to room temperature (RT) over 4 hours.
-
-
Quench: Add sat.
solution. Extract with EtOAc.
-
-
Hydrolysis:
-
Dissolve the crude alkylated ester in THF/Water (1:1).
-
Add LiOH (3.0 eq) and stir at RT for 12 hours.
-
Acidify to pH 2 with 1N HCl. Extract with DCM.
-
Purification: Recrystallization from Hexane/EtOAc.
-
Expected Yield: 75-85% overall.
Characterization:
Protocol 2: Synthesis of the High-Value Intermediate (Sitagliptin Scaffold)
Target: (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[4][5] Context: This is the industry-standard "green" route utilizing transaminase biocatalysis, replacing the older Rhodium-catalyzed hydrogenation route.
Workflow Diagram (DOT)
Caption: Biocatalytic route to the chiral beta-amino acid intermediate.
Detailed Methodology
Phase A: Synthesis of the Keto-Ester Substrate
-
Activation: React 2,4,5-trifluorophenylacetic acid with Meldrum's acid using DCC/DMAP in DCM at 0°C to RT.
-
Alcoholysis: Reflux the resulting intermediate in Ethanol.
-
Result: Ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
-
Note: This beta-keto ester is stable but should be stored at 4°C.
-
Phase B: Asymmetric Transamination (The Codexis Protocol) Reference: Savile et al., Science 2010.
-
Reaction Mix Preparation:
-
Substrate: 100 g/L of the beta-keto ester (from Phase A).
-
Enzyme: Engineered Transaminase (e.g., ATA-117 variant), 5 g/L.
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.
-
Amine Donor: Isopropylamine (1 M).
-
Buffer: 100 mM Triethanolamine (pH 8.5).
-
Solvent: 50% DMSO (to improve substrate solubility).
-
-
Execution:
-
Stir at 45°C for 24 hours.
-
In-Process Control (IPC): Monitor consumption of ketone via HPLC (C18 column, UV 210 nm).
-
Mechanism:[6] The enzyme facilitates the transfer of the amino group from isopropylamine to the ketone, establishing the (R)-chiral center with >99% ee.
-
-
Workup:
-
Acidify to pH 2 to protonate the amine.
-
Wash with MTBE to remove unreacted ketone.
-
Basify aqueous layer to pH 10 and extract the free amine product.
-
Hydrolyze the ester (LiOH) to obtain the final amino acid.
-
Analytical Quality Control
To ensure the integrity of the building block, the following QC parameters are mandatory.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (Area %) | Critical for preventing side reactions in coupling. |
| Enantiomeric Excess (ee) | > 99.5% | Chiral HPLC | Essential for biological activity (Sitagliptin is R-selective). |
| Water Content | < 0.5% | Karl Fischer | Excess water interferes with peptide coupling reagents (EDC/HATU). |
| Fluorine Regio-isomers | < 0.1% | 2,4,5-isomer must be distinguished from 2,3,6- or 2,3,4- impurities. |
Chiral HPLC Method (Example):
-
Column: ChiralPak AD-H (4.6 x 250 mm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 268 nm.
Application: Coupling to the Heterocycle
Whether using the alpha-aryl (Target A) or beta-amino (Target B) acid, the final step often involves amide bond formation.
Standard Coupling Protocol:
-
Dissolve the acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.
-
Add the amine partner (e.g., triazolopyrazine for Sitagliptin).
-
Stir at RT for 2-4 hours.
-
Note: For the alpha-aryl acid (Target A), steric hindrance from the alpha-ethyl group may require elevated temperatures (50°C) or stronger activation (via acid chloride).
References
-
Savile, C. K., et al. (2010).[6] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link
-
Hansen, K. B., et al. (2009). "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 13(4), 598-608. Link
-
Xu, Y., et al. (2004). "Discovery of Sitagliptin: A Potent, Selective, and Orally Active Dipeptidyl Peptidase IV Inhibitor." Journal of Medicinal Chemistry, 48(1), 141-151. Link
-
Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Product Literature. Link
Disclaimer: This guide is for research purposes only. The synthesis of patented pharmaceutical intermediates may be subject to intellectual property restrictions in certain jurisdictions. Always consult local regulations and safety data sheets (SDS) before handling fluorinated organic compounds.
Sources
- 1. 209995-38-0|2,4,5-Trifluorophenylacetic acid|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. 2,4,5-Trifluorophenylacetic Acid | 209995-38-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid [lgcstandards.com]
- 5. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
improving the yield of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis
Technical Support Center: Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Ticket ID: #SITA-INT-001
Subject: Yield Optimization & Troubleshooting for Sitagliptin
Executive Summary: The Synthetic Landscape
You are targeting (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS: 486460-32-6), the critical chiral
While the "Merck Green Route" (Savile et al., 2010) famously performs transamination on the final pro-drug ketone, many process development labs still require the isolated
Current Industry Standard Routes:
-
Biocatalytic Transamination: Uses an (R)-selective
-transaminase to convert the -keto acid/ester. High enantioselectivity (>99% ee), but suffers from equilibrium constraints. -
Asymmetric Hydrogenation: Uses Rhodium/Ruthenium-Josiphos catalysts on the
-enamino ester. High throughput, but sensitive to catalyst poisoning and requires high-pressure equipment.
Module A: Biocatalytic Transamination (The Enzymatic Route)
Core Concept: This route utilizes an engineered (R)-selective amine transaminase (ATA) to transfer an amino group from a donor (usually Isopropylamine) to your keto-acid precursor.
Workflow Visualization
Caption: Figure 1. Biocatalytic workflow emphasizing the critical equilibrium shift via acetone removal.
Troubleshooting Guide: Biocatalysis
Issue 1: Conversion stalls at 50-60%.
-
Root Cause: Thermodynamic equilibrium.[1] Transaminases are reversible. If the coproduct (acetone, when using isopropylamine) accumulates, the reaction pushes backward.
-
Corrective Action:
-
Active Removal: Apply a partial vacuum (if the enzyme is robust) or a nitrogen sweep to strip acetone continuously.
-
Donor Excess: Increase Isopropylamine (IPAm) concentration to 1M or 2M. Note: Ensure your enzyme variant tolerates high IPAm loads (e.g., Arthrobacter sp. variants).
-
Temperature: Raise temperature to 45-50°C (only if using thermostable variants like CDX-036) to facilitate acetone evaporation.
-
Issue 2: Substrate precipitates upon addition.
-
Root Cause: The
-keto acid precursor has low water solubility. -
Corrective Action:
-
Cosolvent: Use DMSO.[2][3][4] The Merck process famously tolerates up to 50% DMSO. Start with 15-20% DMSO to ensure solubility without denaturing standard enzymes.
-
Feeding Strategy: Do not dump all substrate at once. Use a fed-batch approach, adding the keto-acid solution slowly over 6-12 hours to keep the dissolved concentration low but constant.
-
Issue 3: Low Reaction Rate (Sluggish Kinetics).
-
Root Cause: PLP (Cofactor) Starvation. The amine donor can react with PLP to form an inactive PMP-adduct if not cycled fast enough.
-
Corrective Action: Supplement the reaction buffer with 0.5 - 1.0 mM PLP (Pyridoxal-5'-phosphate). Ensure the solution is protected from light, as PLP is photodegradable.
Module B: Asymmetric Hydrogenation (The Chemocatalytic Route)
Core Concept: Hydrogenation of the
Troubleshooting Guide: Hydrogenation
Issue 1: Low Enantiomeric Excess (ee < 90%).
-
Root Cause A: Ligand Oxidation. Ferrocenyl ligands (like Josiphos SL-J002-1) are air-sensitive.
-
Root Cause B: High Temperature.[3]
-
Corrective Action:
-
Strict Anaerobic Conditions: Degas all solvents (MeOH/TFE) via freeze-pump-thaw or vigorous Argon sparging for 30 mins.
-
Temperature Control: Lower the reaction temperature. Hydrogenation at 50°C is faster but often yields lower ee than at 25°C.
-
Ligand Check: Ensure the ligand:metal ratio is slightly > 1:1 (e.g., 1.1:1) to ensure no "naked" non-selective Rhodium is active.
-
Issue 2: Incomplete Conversion (Stalls).
-
Root Cause: Catalyst Poisoning or Insufficient Pressure.
-
Corrective Action:
-
Purify the Precursor: Trace halides or sulfur from the enamine synthesis can poison Rhodium. Recrystallize the enamino ester substrate before hydrogenation.[5]
-
Additives: The addition of mild acidic additives (like
or acetic acid) can sometimes stabilize the enamine/imine tautomer equilibrium, promoting faster hydrogenation. -
Pressure: Increase
pressure to 10–20 bar (150–300 psi).
-
Issue 3: Difficulty Removing Ruthenium/Rhodium Residuals.
-
Root Cause: Metal affinity to the amino acid.
-
Corrective Action: Use a scavenger resin (e.g., SiliaMetS® Thiol) or perform an extraction wash with aqueous L-Cysteine, which binds soft metals like Rh/Ru effectively.
Module C: Isolation & Purification (The "Zwitterion" Trap)
The most common point of yield loss is not the reaction, but the workup. The product is a
Protocol: Isoelectric Point (pI) Precipitation
-
Concentration: Remove organic solvents (MeOH, DMSO, Acetone) under reduced pressure.
-
Acidification: If coming from the basic transaminase reaction (pH 8.5), acidify with 6N HCl to pH ~2 to protonate the amine and carboxylic acid (forms the cationic species). Wash with MTBE to remove unreacted neutral ketone/impurities.
-
Neutralization (Critical Step): Slowly add NaOH or
to reach the Isoelectric Point (pI) .-
Target pH: For this fluorinated
-amino acid, the pI is typically between pH 6.0 and 7.0 . -
Observation: The solution will become cloudy as the zwitterion (net charge 0) precipitates.
-
-
Crystallization: Cool to 4°C. Filter and wash with ice-cold isopropanol.
Diagnostic Logic Tree
Use this flow to diagnose your specific yield crash.
Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.
Comparative Data: Yield vs. Purity
| Parameter | Biocatalytic Route (ATA-117) | Asymmetric Hydrogenation (Rh-Josiphos) |
| Typical Yield | 85 - 92% | 80 - 90% |
| Enantiomeric Excess (ee) | > 99.9% (Strictly R) | 95 - 98% (Requires recrystallization) |
| Pressure Requirement | Atmospheric | High Pressure (10-20 bar) |
| Impurity Profile | Protein residues (easy removal) | Heavy metals (Rh/Ru - difficult removal) |
| Solvent System | Aqueous / DMSO (Green) | Methanol / TFE |
References
-
Savile, C. K., et al. (2010).[1][5][6][7] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.
-
Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.
-
Desai, A. A. (2011).[1] "Sitagliptin Manufacture: A Compelling Case for Green Chemistry." Angewandte Chemie International Edition, 50(9), 1974–1976.
-
Codexis Inc. (2010). "Transaminase biocatalysts and methods of use." U.S. Patent 20100285541A1.
Disclaimer: This guide is for research and development purposes. Always consult local safety regulations (MSDS) regarding the handling of fluorinated intermediates and engineered biological agents.
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 4. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Purification of Crude 2-(2,4,5-Trifluorophenyl)butanoic Acid
Welcome to the technical support center for the purification of 2-(2,4,5-Trifluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Overview of Purification Challenges
2-(2,4,5-Trifluorophenyl)butanoic acid is a key building block in the synthesis of various pharmaceuticals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). During its synthesis, a number of side products and impurities can form, posing significant purification challenges.
Common impurities may include starting materials, regioisomers, and byproducts from side reactions. The structural similarity of these impurities to the target molecule often complicates purification by standard methods. This guide will walk you through logical, step-by-step approaches to diagnose and resolve these purification hurdles.
Logical Flow for Purification Strategy
To effectively purify crude 2-(2,4,5-Trifluorophenyl)butanoic acid, a systematic approach is recommended. The following diagram illustrates a typical workflow for developing a robust purification protocol.
Caption: A general workflow for the purification of 2-(2,4,5-Trifluorophenyl)butanoic acid.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1: This is a common issue that can be resolved by systematically adjusting several parameters.
-
Causality: Crystallization requires a state of supersaturation. If the compound is too soluble, even at low temperatures, or if nucleation is inhibited, crystallization will not occur.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your target compound. Be cautious not to evaporate too much, as this can cause impurities to precipitate as well.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the solution. This will act as a template for crystal growth.
-
-
Lower the Temperature: Ensure you are cooling the solution to a sufficiently low temperature. A mixture of ice and salt or a dry ice/acetone bath can be used for lower temperatures, but be mindful of the solvent's freezing point.
-
Change the Solvent System: Your initial solvent may be too good a solvent.[1][2] A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[1] You may need to switch to a less polar or more polar solvent, or use a binary solvent system. To find a suitable binary system, dissolve your compound in a small amount of a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Q2: Oiling out occurs instead of crystallization. How can I fix this?
A2: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Causality: The solute's solubility decreases so rapidly upon cooling that it surpasses the supersaturation limit and separates as a liquid phase before it has time to form an ordered crystal lattice.
-
Troubleshooting Steps:
-
Reheat and Cool Slowly: Reheat the solution to dissolve the oil. Then, allow it to cool much more slowly. Insulating the flask can help with this.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of the hot solvent to the solution and then allow it to cool slowly.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Binary Solvent System: As described in Q1, a binary solvent system can sometimes prevent oiling out by providing a more gradual change in solubility upon cooling.
-
Chromatography Issues
Q3: I am seeing poor separation of my target compound from an impurity during column chromatography. What can I adjust?
A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.
-
Causality: The separation of compounds on a stationary phase (like silica gel) depends on the differential partitioning of the analytes between the stationary and mobile phases. If the mobile phase is too strong (too polar for normal phase), all compounds will elute quickly with little separation. If it's too weak, elution will be very slow.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running a column, always find an optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound.
-
Adjust Polarity: If separation is poor, try a less polar solvent system to increase the retention time and allow for better separation. For fluorinated carboxylic acids, reversed-phase chromatography can also be an effective option.[3]
-
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to band broadening and poor separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Consider a Different Stationary Phase: If you are still unable to achieve good separation on silica gel, you might consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase).
-
Extraction Issues
Q4: I am performing an acid-base extraction, but I am getting a low recovery of my product. Why might this be happening?
A4: Low recovery in an acid-base extraction can be due to incomplete acid/base reaction, emulsion formation, or the product having some solubility in the aqueous layer.
-
Causality: Acid-base extraction relies on the differential solubility of the acidic or basic compound and its corresponding salt in aqueous and organic layers. Incomplete conversion to the salt form or physical issues like emulsions can hinder efficient separation.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Use a sufficient excess of the base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid. Check the pH of the aqueous layer to ensure it is basic enough.
-
Break Emulsions: Emulsions are common and can trap your product. To break them, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling or stirring the mixture instead of vigorous shaking.
-
Filtering the mixture through a pad of celite.
-
-
Back-Extraction: After acidifying the aqueous layer to re-protonate your carboxylic acid and extracting it back into an organic solvent, you can perform a "back-extraction" of the initial organic layer with a fresh portion of the basic aqueous solution to recover any remaining product.
-
Choose the Right Solvent: Ensure the organic solvent you are using has low mutual solubility with water.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid?
A1: The side products will depend on the synthetic route. However, some common impurities could include unreacted starting materials such as 2,4,5-trifluorophenylacetic acid derivatives, as well as regioisomers if the butanoic acid chain is introduced via an alkylation reaction. Other potential impurities could arise from over-alkylation or side reactions involving the solvent or base.[4][5]
Q2: What is the best general-purpose solvent for recrystallizing 2-(2,4,5-Trifluorophenyl)butanoic acid?
A2: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is to test solvent systems of varying polarities.[1] A common approach is to use a binary solvent system, such as toluene/heptane or ethyl acetate/hexane. You should perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.[1]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A3: Yes, preparative HPLC is a powerful technique for purifying compounds, especially when dealing with difficult-to-separate impurities.[] For fluorinated carboxylic acids, reversed-phase HPLC (e.g., using a C18 column) is often effective.[3][7][8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and improve peak shape.[3][9]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your 2-(2,4,5-Trifluorophenyl)butanoic acid.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining purity. A single sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can provide detailed structural information and help identify any remaining impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
Purity Analysis Workflow
The following diagram illustrates a standard workflow for analyzing the purity of the final product.
Caption: A standard workflow for the final purity analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid.
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure
This is a general protocol that should be optimized for your specific crude material.
-
Solvent Selection: In separate small test tubes, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the soluble samples and cool them to see if crystals form. Find a solvent that dissolves your compound when hot but not when cold.
-
Dissolution: Place the crude 2-(2,4,5-Trifluorophenyl)butanoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Preparative Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | N/A |
| Molecular Weight | 234.17 g/mol | N/A |
| Melting Point | 136-138 °C (for a related derivative) | [10] |
| pKa (predicted) | 4.30 ± 0.10 (for a related derivative) | [10] |
| Solubility | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol (for a related derivative) | [10] |
Note: Some data is for a closely related derivative, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, and should be used as an estimate.
VI. References
-
Vertex AI Search. (2025, September 19). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
-
Google Patents. (n.d.). CN102675015A - Decarboxylation and fluorination method for carboxylic acid. Retrieved from
-
Taylor & Francis Online. (2023, April 24). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction.
-
Google Patents. (n.d.). CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from
-
PMC. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices.
-
Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate. Retrieved from
-
Taylor & Francis Online. (2023, April 24). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction.
-
Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved from
-
ChemicalBook. (2023, October 13). Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications.
-
PMC. (n.d.). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity.
-
Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from
-
University of California, Irvine. (n.d.). Chem 267. Recrystallization - Part 2.
-
Chinese Pharmaceutical Journal. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug.
-
ResearchGate. (n.d.). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
-
BOC Sciences. (n.d.). Recrystallization Techniques.
-
PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
-
American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
-
MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Impurities in Sitagliptin Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying, troubleshooting, and mitigating common impurities encountered during the synthesis of Sitagliptin intermediates. As Senior Application Scientists, we combine our expertise with established scientific literature to offer practical solutions to challenges faced in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should be aware of during Sitagliptin synthesis?
A1: Impurities in Sitagliptin synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions.[1][][][4]
-
Degradation Products: These form due to the decomposition of Sitagliptin or its intermediates under various stress conditions like acid, base, oxidation, heat, or light.[5][6][7][8][9]
-
Genotoxic Impurities: These are of particular concern due to their potential to damage DNA. A notable example in Sitagliptin synthesis is the formation of N-nitrosamine impurities.[10][11][12]
Q2: My final intermediate has a low yield. What are the likely culprits?
A2: Low overall yield can often be traced back to a few critical steps in the synthesis:
-
Asymmetric Hydrogenation or Enzymatic Transamination: This is a key stereoselective step. Inefficiency here, due to factors like catalyst deactivation or suboptimal reaction conditions, will directly impact the yield of the desired chiral amine.[13]
-
Amide Coupling Reaction: The formation of the amide bond is another crucial step. Incomplete reactions or the formation of side products can significantly reduce your yield.[13]
-
Purification and Isolation: Significant product loss can occur during workup, crystallization, and filtration.[13]
Q3: I'm observing an unexpected peak in my HPLC analysis. How do I begin to identify it?
A3: The first step is to consider the reaction conditions and potential side reactions. A common approach is to perform stress studies (forced degradation) on your intermediate under acidic, basic, oxidative, and photolytic conditions to see if the unknown impurity is a degradation product.[6][7][9] Further characterization using LC-MS and NMR spectroscopy is essential for definitive identification.[8][9]
Q4: What is the significance of the N-nitrosamine impurity, and how can I minimize its formation?
A4: The N-nitrosamine impurity, specifically 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[5][6][8]triazolo-[4,3-a] pyrazine (NTTP), is a potential genotoxic impurity that has been detected in some Sitagliptin products.[10][11][12] Its formation is linked to the presence of nitrite impurities in reagents or excipients.[10] To minimize its formation, it is crucial to use high-purity, low-nitrite starting materials and excipients.[10]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section delves into specific impurities, their formation mechanisms, and detailed protocols for their control.
Issue 1: Presence of Enantiomeric Impurity
-
Description: The (S)-enantiomer of Sitagliptin is a common chiral impurity.
-
Root Cause: Incomplete stereoselectivity during the asymmetric hydrogenation or enzymatic transamination step.[1] This can be due to a suboptimal catalyst, incorrect reaction conditions (temperature, pressure), or the presence of impurities that poison the catalyst.
-
Troubleshooting and Mitigation:
-
Catalyst/Enzyme Screening: Evaluate different chiral catalysts or transaminases to find one with higher selectivity for your specific substrate.
-
Reaction Optimization: Systematically optimize reaction parameters such as temperature, hydrogen pressure, and catalyst loading.
-
Substrate Purity: Ensure the starting materials are of high purity and free from potential catalyst poisons.
-
Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: Chiral stationary phase column (e.g., Chiralpak IC-3).
-
Mobile Phase: A mixture of hexanes (with 0.1% diethylamine) and 2-propanol (with 0.1% diethylamine). A common ratio is 40:60.[14]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 28°C.[14]
-
Analysis: The retention times for the (R) and (S) enantiomers will be different, allowing for their quantification.
Issue 2: Formation of Dehydration Impurities
-
Description: Impurities such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin can form.[1][15]
-
Root Cause: These are often formed through acid-catalyzed elimination of the amine group during the hydrogenolysis step or as degradation products.[1]
-
Troubleshooting and Mitigation:
-
Control of Acidity: Carefully control the pH during the reaction and workup to minimize acid-catalyzed side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of elimination reactions.
-
Choice of Base: The selection of the base during certain coupling steps can significantly impact the formation of these impurities.[15]
-
Issue 3: Degradation Products from Hydrolysis
-
Description: Sitagliptin and its intermediates can degrade under strongly acidic or alkaline conditions.[5][6][7] For instance, degradation in 2.5M HCl at 60°C can lead to the formation of specific degradation products.[5][6]
-
Root Cause: The amide bond in the Sitagliptin structure is susceptible to hydrolysis.
-
Troubleshooting and Mitigation:
-
pH Control: Maintain a neutral or near-neutral pH during processing and storage whenever possible.
-
Temperature Management: Avoid exposing the intermediates or final product to high temperatures, especially in the presence of strong acids or bases.
-
Workflow: Investigating Degradation Pathways
Caption: Workflow for Forced Degradation Studies.
Issue 4: Presence of Process-Related Impurities
-
Description: This category includes a variety of impurities such as the 1-phenylethyl derivative, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][8]triazolo[4,3-a]pyrazine, and the 1-cyclohexylethyl derivative.[1]
-
Root Cause: These are typically by-products generated during specific steps of the synthesis, such as the catalytic hydrogenation in the final step.[1]
-
Troubleshooting and Mitigation:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the progress of the reaction and the formation of by-products.
-
Purification Optimization: Develop robust purification methods, such as crystallization or chromatography, to effectively remove these impurities.
-
Data Summary: Common Process-Related Impurities
| Impurity Name | Potential Origin |
| (S)-Sitagliptin | Incomplete enantioselectivity |
| 3-desamino-2,3-dehydrositagliptin | Acid-catalyzed elimination |
| 3-desamino-3,4-dehydrositagliptin | Acid-catalyzed elimination |
| Sitagliptin Fumarate Adduct | Reaction with fumaric acid excipient[7] |
| N-Acetyl Sitagliptin | Acetylation side reaction |
Issue 5: Formation of Genotoxic N-Nitrosamine Impurities
-
Description: The formation of 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[5][6][8]triazolo-[4,3-a] pyrazine (NTTP) is a significant concern.[10][11]
-
Root Cause: N-nitrosation of the trifluoromethyl triazolo pyrazine intermediate.[10] This can be caused by the presence of nitrites in reagents or excipients.
-
Troubleshooting and Mitigation:
-
Raw Material Qualification: Source high-purity raw materials and excipients with low nitrite content.
-
Sensitive Analytical Methods: Develop and validate highly sensitive analytical methods, such as UHPLC-MS/MS, to detect and quantify trace levels of NTTP.[11] The limit of detection for such methods can be as low as 0.002 ppm.[11]
-
Logical Relationship: N-Nitrosamine Formation and Control
Caption: Formation and Control of NTTP Impurity.
References
-
Lange, A. D. C., Miron, D., Sfair, L. L., & Schapoval, E. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research, 7(1), 41-45. [Link]
-
ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. [Link]
-
Gumieniczek, A., Berecka, A., & Stolarczyk, M. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis, 164, 517-523. [Link]
-
Raju, A. K., & Rao, D. S. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research, 4(9), 3464-3472. [Link]
-
Klančar, U., & Kočar, D. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega, 5(9), 4782-4791. [Link]
-
Reddy, B. M., & Kumar, P. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(7), 1545-1550. [Link]
- Google Patents. (n.d.). Sitagliptin pharmaceutical composition with reduced amount of N-nitrosamine impurities.
-
ResearchGate. (n.d.). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method | Request PDF. [Link]
-
Al-Sabti, B., & Hussein, A. A. (2023). Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC-MS. ResearchGate. [Link]
-
Klančar, U., & Kočar, D. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4782-4791. [Link]
-
Pharmaffiliates. (n.d.). Sitagliptin-impurities. [Link]
-
Al-Sabti, B., & Hussein, A. A. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8565. [Link]
-
OUCI. (n.d.). Efficient and Convenient Synthetic Routes for Sitagliptin Impurities. [Link]
-
Kim, J. Y., Park, J. H., & Lee, S. H. (2017). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron Letters, 58(32), 3125-3128. [Link]
-
Kim, M., Khobragade, T. P., & Park, J. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730691. [Link]
-
Kim, M., Khobragade, T. P., & Park, J. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730691. [Link]
- Google Patents. (n.d.). CN105130999A - Synthesis method of Sitagliptin impurities.
-
Li, T., Wang, Y., & Zhang, X. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1423. [Link]
-
ResearchGate. (n.d.). Sitagliptin intermediate synthesis utilizes a cascade reaction with two.... [Link]
-
Veeprho. (n.d.). Sitagliptin Impurities and Related Compound. [Link]
Sources
- 1. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Convenient Synthetic Routes for Sitagliptin Impurities [ouci.dntb.gov.ua]
- 5. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. GB2632438A - Sitagliptin pharmaceutical composition with reduced amount of N-nitrosamine impurities - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Organic Acids
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for a common and often frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of fluorinated organic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantitative analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 generally indicating significant tailing.[1]
Peak tailing is detrimental to quantitative analysis for several reasons:
-
Inaccurate Integration: Tailing peaks can be difficult for chromatography data systems to integrate accurately, leading to errors in quantitation.[3]
-
Reduced Resolution: The broadened tail of a peak can merge with an adjacent peak, making it difficult to resolve and quantify the two compounds separately.[4]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD).
Q2: My fluorinated organic acid is showing significant peak tailing. What are the most likely causes?
A2: For acidic compounds like fluorinated organic acids, peak tailing in reversed-phase HPLC is most often attributed to one or a combination of the following factors:
-
Secondary Silanol Interactions: This is the most prevalent cause.[1] Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] These silanol groups are acidic and can engage in secondary ionic or hydrogen-bonding interactions with the polar functional groups (like the carboxylic acid) of your fluorinated analyte.[5][6] This secondary retention mechanism is different from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in a tailing peak.[5]
-
Incorrect Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your fluorinated organic acid, the analyte will exist as a mixture of its ionized and non-ionized forms.[1][3][7] These two forms will have different retention characteristics, leading to a distorted or tailing peak.[7]
-
Metal Chelation: Trace metal ions (like iron, nickel, or titanium) can be present in the HPLC system, either from the stainless-steel components (frits, tubing) or even from the silica of the column itself.[4][8][9] Fluorinated organic acids, particularly those with multiple carboxylic acid groups or other chelating moieties, can interact with these metal ions, leading to peak distortion and tailing.[4][8][9]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.[10]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter, or improper fittings, can contribute to peak broadening and tailing.[3][11] This is often referred to as "dead volume."
In-Depth Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
Secondary silanol interactions are a primary cause of peak tailing for polar and ionizable compounds.[4][6] The acidic nature of residual silanols on the silica surface can lead to unwanted interactions with your fluorinated organic acid.
-
Lower the Mobile Phase pH: By lowering the pH of the mobile phase to at least 2 pH units below the pKa of your analyte, you can ensure the carboxylic acid group is fully protonated (non-ionized).[7] Simultaneously, a low pH (around 2.5-3) will suppress the ionization of the silanol groups, minimizing secondary ionic interactions.[4][6][12]
-
Use an End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, less polar molecule.[6] This significantly reduces the number of available sites for secondary interactions.
-
Consider Alternative Stationary Phases: If peak tailing persists even with an end-capped column and optimized pH, consider a column with a different stationary phase.
-
Action:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols.
-
Fluorinated Phases: For highly fluorinated analytes, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can offer unique selectivity and improved peak shape.[16][17][18]
-
Hybrid Silica or Polymeric Columns: These columns are more resistant to extreme pH and have fewer residual silanol groups.[12][17]
-
-
Caption: Secondary interaction between a fluorinated organic acid and a residual silanol group, leading to peak tailing.
Guide 2: Mitigating Metal Chelation Effects
The ability of some organic acids to chelate with metal ions is a well-documented cause of poor peak shape.[4][19][20]
-
Introduce a Chelating Agent into the Mobile Phase: A simple and effective solution is to add a small concentration of a strong chelating agent to your mobile phase. This agent will bind to any free metal ions in the system, preventing them from interacting with your analyte.
-
System Passivation: If metal contamination is suspected to be significant, a system passivation procedure can be performed.
-
Action: Disconnect the column first. Flush the entire HPLC system with a mobile phase containing a higher concentration of EDTA (e.g., 100 µM) to remove metal ions that have adsorbed to the internal surfaces of the instrument.[22]
-
-
Use Bio-Inert or PEEK HPLC Systems: For methods that are highly sensitive to metal contamination, using an HPLC system with PEEK (polyether ether ketone) or other bio-inert flow paths can eliminate the source of metal leaching.[8]
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of fluorinated organic acids.
Data and Protocols
Table 1: Mobile Phase Modifiers for Reducing Peak Tailing of Acidic Compounds
| Modifier | Typical Concentration | Mechanism of Action | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers mobile phase pH to suppress silanol and analyte ionization.[13] | Strong UV absorbance below 220 nm; can cause ion suppression in LC-MS.[14][15] |
| Formic Acid | 0.1% | Lowers mobile phase pH. | Good for LC-MS applications; less acidic than TFA, so may be less effective at suppressing silanol ionization. |
| Phosphate Buffer | 10-20 mM | Provides stable pH control. | Can precipitate in high concentrations of organic solvent; not ideal for LC-MS. |
| EDTA | 10 µM | Chelates trace metal ions in the mobile phase and on the stationary phase.[21][22] | Should be used at low concentrations to avoid interfering with chromatography.[22] |
Protocol 1: Systematic Adjustment of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of a fluorinated organic acid.
Materials:
-
HPLC system with UV or MS detector
-
C18 end-capped analytical column
-
Your fluorinated organic acid standard
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Additional mobile phase A preparations with varying pH (e.g., using phosphate buffer at pH 2.5, 3.0, and 3.5)
Procedure:
-
Initial Analysis: Perform an injection using your standard method with 0.1% formic acid in the aqueous mobile phase. Record the peak asymmetry factor.
-
pH Adjustment (if necessary): If tailing is observed, prepare a new aqueous mobile phase with a phosphate buffer at pH 2.5.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-analysis: Inject your standard and record the peak asymmetry.
-
Iterate: If necessary, repeat steps 2-4 with buffers at slightly higher pH values (e.g., 3.0, 3.5) to find the "sweet spot" for peak shape and retention.
-
Comparison: Compare the chromatograms and asymmetry factors from each run to determine the optimal pH.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022). LCGC International. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (n.d.). Polymer Chemistry Innovations. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Labcompare. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013). ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022). ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Supelco. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. (n.d.). Rhenium Group. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014). National Institutes of Health. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023). Welch Materials. [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies. [Link]
-
HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. (2025). Welch Materials. [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. (2025). Veeprho. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). ACD/Labs. [Link]
-
Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. (2025). MicroSolv Technology Corporation. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. (n.d.). Waters. [Link]
-
HPLC Peak Tailing - Axion Labs. (2022). Axion Labs. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. [Link]
-
Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Phenomenex. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025). PharmaCores. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022). LCGC International. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. [Link]
-
Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed. (n.d.). National Institutes of Health. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. [Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019). SilcoTek. [Link]
-
A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. (2014). National Institutes of Health. [Link]
-
HPLC chromatography of chelating agents at optimal determination... - ResearchGate. (n.d.). ResearchGate. [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA. (2026). MicroSolv Technology Corporation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. welch-us.com [welch-us.com]
- 18. waters.com [waters.com]
- 19. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 22. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4,4,4-Trifluoro-3-phenylbutanoic Acid
Welcome to the technical support center for the synthesis of 4,4,4-trifluoro-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. This document aims to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Overview of Synthetic Strategies
The synthesis of 4,4,4-trifluoro-3-phenylbutanoic acid and its derivatives is of significant interest, particularly as it serves as a key intermediate in the synthesis of various pharmaceuticals. A common and effective approach involves the introduction of a trifluoromethyl group and subsequent modifications to build the butanoic acid chain. The choice of synthetic route often depends on the available starting materials, desired scale, and stereochemical requirements.
A prevalent strategy involves the reaction of a phenyl-containing substrate with a trifluoromethylating agent. Common methods for trifluoromethylation can be broadly categorized as nucleophilic, electrophilic, and radical pathways.[1] Each of these approaches has its own set of advantages and challenges that can impact reaction yield and purity.
Another synthetic approach starts from 2,4,5-trifluorophenylacetic acid, which is condensed with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by decarboxylation and subsequent reaction steps to yield 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a close derivative.[2] While this guide focuses on 4,4,4-trifluoro-3-phenylbutanoic acid, the principles of reaction optimization are often transferable to similar structures.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4,4,4-trifluoro-3-phenylbutanoic acid, providing potential causes and actionable solutions.
Question 1: Why is my yield of 4,4,4-trifluoro-3-phenylbutanoic acid consistently low?
Answer: Low yields are a frequent challenge in multi-step syntheses and can be attributed to several factors throughout the reaction and workup process. A systematic approach to troubleshooting is crucial.[3]
Potential Causes & Solutions:
-
Inefficient Trifluoromethylation: The introduction of the CF3 group is a critical step.
-
Reagent Choice and Activity: The reactivity of trifluoromethylating agents can vary significantly. For electrophilic trifluoromethylation, reagents like Togni's or Umemoto's reagents are common.[4][5] Ensure the reagent is fresh and has been stored under anhydrous and dark conditions to prevent decomposition.[4] For nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF3), the presence of a suitable fluoride source is essential for activation.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[6] Some substrates may require elevated temperatures to overcome activation barriers, while others might benefit from lower temperatures to minimize side reactions. A solvent screen using common aprotic solvents like DMF, acetonitrile, or THF is recommended.[4][6] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[6]
-
Catalyst Issues (if applicable): In metal-catalyzed trifluoromethylation reactions, the choice of ligand and the oxidation state of the metal are crucial. Catalyst deactivation can be a significant issue. The addition of Brønsted or Lewis acids can sometimes enhance catalyst activity.[7]
-
-
Sub-optimal Friedel-Crafts Acylation/Alkylation Conditions (if this route is used): If the synthesis involves a Friedel-Crafts reaction to introduce the butanoic acid chain, several factors can lead to low yields.
-
Catalyst Stoichiometry and Activity: Lewis acids like AlCl₃ are often required in stoichiometric or even excess amounts because they form a complex with the carbonyl product.[8][9] The catalyst must be anhydrous as moisture will render it inactive.[8]
-
Substrate Deactivation: The presence of strongly electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.[8]
-
Reaction Temperature: While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions.
-
-
Inefficient Hydrolysis of an Ester Precursor: If the synthesis proceeds via an ester intermediate, incomplete hydrolysis will result in a lower yield of the final carboxylic acid.
-
Choice of Base/Acid: Strong bases like LiOH or NaOH in a mixture of water and an organic solvent (e.g., methanol or THF) are commonly used for saponification.[10] Acid-catalyzed hydrolysis is an alternative.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. Gentle heating can often accelerate the hydrolysis.
-
-
Product Loss During Workup and Purification:
-
Extraction Issues: The product may have some water solubility, leading to losses during aqueous workup. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent.[9]
-
Purification Challenges: Fluorinated compounds can sometimes be challenging to purify by column chromatography. Careful selection of the eluent system is necessary. Recrystallization is often an effective method for purifying the final product.[9]
-
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Over-reaction or Side Reactions during Trifluoromethylation:
-
Radical Dimerization: In radical trifluoromethylation reactions, dimerization of substrate radicals can be a competing side reaction. Optimizing the concentration of the trifluoromethyl radical can favor the desired reaction.[4]
-
C- vs. O-Trifluoromethylation: For substrates with multiple nucleophilic sites (e.g., phenols), achieving selectivity can be challenging. The choice of base and solvent system is critical in directing the reaction to the desired site.[4]
-
Formation of Pentafluoroethyl Byproducts: In some copper-mediated trifluoromethylation reactions with CF3I, the formation of pentafluoroethylated byproducts has been observed. This is thought to arise from the decomposition of the trifluoromethylcopper intermediate.[11]
-
-
Byproducts from Friedel-Crafts Reactions:
-
Polyacylation/Polyalkylation: While polyacylation is generally not a major issue due to the deactivating nature of the acyl group, polyalkylation can occur.[8] Using a less reactive catalyst or lower temperatures can sometimes improve selectivity.
-
Intramolecular Cyclization: Depending on the structure of the substrate, intramolecular Friedel-Crafts reactions can occur, leading to cyclic byproducts.[12]
-
-
Incomplete Reactions: Unreacted starting materials or intermediates are common impurities. Monitoring the reaction to completion is crucial.[3]
Experimental Protocol: General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yields.
Question 3: I am facing difficulties in purifying the final product. What are the recommended purification strategies?
Answer: Purification of fluorinated carboxylic acids can present unique challenges due to their physical properties and potential impurities.[13][14]
Recommended Purification Strategies:
-
Aqueous Workup:
-
Acid/Base Extraction: A crucial step is the removal of the catalyst and any basic or acidic impurities. After quenching the reaction, typically with an acidic aqueous solution, the product can be extracted into an organic solvent.[9] Washing the organic layer with brine can help remove water-soluble impurities.[3]
-
pH Adjustment: The carboxylic acid product can be extracted into a basic aqueous solution (e.g., NaHCO₃ or NaOH) to separate it from neutral organic impurities. The aqueous layer can then be re-acidified to precipitate the product, which is then collected by filtration.[13]
-
-
Recrystallization: This is often a highly effective method for obtaining a pure crystalline product.[9]
-
Solvent Selection: Common solvents for recrystallization include water, or a mixture of an organic solvent (like ethyl acetate or acetone) and a non-solvent (like hexanes or heptane). The choice of solvent can sometimes influence the crystalline form (polymorph) of the product.[9]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
-
-
Distillation (for liquid products): If the product is a liquid and thermally stable, distillation under reduced pressure can be an option, although this is less common for this specific compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: Working with fluorinating agents and strong acids requires strict adherence to safety protocols.
-
Fluorinating Agents: Many fluorinating agents are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]
-
Anhydrous Reagents: Reactions involving anhydrous reagents like AlCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[8]
-
Quenching: The quenching of reactions containing strong Lewis acids like AlCl₃ is highly exothermic and should be done slowly and cautiously by adding the reaction mixture to ice-cold acid.[8][9]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product. A reversed-phase C18 column with a gradient elution is often a good starting point.[3]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. The literature melting point for a similar compound, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is 136-138°C.[16]
Q3: Are there any stereoselective methods for the synthesis of chiral 4,4,4-trifluoro-3-phenylbutanoic acid?
A3: Yes, the development of asymmetric methods to control the stereochemistry at the C3 position is an active area of research, particularly for pharmaceutical applications.
-
Asymmetric Hydrogenation: Asymmetric hydrogenation of an enamine precursor is a common strategy to introduce the desired stereochemistry.[17]
-
Chiral Catalysts: The use of chiral catalysts in trifluoromethylation or other key bond-forming steps can induce enantioselectivity.[18][19] For example, chiral boron catalysts have been used in electrophilic trifluoromethylation reactions.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
IV. Summary of Optimized Reaction Parameters
The optimal reaction conditions will be highly dependent on the specific synthetic route chosen. However, the following table provides a general guideline for key parameters.
| Parameter | General Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., THF, CH₂Cl₂, MeCN, DMF) | Prevents reaction with moisture-sensitive reagents and catalysts.[4][6] |
| Temperature | Varies with reaction type (-78 °C to reflux) | Lower temperatures can improve selectivity, while higher temperatures may be needed for less reactive substrates.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects moisture-sensitive reagents and intermediates.[4] |
| Catalyst (Lewis Acid) | Anhydrous AlCl₃, FeCl₃, or ZnCl₂ (≥1 equivalent for acylation) | Activates the acylating agent. Stoichiometric amounts are often needed for acylations.[8] |
| Trifluoromethylating Agent | Togni's or Umemoto's reagents (electrophilic), TMSCF₃ (nucleophilic) | Choice depends on the substrate and desired reaction pathway.[4][5] |
| Workup | Quench with cold, dilute acid; multiple organic extractions | Ensures complete removal of the catalyst and minimizes product loss.[9] |
| Purification | Recrystallization or column chromatography (with acidified eluent) | Effective methods for obtaining a high-purity final product.[9] |
Experimental Workflow: General Synthesis
Caption: A generalized workflow for the synthesis of trifluorophenylbutanoic acid.
V. References
-
Benchchem. Technical Support Center: Trifluoromethylation Protocols. Available from:
-
Benchchem. Troubleshooting common issues in fluorinated pyrimidine synthesis. Available from:
-
Benchchem. "Troubleshooting guide for the fluorination of pyridinyl ethanone". Available from:
-
ChemicalBook. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis. Available from:
-
Google Patents. US6281374B1 - Fluorinated alkanoic acid purification process. Available from:
-
ResearchGate. Methods-of-preparing-fluorinated-carboxylic-acids-and-their-salts.pdf. Available from:
-
PMC. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Available from:
-
PMC. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Available from:
-
Google Patents. WO2014086325A1 - A method of preparing 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives. Available from:
-
ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available from:
-
NIH. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available from:
-
ChemicalBook. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications. Available from:
-
BP Polymers. Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Available from:
-
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from:
-
PMC. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Available from:
-
Wikipedia. Trifluoromethylation. Available from:
-
PMC. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Available from:
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Available from:
-
Santa Cruz Biotechnology. 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoic acid | SCBT. Available from:
-
Synquest Labs. A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Available from:
-
Google Patents. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol. Available from:
-
PMC. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Available from:
-
Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. Available from:
-
Sigma-Aldrich. 4,4,4-trifluoro-3-phenylbutanoic acid | 149680-95-5. Available from:
-
Benchchem. How to optimize Friedel-Crafts acylation reaction conditions.. Available from:
-
PMC. Enzymatic synthesis of fluorinated compounds. Available from:
-
MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available from:
-
PubMed. From bifunctional to trifunctional (tricomponent nucleophile-transition metal-lewis acid) catalysis: the catalytic, enantioselective α-fluorination of acid chlorides. Available from:
-
Institut "Jožef Stefan". Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Available from:
-
PubMed. Catalytic asymmetric fluorinations. Available from:
-
NIH. Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid. Available from:
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from:
-
MilliporeSigma. Friedel–Crafts Acylation. Available from:
-
Benchchem. Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanoic Acid. Available from:
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from:
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US6281374B1 - Fluorinated alkanoic acid purification process - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. izvolitve.ijs.si [izvolitve.ijs.si]
- 16. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic asymmetric fluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis
Welcome to the technical support center dedicated to a critical challenge in peptide synthesis and drug development: the prevention of racemization. The stereochemical integrity of chiral amino acids is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1][2] The presence of even minor diastereomeric impurities, resulting from racemization, can drastically alter or eliminate a peptide's therapeutic efficacy.[1]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice, in-depth answers to frequently asked questions, and validated protocols to ensure the chiral purity of your synthesized molecules.
I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental issues. Identify your problem and follow the recommended solutions.
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a common and often multifaceted problem. A systematic, step-by-step approach is the most effective way to identify and resolve the root cause.
Step 1: Evaluate Your Coupling Reagent and Additives
The method of carboxyl group activation is a primary determinant of racemization risk.
-
Probable Cause: Using a carbodiimide coupling reagent (e.g., DCC, DIC, EDC) without a racemization-suppressing additive is a major cause of epimerization.[1][3][4] While efficient, phosphonium and aminium/uronium reagents (e.g., HBTU, HATU, PyBOP) can also cause racemization, particularly with sensitive amino acids.[1][5]
-
Solution:
-
Incorporate Additives: Always use an additive when employing carbodiimide coupling reagents.[1][3] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is significantly less prone to racemization.[1][3][6] HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[7][8]
-
Select a Milder Reagent: For couplings known to be highly sensitive, consider a reagent with a lower intrinsic potential for racemization.
-
Step 2: Assess the Base Used in the Coupling Reaction
The choice of base and its concentration directly impacts the rate of α-proton abstraction, the key step in racemization.[5][9]
-
Probable Cause: Strong, non-sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can aggressively promote racemization.[5][9][10]
-
Solution:
-
Switch to a Weaker or More Hindered Base: Replace DIPEA or TEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine (TMP).[2][7][10]
-
Optimize Base Concentration: Use the minimum amount of base required to facilitate the reaction.[1] Often, one equivalent is sufficient, especially when using amino acid salts.[7]
-
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the pathways leading to racemization.[1][11]
-
Probable Cause: Elevated reaction temperatures, whether from ambient conditions or microwave-assisted synthesis, increase the rate of epimerization.[2][7]
-
Solution:
Step 4: Consider the Solvent
The polarity of the solvent can influence the stability of intermediates and the rates of competing reaction pathways.[1][5][12]
-
Probable Cause: Highly polar solvents can, in some cases, facilitate the formation of the oxazolone intermediate, which is a primary pathway for racemization.[12]
-
Solution: While solvent choice is often dictated by solubility, be aware of its potential impact. In problematic cases, exploring less polar solvent systems, if compatible with your reagents and resin, may be beneficial.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing racemization issues.
Caption: A step-by-step decision tree for troubleshooting racemization.
II. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in peptide synthesis?
A: Racemization is the process by which a chirally pure amino acid (typically the L-enantiomer) loses its stereochemical integrity, resulting in a mixture of both L- and D-enantiomers.[1][2][8] This is critically important because the biological function of a peptide is dictated by its precise three-dimensional structure, which is determined by the specific sequence and chirality of its amino acids. The incorporation of a D-amino acid where an L-amino acid should be can lead to misfolded peptides, resulting in a partial or total loss of biological activity and potentially introducing unforeseen pharmacological effects.[1][2]
Q2: What are the primary chemical mechanisms of racemization?
A: During peptide bond formation, racemization primarily occurs through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[5][8] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-enantiomers.[7]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid to form a planar enolate intermediate.[3][13] Similar to the oxazolone pathway, subsequent reprotonation can occur from either side, resulting in racemization.[2]
Caption: The two primary mechanisms of racemization during peptide synthesis.[1]
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. These include:
-
Histidine (His): The imidazole side chain can act as a catalyst for racemization.[1][14] Protecting the imidazole nitrogen is crucial.[14]
-
Cysteine (Cys): The thiol group in the side chain enhances the acidity of the α-proton, promoting racemization.[1][13][14]
-
Serine (Ser): Serine is also known to be susceptible to racemization.[1][7]
-
Phenylalanine (Phe): This aromatic amino acid is also considered sensitive to racemization.[1][8]
Q4: How do additives like HOBt, HOAt, and Oxyma work to suppress racemization?
A: These additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents. The carbodiimide initially activates the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to cyclizing into the problematic oxazolone. Additives like HOBt, HOAt, and Oxyma are acidic N-hydroxy compounds that rapidly intercept the O-acylisourea intermediate.[6] They react with it to form a more stable active ester (e.g., an OBt-ester). This active ester is still reactive enough to form the peptide bond but is significantly less likely to form the oxazolone, thereby suppressing the main racemization pathway.[1][3][6]
Q5: What is the role of the N-terminal protecting group in racemization?
A: The type of N-terminal protecting group is a critical factor. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) are designed to suppress racemization.[3][15] The electronic nature of the urethane linkage reduces the tendency of the activated amino acid to form an oxazolone.[3] In contrast, acyl-type protecting groups, such as Trifluoroacetyl (Tfa), can increase the risk of racemization.[15]
III. Protocols and Data
Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma
This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
Steps:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes).
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of Oxyma.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes. Note: Minimize this pre-activation time.[7][10]
-
Immediately add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.[1]
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids after hydrolysis.
Steps:
-
Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer or mobile phase.[1]
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase.
-
Quantify the peak areas for the D- and L-enantiomers of the amino acid of interest.
-
Calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.[8]
-
Data Table: Comparative Racemization Levels of Coupling Reagents
The choice of coupling reagent and the use of additives have a profound impact on the stereochemical purity of the final peptide. The following table summarizes representative data on the percentage of D-isomer formation during the coupling of a model peptide, highlighting the effectiveness of additives.
| Coupling Reagent/Method | Additive | % D-Isomer (Racemization) | Reference |
| DCC | None | High (~35%) | [5] |
| DCC | HOBt | Low (~1.5%) | [5] |
| HBTU | None | Moderate (~9.8%) | [5] |
| HATU | None | Low (~1.2%) | [5] |
| COMU | None | Low (~1.4%) | [5] |
Data is illustrative and highly dependent on the specific amino acids being coupled and the precise reaction conditions used. As shown, the addition of HOBt dramatically reduces the high level of racemization associated with using a carbodiimide like DCC alone.[5] Modern uronium salt reagents like HATU and COMU generally provide superior racemization suppression compared to older reagents.[5][16]
IV. References
-
Peptide Chemistry. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
ProTide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. ProTide. [Link]
-
Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Apeptide. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Sivakumar, D., & Smith, J. C. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. [Link]
-
Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. Slideshare. [Link]
-
ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Racemization in peptide synthesis | PPTX [slideshare.net]
- 13. peptidechemistry.org [peptidechemistry.org]
- 14. peptide.com [peptide.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Exothermic Events in the Scale-Up of 2-(2,4,5-Trifluorophenyl)butanoic Acid Synthesis
Welcome to the technical support center for managing the synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory to pilot or production scale. The synthesis, particularly when involving organometallic intermediates like Grignard reagents, is characterized by significant exothermicity.[1][2][3] Improper management of this heat release is a primary cause of batch failure, reduced yield, and, most critically, severe safety incidents such as thermal runaways.[4][5]
This document provides in-depth, practical troubleshooting advice and frequently asked questions (FAQs) to ensure your scale-up process is safe, controlled, and reproducible. We will move beyond simple procedural steps to explain the underlying chemical and engineering principles, empowering you to make informed decisions.
Section 1: Foundational Knowledge - The Exothermic Threat in Scale-Up
Before troubleshooting specific problems, it is crucial to understand why scaling this synthesis is not a linear process. The fundamental challenge lies in the changing relationship between heat generation and heat removal.
FAQ: Why is a reaction that is manageable in the lab so hazardous at scale?
Answer: The core issue is the surface-area-to-volume ratio. As you increase the size of your reactor, the volume of the reaction mixture (which generates heat) increases by the cube of the vessel's radius (V ∝ r³). However, the surface area of the reactor available for cooling (the jacket) only increases by the square of the radius (A ∝ r²).[6][7] This geometric reality means your ability to remove heat diminishes significantly relative to the amount of heat being produced. A mild exotherm in a 1L flask can become an uncontrollable, dangerous event in a 100L reactor.[5] This can lead to a thermal runaway, a perilous cycle where an increase in temperature accelerates the reaction rate, which in turn generates even more heat.[4][8][9]
Caption: The positive feedback loop leading to a thermal runaway event.
Section 2: The Pre-Scale-Up Safety Mandate: Quantify Before You Climb
Attempting to scale an exothermic reaction without prior calorimetric data is a significant and unnecessary risk. Reaction calorimetry is an essential tool for understanding the thermal dynamics of your process, providing the data needed for safe and efficient scale-up.[10][11]
FAQ: What are the absolute minimum thermal safety parameters I need to determine before a pilot run?
Answer: Before any scale-up, you must characterize the reaction's energetic profile. This is not merely an academic exercise; it is a critical safety requirement.[6][12] The primary techniques are Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC).[13] These studies provide essential data to model the reaction at a larger scale.
| Parameter | Description | Significance for Scale-Up | Typical Measurement Tool |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed per mole of limiting reactant over the course of the reaction.[10] | Determines the total thermal load the reactor's cooling system must handle. A high value signals a significant hazard. | Reaction Calorimeter (RC1) |
| Heat Release Rate (qr) | The rate at which heat is produced by the reaction over time (in W/L or J/s·L). | Dictates the required performance of the cooling system in real-time. It is directly influenced by the reagent addition rate. | Reaction Calorimeter (RC1) |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree (J/g·K).[14] | Essential for calculating the potential temperature rise in a cooling failure scenario. | Reaction Calorimeter (RC1) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical maximum temperature increase if the entire heat of reaction were absorbed by the reaction mass without any heat loss to the surroundings.[13][14] | This is the single most critical "worst-case scenario" parameter. If Tprocess + ΔTad exceeds the boiling point of the solvent or the decomposition temperature of any component, you have a severe hazard.[14] | Calculated from ΔHr and Cp. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mass could reach under adiabatic conditions, considering the accumulation of unreacted reagents.[15] | A key indicator of the potential severity of a runaway. It helps define the safety margin of the process. | Calculated from calorimetric data. |
Experimental Protocol: Foundational Reaction Calorimetry Study
This protocol outlines a basic heat-flow calorimetry experiment to gather the data described above.
-
System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1mx) is set up to mimic the intended large-scale reactor configuration (e.g., glass-lined, similar agitator type).[11]
-
Calibration: Perform a calibration of the heat transfer coefficient (U) using a known electrical heat source or a standard chemical reaction under conditions (temperature, agitation, volume) identical to the planned experiment.
-
Charge Initial Reagents: Charge the reactor with the initial substrate (e.g., the trifluorophenyl precursor) and solvent, mirroring the scaled-up process.
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Controlled Reagent Addition: Begin the slow, controlled addition of the second, highly reactive reagent (e.g., the Grignard reagent or the alkylating agent) using a calibrated dosing pump at the proposed scaled-down rate.[8]
-
Data Acquisition: Continuously record the internal reaction temperature (Tr), the jacket temperature (Tj), and the reagent addition rate. The calorimeter software will calculate the real-time heat release rate (qr) based on the heat balance equation.
-
Analysis: After the reaction is complete, integrate the heat release curve over time to determine the total heat of reaction (ΔHr). Analyze the peak heat release rate to understand the maximum cooling duty required. Use this data to calculate the ΔTad and MTSR.[10]
Section 3: Troubleshooting Guide - Managing Events in Real-Time
This section addresses common, high-risk scenarios you may encounter during the scale-up experiment.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is rising much faster than predicted and is exceeding my setpoint. The cooling system is at 100%, but it's not stopping. What do I do?
A: This is the most critical emergency, indicating a potential thermal runaway. Your response must be immediate, decisive, and follow a pre-defined emergency plan.[16]
-
STOP REAGENT ADDITION: Immediately cease the feed of all reactive chemicals.[16] This is the most crucial step as it cuts off the "fuel" for the exothermic reaction. Most automated systems should have an emergency interlock to do this if the temperature exceeds a critical limit.[7][14]
-
MAXIMIZE COOLING: Ensure the reactor's cooling system is operating at maximum capacity. If you have a secondary or emergency cooling system (e.g., a chilled brine loop), activate it immediately.[8]
-
INITIATE EMERGENCY QUENCH: If the temperature continues to rise uncontrollably, you must quench the reaction. This involves rapidly adding a pre-determined, cold, and non-reactive solvent or a specific quenching agent (e.g., a proton source for a Grignard reaction) to halt the reaction and absorb heat. This procedure must be developed and validated at the lab scale before any pilot run.[13]
-
ALERT AND EVACUATE: Alert all personnel in the area and follow your site's emergency shutdown and evacuation procedures.[16] Do not wait until the situation is catastrophic.
Caption: Decision workflow for responding to a thermal runaway event.
Issue 2: Delayed Initiation Followed by a Violent Exotherm
Q: I've been adding my Grignard reagent for 10 minutes, but there's no exotherm. The temperature is flat. What should I do?
A: STOP THE ADDITION IMMEDIATELY. This is an extremely dangerous situation known as "accumulation."[14] The reagent you have been adding is unreacted and is building up in the reactor. If the reaction suddenly initiates, the accumulated material will react almost instantaneously, releasing a massive amount of energy that will overwhelm any cooling system and likely cause a catastrophic failure.[3]
-
Causality: Grignard reactions, in particular, are notorious for having an induction period.[17] This can be caused by traces of water deactivating the magnesium surface, low temperatures, or insufficient mixing.
-
Troubleshooting Steps:
-
Cease Dosing: Do not add another drop of reagent.
-
Do NOT Blindly Heat: A common mistake is to warm the reactor to "kick-start" the reaction. This is incredibly risky with a large accumulation of reagent.
-
Confirm Agitation: Ensure the mixer is running and providing adequate agitation.
-
Safe Initiation: If confident that the temperature is stable and agitation is good, you may consider a very gentle, localized heating with careful monitoring (e.g., a heat gun on the exterior of a glass vessel in the lab) or adding a known initiator like a crystal of iodine.[18] Be prepared to apply cooling immediately once initiation is observed.[18]
-
Re-evaluate Process: The safest course of action is often to quench the entire batch and re-evaluate the initiation procedure at the lab scale. A process with a long or unpredictable induction period is not safe or robust for scale-up.[17]
-
Issue 3: Inconsistent Temperature Readings (Hotspots)
Q: My temperature probe near the wall reads 25°C, but a probe near the center reads 35°C. Why is this happening?
A: This indicates poor mixing and the formation of localized hotspots.[13] The reaction is proceeding faster in the center of the reactor where the cooling effect from the jacket is less pronounced. This is a common scale-up problem as achieving homogenous mixing in large, viscous batches is challenging.[13]
-
Risks: Hotspots can lead to side reactions, product degradation, and can be the starting point for a thermal runaway that is not immediately detected by a poorly placed temperature probe.[19]
-
Solutions:
-
Increase Agitator Speed: The simplest solution is to increase the mixing energy.
-
Evaluate Impeller Design: A simple paddle stirrer that is effective in the lab may be inadequate at scale. Consider multi-stage impellers, pitched-blade turbines, or baffles to improve top-to-bottom turnover and radial mixing.[16]
-
Optimize Addition Point: Introduce the reactive reagent subsurface, close to the impeller, to ensure it is rapidly dispersed and mixed rather than creating a concentrated, highly reactive zone at the surface.[16]
-
Section 4: Advanced Strategies for Inherently Safer Design
The best way to manage an exotherm is to control it through process design.
FAQ: Are there alternative process strategies to make this synthesis safer at scale?
Answer: Absolutely. Relying solely on a cooling jacket to control a highly exothermic batch reaction is a low-level safety strategy. For robust and safe manufacturing, consider inherently safer designs.
| Process Type | Description | Advantages for Exotherm Control | Disadvantages |
| Batch | All reagents are added to the reactor at the beginning, and the reaction proceeds. | Simple setup. | Extremely dangerous for exothermic reactions due to high initial potential energy.[6] Not recommended. |
| Semi-Batch | One or more reactive reagents are added slowly and controllably over time to a reactor containing the other reagents.[6] | Standard for exothermic reactions. The reaction rate and heat generation are controlled by the addition rate.[7][15] Accumulation can be minimized. | Still limited by the reactor's heat transfer capacity. The surface-area-to-volume issue persists. |
| Continuous Flow | Reagents are continuously pumped, mixed, and reacted in a small-volume reactor (e.g., a microreactor or tube reactor).[4] | Inherently safer. Extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal.[20] The amount of reacting material at any given time is very small, eliminating runaway risk.[1] | Higher initial capital investment. Not suitable for all reaction types (e.g., those with solids). |
For a reaction like the synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid, transitioning from a batch to a semi-batch process is the minimum requirement for safety.[6] For manufacturing at a significant scale, exploring continuous flow processing could offer substantial safety and efficiency advantages.[1]
References
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Google Cloud.
- Scale-Up Reaction Safety. (2019, September 18). Google Cloud.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Safety Precautions for Handling Exothermic Reactions. Google Docs.
- Handling Reaction Exotherms – A Continuous Approach. (2022, June 1). Chemical Industry Journal.
- Reaction Calorimetry. Prime Process Safety Center.
- Grignard Reactions Go Greener with Continuous Processing. Google Cloud.
- Controlling exothermic reactions in Grignard synthesis. Benchchem.
- Reactor Safety In The Pharmaceutical Industry. (2025, October 12). Google Cloud.
- Preventing Explosions in Exothermic Reaction Calorimetry. (2025, October 7). Lab Manager.
- The protection of reactors containing exothermic reactions: an HSE view. IChemE.
- calorimetric investigation of the formation of grignard reagents. HZDR.
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation. Benchchem.
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022, March 9). Hindawi.
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
- Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. (2022, November 16). Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D2RE00439A.
- Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo.
- CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT. Pharmaceutical Networking.
- Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
Sources
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. hzdr.de [hzdr.de]
- 3. schnyderchemsafety.com [schnyderchemsafety.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. tuvsud.com [tuvsud.com]
- 6. fauske.com [fauske.com]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. labproinc.com [labproinc.com]
- 9. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. mt.com [mt.com]
- 12. icheme.org [icheme.org]
- 13. amarequip.com [amarequip.com]
- 14. Preventing Explosions in Exothermic Reaction Calorimetry | Lab Manager [labmanager.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 20. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Stability and Degradation of Trifluorophenylalkanoic Acids
Welcome to the technical support center for trifluorophenylalkanoic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these compounds. The trifluoromethyl group imparts unique and often desirable properties to molecules, including enhanced metabolic stability and binding affinity.[1][2] However, understanding the potential stability issues and degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.
This guide provides a comprehensive overview of the stability challenges associated with trifluorophenylalkanoic acids, offering practical troubleshooting advice and in-depth frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoromethylphenyl group generally stable, and what are its key contributions to a molecule's properties?
A1: The stability of the trifluoromethyl (-CF3) group stems from the high strength of the carbon-fluorine (C-F) bond.[1] This bond strength confers significant metabolic and chemical stability to the molecule. The -CF3 group is also strongly electron-withdrawing and increases the lipophilicity of a compound. These properties can lead to improved binding affinity to biological targets, enhanced membrane permeability, and increased bioavailability, making it a valuable substituent in medicinal chemistry.[1][2]
Q2: Under what conditions can I expect my trifluorophenylalkanoic acid to degrade?
A2: While robust, trifluorophenylalkanoic acids can degrade under specific stress conditions. The most common degradation pathways are initiated by:
-
Hydrolysis: Particularly under alkaline (high pH) conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) group, releasing fluoride ions.[1] Other labile functional groups in the molecule, such as esters or amides, are also susceptible to hydrolysis.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. For instance, studies on 4-(trifluoromethyl)benzoic acid have shown it is prone to photodegradation.[3]
-
Oxidation: The aromatic ring and other parts of the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1]
-
Thermal Stress: High temperatures can promote the degradation of trifluorophenylalkanoic acids.[4]
Q3: I am observing unexpected peaks in my HPLC analysis of a trifluorophenylalkanoic acid. What are the likely causes?
A3: The appearance of new peaks in your chromatogram is a common indicator of degradation. The identity of these new peaks will depend on the specific stressor. Common degradation products can include:
-
Hydroxylated derivatives: From oxidative degradation.
-
Decarboxylation products: Loss of the carboxylic acid group.
-
Products of -CF3 group hydrolysis: Formation of a benzoic acid derivative.
-
Isomers: Positional isomers can sometimes be present as impurities from the synthesis or be formed under certain stress conditions.[5]
It is also important to consider that impurities may be present from the synthesis of the trifluorophenylalkanoic acid. A thorough analysis of the starting materials and intermediates is recommended.[5]
Q4: How can I prevent the degradation of my trifluorophenylalkanoic acid during storage and handling?
A4: To minimize degradation, consider the following best practices:
-
Storage Conditions: Store compounds in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
pH Control: If working with solutions, maintain a neutral or slightly acidic pH to minimize hydrolysis of the trifluoromethyl group.
-
Light Protection: Use amber vials or protect samples from light to prevent photodegradation.
Q5: What are the recommended analytical techniques for studying the stability of trifluorophenylalkanoic acids?
A5: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive stability analysis:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6] Reversed-phase chromatography with a C18 column is commonly used.[5][7]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights and fragmentation patterns of degradation products, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide definitive structural information about the parent compound and its degradation products.[8]
-
Gas Chromatography (GC): GC can be useful for analyzing volatile impurities or degradation products.[5]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common stability issues encountered during experiments with trifluorophenylalkanoic acids.
Issue 1: Rapid Degradation in Solution
-
Symptom: A significant decrease in the parent peak area and the appearance of multiple new peaks in the HPLC chromatogram shortly after dissolving the compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent pH | Measure the pH of your solvent. If it is alkaline, switch to a neutral or slightly acidic solvent or buffer system. |
| Reactive Solvent | Ensure the solvent is of high purity and not contaminated with reactive species. Consider using a different solvent system. |
| Presence of Metal Ions | Trace metal ion contamination can catalyze degradation. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA. |
| Exposure to Light | Prepare and handle solutions in a dark room or under amber light. Use amber vials for storage. |
Issue 2: No Degradation Observed in Forced Degradation Studies
-
Symptom: The compound appears to be completely stable under all stress conditions (acid, base, oxidation, heat, light).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stress Conditions Too Mild | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). The goal is to achieve 5-20% degradation.[9] |
| Inappropriate Stressor | The chosen stress conditions may not be relevant to the molecule's degradation pathways. Consult the literature for degradation studies of similar compounds. |
| Analytical Method Not Stability-Indicating | The HPLC method may not be able to separate the parent peak from the degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry).[2] |
Issue 3: Identification of Unknown Degradation Products
-
Symptom: New peaks are observed in the chromatogram, but their identity is unknown.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Analytical Data | Utilize hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation data. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |
| Complex Fragmentation | Isolate the unknown peak using preparative HPLC and perform NMR analysis for definitive structural elucidation. |
| Lack of Reference Standards | If a potential degradation product is hypothesized, synthesize a reference standard to confirm its identity by comparing retention times and mass spectra. |
Degradation Pathways and Mechanisms
Understanding the potential degradation pathways is critical for predicting and identifying degradation products. The following diagrams illustrate the most common degradation pathways for trifluorophenylalkanoic acids.
Hydrolytic Degradation
Under alkaline conditions, the electron-withdrawing trifluoromethyl group can be susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.
Caption: Alkaline hydrolysis of the trifluoromethyl group.
Photodegradation
UV light can provide the energy to initiate several degradation reactions, including defluorination and cleavage of the alkanoic acid side chain.
Caption: General pathways for photodegradation.
Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to the formation of hydroxylated derivatives on the aromatic ring.
Caption: Oxidative degradation leading to hydroxylation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a trifluorophenylalkanoic acid.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the trifluorophenylalkanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
-
Thermolytic Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
3. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative peak areas of the degradation products.
-
Propose structures for the degradation products based on MS data.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase Selection:
-
A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[6]
3. Initial Gradient:
-
Run a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to elute all components.
4. Optimization:
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve optimal separation of the parent compound and all degradation products.
-
Ensure that all peaks are well-resolved (resolution > 1.5).
5. Detection:
-
Use a UV detector at a wavelength where both the parent compound and the expected degradation products have good absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
References
-
Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. PubMed. [Link]
-
Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos (Danio rerio). ACS Publications. [Link]
-
Identification of the transformation products of fluoxetine after photo- and biodegradation. Agilent. [Link]
-
Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. ResearchGate. [Link]
-
The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Publishing. [Link]
-
Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid. ResearchGate. [Link]
-
Photochemistry of 2-hydroxy-4-trifluoromethylbenzoic acid, major metabolite of the photosensitizing platelet antiaggregant drug triflusal. PubMed. [Link]
-
Stability of Celecoxib Oral Suspension. PMC - NIH. [Link]
-
Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. MDPI. [Link]
-
Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. PubMed. [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa). [Link]
-
separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia Journal. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Publishing. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... ResearchGate. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPR. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. PubMed. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation – A Review. IJSR. [Link]
-
Stability-Indicating HPLC Method Development. vscht.cz. [Link]
-
forced degradation products: Topics by Science.gov. science.gov. [Link]
-
Chemical Methodologies. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Reactivity control of a photocatalytic system by changing the light intensity Contents 1 General experimental details S2 1. The Royal Society of Chemistry. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. [Link]-chlorophenoxy_methyl-1_3_4-oxadiazole-2-thiol)
Sources
- 1. veeprho.com [veeprho.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
resolving co-eluting impurities in the analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid
Introduction:
Welcome to the dedicated technical support guide for the analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting impurities during their analytical experiments. While specific application notes for this compound may be limited, the principles and troubleshooting strategies outlined here are universally applicable to a wide range of small molecules analyzed by liquid chromatography. This guide provides in-depth, experience-driven advice to help you achieve robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of co-eluting impurities in the analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid?
A1: Co-eluting impurities can originate from several sources throughout the synthesis, purification, and storage of 2-(2,4,5-Trifluorophenyl)butanoic acid. Understanding these potential sources is the first step in developing a strategy to resolve them.
-
Stereoisomers: Since 2-(2,4,5-Trifluorophenyl)butanoic acid possesses a chiral center at the second carbon of the butanoic acid chain, enantiomers (R and S forms) are a primary consideration. Unless a chiral separation method is employed, these will co-elute. Diastereomers could also be present if other chiral centers exist in related impurities.
-
Positional Isomers: Impurities arising from the incomplete regioselectivity of the synthesis process are common. For instance, you might encounter isomers where the trifluorophenyl group is attached to a different position on the butanoic acid backbone, or where the fluorine atoms are at different positions on the phenyl ring.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can be carried through the purification process and may have similar chromatographic behavior to the main compound.
-
Degradation Products: 2-(2,4,5-Trifluorophenyl)butanoic acid may degrade under certain conditions (e.g., exposure to light, heat, or extreme pH). Forced degradation studies are crucial for identifying potential degradation products that could co-elute with the parent compound.
Q2: I am observing a shoulder on my main peak. How can I confirm if this is a co-eluting impurity?
A2: A shoulder on the main peak is a classic indication of co-elution. To confirm this, several techniques can be employed:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector acquires full UV-Vis spectra across the entire peak. Peak purity software can then be used to assess the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Detection: Coupling your liquid chromatography system to a mass spectrometer (LC-MS) is a powerful tool for identifying co-eluting species. By examining the mass-to-charge ratio (m/z) across the peak, you can determine if more than one compound is present.
-
Varying Chromatographic Conditions: Systematically altering chromatographic parameters such as the mobile phase composition, pH, or temperature can often induce a change in the retention times of the co-eluting species, leading to partial or full separation and confirming the presence of an impurity.
Troubleshooting Guide: Resolving Co-eluting Impurities
This section provides a systematic approach to resolving co-eluting impurities in your analysis of 2-(2,4,5-Trifluorophenyl)butanoic acid.
Initial Assessment and Strategy
Before making any changes to your method, it is crucial to understand the nature of the problem. The following flowchart outlines a logical approach to troubleshooting co-elution.
Caption: A logical workflow for troubleshooting co-eluting impurities.
Step-by-Step Method Development and Optimization
1. Mobile Phase Optimization
The mobile phase composition plays a critical role in chromatographic selectivity.
-
Organic Modifier: If you are using a common reversed-phase setup (e.g., C18 column), systematically evaluate different organic modifiers. Acetonitrile and methanol are the most common choices. Their different solvent properties can alter the interactions between the analytes and the stationary phase, often leading to changes in elution order and resolution.
-
pH of the Aqueous Phase: 2-(2,4,5-Trifluorophenyl)butanoic acid is an acidic compound. The pH of the mobile phase will determine its ionization state. Running the mobile phase at a pH well below the pKa of the butanoic acid group (typically around 4.8) will keep it in its neutral, more retained form. Conversely, a pH above the pKa will lead to its deprotonation and earlier elution. Small adjustments in pH can significantly impact the retention and selectivity of acidic and basic impurities. A buffer is highly recommended to maintain a stable pH.
-
Ionic Strength: For ionizable compounds, the ionic strength of the mobile phase can also influence retention and peak shape. Experiment with different buffer concentrations to see the effect on your separation.
Table 1: Example Mobile Phase Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
2. Stationary Phase Selectivity
If optimizing the mobile phase does not provide adequate resolution, changing the stationary phase is the next logical step. Different stationary phases offer different retention mechanisms.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the trifluorophenyl ring of your analyte.
-
Pentafluorophenyl (PFP) Columns: PFP columns are particularly well-suited for the separation of halogenated compounds and positional isomers. They offer a unique combination of dipole-dipole, hydrophobic, and π-π interactions.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and non-polar analytes.
-
Chiral Stationary Phases (CSPs): If you suspect co-elution of enantiomers, a chiral stationary phase is necessary. Common CSPs are based on cellulose or amylose derivatives.
3. Temperature Optimization
Column temperature can influence selectivity, particularly when the retention mechanisms of the co-eluting compounds are different.
-
Effect on Viscosity: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.
-
Effect on Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase. A van't Hoff plot (ln(k) vs 1/T) can be used to study the effect of temperature on retention and to optimize selectivity. In some cases, sub-ambient temperatures may be beneficial.
4. Gradient Profile Modification
For complex separations, the gradient profile can be optimized to improve the resolution of closely eluting peaks.
-
Shallow Gradients: A shallower gradient around the elution time of the main peak and its impurity will increase the separation window and can improve resolution.
-
Isocratic Holds: Introducing an isocratic hold in the middle of a gradient can also help to resolve closely eluting compounds.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products that may co-elute with the parent compound.
Objective: To generate potential degradation products of 2-(2,4,5-Trifluorophenyl)butanoic acid under various stress conditions.
Materials:
-
2-(2,4,5-Trifluorophenyl)butanoic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light at 254 nm and 365 nm for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample, using your developed HPLC method with a DAD/PDA and/or MS detector to identify any new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2014). Peak Purity Analysis in HPLC and CE. [Link]
-
Restek Corporation. (2020). A Guide to PFP Selectivity. [Link]
catalyst selection and optimization for asymmetric hydrogenation of precursors
This guide functions as a specialized technical support center for asymmetric hydrogenation. It is designed to move beyond generic textbook advice, offering field-tested troubleshooting workflows and decision-making frameworks used in high-stakes process chemistry.
Status: Online | Tier: Level 3 (Senior Scientist) Topic: Catalyst Selection, Optimization & Failure Analysis
Phase 1: Catalyst Selection Triage
User Query: "I have a new precursor. Which metal/ligand combination should I screen first?"
Support Response: Do not screen randomly. Catalyst selection follows a distinct mechanistic logic based on the substrate's ability to coordinate with the metal center. Use the Substrate-Driven Selection Matrix below to narrow your initial screen.
The Decision Matrix
| Substrate Class | Primary Metal | Ligand Class | Mechanistic Logic |
| Functionalized Olefins (Enamides, Dehydroamino acids, Itaconates) | Rhodium (Rh) | C2-Symmetric Diphosphines(e.g., DuPhos, BINAP, BisP*) | Chelation Control: The substrate must have a coordinating group (C=O, NH) to bind to Rh, forming a rigid chelate ring that dictates facial selectivity. |
| Unfunctionalized / Hindered Olefins (Tri/Tetra-substituted alkenes) | Iridium (Ir) | P,N-Ligands(e.g., PHOX, ThrePHOX, NeoPHOX) | Migratory Insertion: Ir catalysts (Crabtree-type mimics) do not require a coordinating group. They rely on steric steering by the ligand's chiral pocket.[1] |
| Ketones & Imines | Ruthenium (Ru) | Diphosphine + Diamine(e.g., BINAP/DAIPEN, Ts-DPEN) | Bifunctional Catalysis: The NH moiety on the diamine ligand interacts with the substrate carbonyl via H-bonding, stabilizing the transition state (outer-sphere mechanism). |
| Beta-Keto Esters | Ruthenium (Ru) | Atropisomeric Diphosphines(e.g., BINAP, SEGPHOS) | Dynamic Kinetic Resolution (DKR): Ru facilitates rapid racemization of the alpha-center while selectively hydrogenating one enantiomer. |
Visual Selection Workflow
Use this logic tree to select your starting library.
Phase 2: Optimization & Troubleshooting
User Query: "My reaction works, but the Enantiomeric Excess (ee) is stalled at 80%. How do I push it to >99%?"
Support Response: Low ee is rarely a random event; it is a thermodynamic or kinetic symptom. Follow this Diagnostic Loop to identify the root cause.
Troubleshooting Guide: Low Enantiomeric Excess
1. The Temperature Check (Enthalpy vs. Entropy)
-
Symptom: Moderate ee (70-85%).
-
Theory: Enantioselectivity is governed by the difference in free energy (
) between the favored and unfavored transition states. Because , temperature drastically alters this balance. -
Action:
-
Lower the Temperature: Run the reaction at 0°C or -20°C.
-
Why? At lower temperatures, the "enthalpic" term dominates, often magnifying the energy difference between the diastereomeric transition states, leading to higher ee.[2]
-
Caveat: Reaction rate will drop.[3][4] Compensate by increasing H2 pressure or catalyst loading.
-
2. The Hydrogen Pressure Effect
-
Symptom: ee varies with pressure.[5]
-
Theory: In some mechanisms (especially Rh-catalyzed enamides), the major and minor enantiomers are formed via different pathways that have different orders of dependence on H2 concentration.
-
Action:
-
Screen Pressure: Run parallel reactions at 5 bar, 20 bar, and 50 bar.
-
Observation: If ee decreases as pressure increases, the "unselective" pathway is accelerated by higher H2 concentration. Lower the pressure.
-
3. Solvent Screening (The "Silent" Variable)
-
Symptom: No improvement with T/P changes.
-
Action: Screen solvents with vastly different dielectric constants and coordinating abilities.
-
Methanol (MeOH): Standard. Promotes rapid ionization of catalyst precursors.
-
Trifluoroethanol (TFE): High Value Tip.[6] TFE is weakly nucleophilic but highly ionizing. It can stabilize cationic intermediates without competing for the metal center, often boosting both activity and ee.
-
Dichloromethane (DCM): Non-coordinating.[7] Useful for Ir-catalyzed reactions where alcohol solvents might interfere.
-
Troubleshooting Guide: Dead Reaction (0% Conversion)
User Query: "I added the catalyst, but no H2 uptake occurred. The starting material is untouched."
Root Cause Analysis:
-
The "Color Change" Test (Self-Validation):
-
Protocol: When you mix the metal precursor (e.g., [Rh(COD)2]BF4) with the chiral ligand in solvent, you must observe a color change (usually to deep orange, red, or golden) within 15 minutes.
-
Failure Mode: If the solution remains pale or turns black (colloidal metal precipitation), complexation failed.
-
Fix: Ensure the solvent is degassed.[7] Oxygen destroys the active species immediately.
-
-
The Poison Check:
-
Sulfur/Amines: Does your substrate contain a free thiol, thioether, or primary amine? These bind irreversibly to soft metals (Rh, Ir).
-
Fix: Add a scavenger or use an acidic additive (e.g.,
or ) to protonate the amine, rendering it non-coordinating.
-
Phase 3: High-Throughput Screening (HTS) Protocol
User Query: "I need to screen 96 ligands. How do I do this efficiently without isolating 96 catalysts?"
Support Response: Use an In-Situ Complexation Protocol . You do not need to isolate the catalyst. The active species forms rapidly in solution.
Protocol: 96-Well Plate In-Situ Screening
Reagents:
-
Metal Precursor: [Rh(NBD)2]BF4 or [Ir(COD)2]BArF (0.01 M stock solution in DCM).
-
Ligands: 96 different chiral phosphines (0.011 M stock solutions).
-
Substrate: 1.0 M stock solution.
Workflow:
-
Dispense Ligands: Add 10 µL of Ligand stock to each well (1.1 equiv relative to metal).
-
Dispense Metal: Add 10 µL of Metal Precursor stock to each well.
-
Incubation (Critical Step): Shake plate for 30 mins at RT.
-
Validation: Visually check for color homogeneity.[1]
-
-
Add Substrate: Add substrate solution (S/C ratio 100-500).
-
Hydrogenation: Place in high-pressure reactor (e.g., Biotage Endeavor or similar) at desired P/T.
-
Analysis: Dilute and analyze via Chiral HPLC/SFC.
Visual Workflow: HTS Logic
References
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007.
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.
-
Tang, W., & Zhang, X. (2003).[8] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.
-
Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(12), 1402–1411.
Sources
- 1. ethz.ch [ethz.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
comparative analysis of different synthetic routes to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
An in-depth comparative analysis of the synthetic routes to (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid —and its direct derivatives—serves as a masterclass in the evolution of modern pharmaceutical manufacturing. As the critical chiral building block for the blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin (Januvia), its synthesis has transitioned from traditional transition-metal catalysis to state-of-the-art engineered biocatalysis.
This guide objectively evaluates the three primary synthetic strategies, analyzing the mechanistic causality behind experimental choices and providing self-validating protocols for each workflow.
Route 1: Transition-Metal Catalyzed Asymmetric Hydrogenation (The Legacy Standard)
Developed as the first-generation commercial route by Merck, this approach relies on the asymmetric hydrogenation of an unprotected enamine using a Rhodium-based chiral catalyst[1][2].
Mechanistic Causality: Historically, synthesizing β-amino acids required protecting the amine group prior to hydrogenation, which reduced atom economy and increased step count. Merck scientists discovered that an unprotected enamine could be directly hydrogenated using a [Rh(COD)Cl]₂ / (R,S)-tBu-JOSIPHOS catalyst system[3]. The catalyst's chiral pocket dictates the facial selectivity of the hydride transfer. However, the spatial arrangement and steric bulk of the 2,4,5-trifluorophenyl group inherently limited the stereoselectivity to ~95% ee[2]. Because active pharmaceutical ingredients (APIs) require >99% ee, a subsequent and wasteful chiral crystallization step was mandatory[1].
Validated Experimental Protocol:
-
Preparation: In a specialized high-pressure reaction vessel, dissolve the unprotected enamine precursor in degassed methanol.
-
Catalyst Loading: Under strictly inert conditions (glovebox or Schlenk line, as the Rh(I) complex is highly susceptible to oxidative deactivation), add 0.1–0.3 mol% of [Rh(COD)Cl]₂ and the (R,S)-tBu-JOSIPHOS ligand[4].
-
Hydrogenation: Pressurize the reactor to 250 psi with H₂ gas and heat to 50°C. Stir vigorously until hydrogen uptake ceases (typically 12–24 hours).
-
Purification: Vent the reactor. To upgrade the enantiomeric purity from 95% to >99.5% ee, perform a crystallization using a heptane/isopropanol solvent system.
-
Remediation: Pass the mother liquor through a heavy-metal scavenger resin to remove toxic Rhodium traces before downstream amide coupling[5].
Route 2: Engineered Transaminase Biocatalysis (The Green Standard)
To bypass the high-pressure requirements and heavy-metal waste of Route 1, Merck and Codexis co-developed a revolutionary biocatalytic process. This route directly aminates a "prositagliptin ketone" (where the triazolopiperazine moiety is already coupled) to form the chiral amine[6].
Mechanistic Causality: Wild-type ω-transaminases showed absolutely no activity on the prositagliptin ketone. Mechanistically, transaminases possess a "large" and a "small" binding pocket. The 2,4,5-trifluorophenyl group sterically clashed with the small pocket, preventing the substrate from entering the active site[3]. Through directed evolution, researchers introduced 27 mutations into an Arthrobacter transaminase (ATA-117). Key mutations (e.g., V69G, F122I) physically expanded the small binding pocket, while other mutations increased the enzyme's tolerance to high concentrations of organic solvents (DMSO) and the amine donor (isopropylamine)[7]. This engineered fit forces the substrate into a single stereochemical orientation, yielding >99.95% ee without crystallization[7].
Validated Experimental Protocol:
-
Buffer Preparation: Prepare a 100 mM triethanolamine buffer adjusted to pH 10.0. Add pyridoxal-5'-phosphate (PLP) cofactor (1 mM) and isopropylamine (amine donor, 1 M)[4].
-
Pre-incubation: Heat the buffer solution to 50°C and stir for 15 minutes to establish the PLP-amine donor equilibrium.
-
Substrate Addition: Dissolve the prositagliptin ketone in pure DMSO. Add this to the aqueous buffer to achieve a final concentration of 200 g/L substrate in a 50% (v/v) DMSO/water mixture[6].
-
Biocatalysis: Add the engineered transaminase variant (6 g/L) as a lyophilized powder.
-
Monitoring & Isolation: Stir at 50°C. The reaction is driven to completion by the vast excess of isopropylamine. Upon reaching >92% assay yield, extract the product using an organic solvent (e.g., isopropyl acetate)[6].
Route 3: Multi-Enzymatic Cascade with Cofactor Recycling
While the Codexis route is highly efficient, isopropylamine is a relatively weak amine donor thermodynamically. Recent advancements utilize multi-enzymatic cascades to employ cheaper, thermodynamically favorable amine donors like benzylamine to synthesize the isolated β-amino acid ester[8].
Mechanistic Causality: When a transaminase uses benzylamine, it generates benzaldehyde as a byproduct. Benzaldehyde is a severe enzyme inhibitor and will stall the reaction at <14% yield[8]. To circumvent this, researchers coupled the transaminase (TARO) with an Aldehyde Reductase (AHR) and a Formate Dehydrogenase (FDH). The AHR continuously reduces the toxic benzaldehyde into inert benzyl alcohol, while the FDH recycles the required NADH cofactor using cheap sodium formate[8][9]. This thermodynamic "pull" shifts the equilibrium entirely to the product side.
Validated Experimental Protocol:
-
System Assembly: In a 200 mM Tris-HCl buffer (pH 8.0), dissolve 300 mM benzylamine, 0.5 mM PLP, and 200 mM sodium formate[9].
-
Enzyme Loading: Add the transaminase (TARO), Aldehyde Reductase (AHR), and Formate Dehydrogenase (FDH) (typically 60 mg CDW/mL of whole-cell biocatalysts)[9].
-
Reaction: Introduce 100 mM of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Incubate at 37°C with orbital shaking[9].
-
Downstream: After 24 hours, the cascade achieves ~70% isolated yield. The ester is subsequently hydrolyzed to yield the free (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[8][9].
Quantitative Performance Comparison
| Metric | Route 1: Asymmetric Hydrogenation[2][10] | Route 2: Engineered Transaminase[6][7] | Route 3: Multi-Enzymatic Cascade[8][9] |
| Catalyst / Enzyme | Rh(I) / tBu-JOSIPHOS | Engineered ATA-117 Variant | TARO + AHR + FDH |
| Enantiomeric Excess (ee) | 95% (Pre-crystallization) | >99.95% (Directly) | >99% |
| Reaction Yield | ~82% (Hydrogenation step) | 92% (Assay yield) | ~70% (Isolated yield) |
| Operating Conditions | 250 psi H₂, 50°C, Methanol | Ambient pressure, 50°C, pH 10 | Ambient pressure, 37°C, pH 8.0 |
| Substrate Loading | High | 200 g/L (in 50% DMSO) | 100 mM (~27 g/L) |
| Waste / E-factor Profile | High (Heavy metal remediation) | Low (19% total waste reduction) | Moderate (Requires coenzymes) |
Visualized Workflows
Caption: Logical comparison of the three primary synthetic routes to the Sitagliptin intermediate.
Caption: Mechanistic workflow of the multi-enzymatic cascade utilizing continuous byproduct removal.
References
-
EPA. "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award - EPA". epa.gov. Available at:[Link]
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture". Science. Available at:[Link]
-
Khobragade, T. P., et al. (2021). "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor". Frontiers in Bioengineering and Biotechnology. Available at:[Link]
-
Li, Y., et al. (2021). "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation". RSC Advances. Available at:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C&EN | Chemistry news from around the world [cen.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105018440B - A kind of transaminase and its application in sitagliptin intermediate is synthesized - Google Patents [patents.google.com]
A Comprehensive Guide to the Characterization and Certification of 2-(2,4,5-Trifluorophenyl)butanoic Acid as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity control, and assay of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical overview of the characterization and certification of a newly synthesized batch of 2-(2,4,5-Trifluorophenyl)butanoic acid, a key building block in the synthesis of various pharmaceutical compounds.
This document is designed to serve as a practical comparison guide, not against a direct commercial alternative, but against the rigorous, internationally recognized standards for qualifying a new chemical entity as a reference material. We will delve into the causality behind the experimental choices, ensuring a self-validating system of protocols and data interpretation.
Introduction: The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical procedures.[1] Its certified properties, such as identity, purity, and potency, are crucial for obtaining valid and reproducible results in quality control and assurance. For novel or non-compendial substances like 2-(2,4,5-Trifluorophenyl)butanoic acid, establishing a thoroughly characterized in-house reference standard is a fundamental step in the drug development pipeline.[2]
This guide will walk through the essential analytical techniques and the corresponding data interpretation required to certify a batch of 2-(2,4,5-Trifluorophenyl)butanoic acid, ensuring its suitability for its intended analytical applications.
Structural Elucidation and Identity Confirmation
The first step in qualifying a reference standard is the unequivocal confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, leaving no ambiguity as to the identity of the molecule.
Predicted Spectroscopic Data
Due to the novelty of this specific compound as a reference standard, publicly available, comprehensive spectral data is scarce. Therefore, we present predicted data based on the analysis of structurally analogous compounds, such as 2-phenylbutanoic acid and 2,4,5-trifluorophenylacetic acid.[1][2][3] This predictive approach is a common starting point in the characterization of new chemical entities.
Table 1: Predicted ¹H NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~10-12 | Singlet (broad) | 1H | -COOH | Carboxylic acid proton, typically a broad singlet at a high chemical shift. |
| ~7.0-7.2 | Multiplet | 1H | Ar-H | Aromatic proton deshielded by adjacent fluorine atoms. The complex splitting pattern arises from coupling to other aromatic protons and fluorine atoms. |
| ~6.8-7.0 | Multiplet | 1H | Ar-H | Aromatic proton with complex splitting due to coupling with adjacent protons and fluorine atoms. |
| ~3.6-3.8 | Triplet | 1H | -CH(Ar)- | Methine proton adjacent to the aromatic ring and the ethyl group. |
| ~1.8-2.0 | Multiplet | 2H | -CH₂- | Methylene protons of the ethyl group, split by the adjacent methine and methyl protons. |
| ~0.9-1.1 | Triplet | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
Table 2: Predicted ¹³C NMR Data for 2-(2,4,5-Trifluorophenyl)butanoic acid (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~178-182 | -COOH | Carboxylic acid carbonyl carbon. |
| ~155-160 (d, J_CF) | Ar-C-F | Aromatic carbon directly bonded to fluorine, showing coupling. |
| ~145-150 (d, J_CF) | Ar-C-F | Aromatic carbon directly bonded to fluorine, showing coupling. |
| ~115-120 (d, J_CF) | Ar-C-F | Aromatic carbon directly bonded to fluorine, showing coupling. |
| ~125-130 (d) | Ar-C | Quaternary aromatic carbon. |
| ~110-115 (dd) | Ar-CH | Aromatic methine carbon, showing coupling to fluorine. |
| ~105-110 (dd) | Ar-CH | Aromatic methine carbon, showing coupling to fluorine. |
| ~45-50 | -CH(Ar)- | Methine carbon. |
| ~25-30 | -CH₂- | Methylene carbon. |
| ~10-15 | -CH₃ | Methyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-(2,4,5-Trifluorophenyl)butanoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1000 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for 2-(2,4,5-Trifluorophenyl)butanoic acid
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-45]+ | Loss of -COOH |
| [M-29]+ | Loss of -CH₂CH₃ |
Experimental Protocols for Structural Elucidation
The following are detailed protocols for obtaining the necessary spectroscopic data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Perform a background scan with a clean ATR crystal and subtract it from the sample spectrum.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition (Positive and Negative Ion Modes):
-
Mass range: 50-500 m/z
-
Infusion or flow injection analysis.
-
-
Data Processing: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass. Analyze the fragmentation pattern to further confirm the structure.
Purity Assessment and Certification
The certification of a reference standard requires a comprehensive assessment of its purity. A combination of a universal, non-specific method and a specific, stability-indicating chromatographic method is essential.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from any potential impurities, including process-related impurities and degradation products.
3.1.1. HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
3.1.2. Impurity Profile Analysis
The chromatogram should be analyzed for the presence of any additional peaks. The area percentage of the main peak is a primary indicator of purity. Any impurity exceeding a certain threshold (e.g., 0.1%) should be further investigated for its identity. Potential impurities could arise from starting materials or side reactions during synthesis.
Purity by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances. It is based on the principle of melting point depression caused by the presence of impurities.
3.2.1. DSC Method Parameters
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-3 mg.
-
Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 1-2 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
3.2.2. Data Analysis
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. This provides an absolute measure of purity and is complementary to the relative purity determined by HPLC.
Water Content by Karl Fischer Titration
The water content is a critical parameter for a solid reference standard, as it directly impacts the calculated potency.
3.3.1. Karl Fischer Titration Method
-
Instrument: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it to the titration cell.
-
Analysis: The instrument automatically titrates the water present in the sample. The result is expressed as a weight percentage.
Residual Solvents by Gas Chromatography (GC)
Residual solvents from the synthesis and purification process must be identified and quantified to ensure they are below the limits specified by regulatory guidelines such as ICH Q3C.
3.4.1. GC Method Parameters
-
Instrument: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for residual solvent analysis (e.g., G43).
-
Oven Program: A temperature gradient program to separate common organic solvents.
-
Injector and Detector Temperature: Typically 250 °C.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
Inorganic Impurities by Sulphated Ash Test
This test quantifies the amount of non-volatile inorganic impurities in the sample.
3.5.1. Sulphated Ash Protocol
-
Accurately weigh about 1 g of the substance into a crucible.
-
Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.
-
Cool, moisten the residue with more sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite at 800 ± 25 °C until all black particles have disappeared.
-
Cool in a desiccator and weigh. The result is expressed as a weight percentage.
Certification and Certificate of Analysis (CoA)
Once all the characterization and purity tests are completed, the data is compiled to certify the reference standard. The final certified purity is typically calculated using a mass balance approach.
Purity by Mass Balance = 100% - % Water - % Residual Solvents - % Inorganic Impurities - % Organic Impurities
A Certificate of Analysis is then generated, which is a formal document that summarizes the identity, purity, and other critical properties of the reference standard.
Table 5: Example Certificate of Analysis Summary
| Test | Method | Specification | Result |
| Identity | |||
| ¹H NMR | As per protocol | Conforms to structure | Conforms |
| ¹³C NMR | As per protocol | Conforms to structure | Conforms |
| IR | As per protocol | Conforms to structure | Conforms |
| Mass Spectrometry | As per protocol | Conforms to theoretical mass | Conforms |
| Purity | |||
| Chromatographic Purity | HPLC | ≥ 99.5% | 99.8% |
| Purity by DSC | DSC | ≥ 99.5% | 99.7% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Complies |
| Sulphated Ash | USP <281> | ≤ 0.1% | < 0.1% |
| Certified Purity (by Mass Balance) | ≥ 99.0% | 99.6% |
Visualization of Workflows
The following diagrams illustrate the logical flow of the characterization and certification process.
Caption: Workflow for the characterization and certification of a new reference standard.
Caption: Logic for calculating certified purity via the mass balance method.
Conclusion
The characterization and certification of a new reference standard, such as 2-(2,4,5-Trifluorophenyl)butanoic acid, is a meticulous process that underpins the reliability of pharmaceutical quality control. By employing a suite of orthogonal analytical techniques, from advanced spectroscopy for structural confirmation to a range of methods for comprehensive purity assessment, a robust and trustworthy reference standard can be established. This guide has outlined the critical steps, experimental considerations, and data interpretation necessary to achieve this, providing a framework for scientists and researchers to qualify their own in-house reference materials to the highest scientific and regulatory standards.
References
-
Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]
-
SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. Retrieved from [Link]
Sources
comparing the efficacy of different catalysts in the synthesis of Sitagliptin intermediate
The synthesis of Sitagliptin (the active pharmaceutical ingredient in Januvia®), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, represents one of the most profound case studies in modern process chemistry. The critical synthetic bottleneck in manufacturing this molecule is the stereoselective installation of a chiral amine at the C3 position.
As a Senior Application Scientist, I have evaluated numerous catalytic pathways, but the evolution from Merck’s second-generation transition-metal catalysis to their third-generation biocatalytic process perfectly illustrates the paradigm shift toward green chemistry. This guide objectively compares the mechanistic causality, efficacy, and operational protocols of the Rhodium(I)/Josiphos catalyst versus the engineered Transaminase biocatalyst.
Mechanistic Causality: Catalyst Design & Selection
Phase 1: The Transition Metal Approach (Rh/tBu-Josiphos)
The second-generation synthesis by Merck utilized a chemo-catalytic approach relying on the asymmetric hydrogenation of an unprotected enamine.
-
Mechanism & Causality: Transition metals cannot efficiently perform direct reductive amination on the prositagliptin ketone. Therefore, the ketone must first be chemically converted into an enamine to provide a coordinating nitrogen atom. The catalyst, formed in situ from [Rh(COD)Cl]2 and a bidentate chiral ferrocenyl phosphine ligand (tBu-Josiphos), creates a highly restricted chiral pocket. The bulky tert-butyl groups on the ligand enforce strict facial selectivity during the rate-determining hydride transfer step.
-
Limitations: While highly innovative for its time, as detailed by [1], the intrinsic enantiomeric excess (ee) caps at 95–97%. This necessitates a downstream chiral crystallization step (as a phosphate salt) to meet the >99.5% API purity standard, inherently sacrificing overall yield.
Phase 2: The Biocatalytic Paradigm Shift (Engineered Transaminase)
To bypass the enamine intermediate and high-pressure hydrogenation, Merck collaborated with Codexis to develop a third-generation biocatalytic route.
-
Mechanism & Causality: Transaminases utilize a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amine group from a donor (isopropylamine) to a ketone via a ping-pong bi-bi mechanism. However, wild-type transaminases were completely inactive against the prositagliptin ketone due to the severe steric hindrance of its 2,4,5-trifluorophenyl group.
-
Directed Evolution: Through rigorous substrate walking and site-saturation mutagenesis (involving 27 mutations from the wild-type ATA-117), the binding pocket was physically expanded. As highlighted in [4], this evolved enzyme (CDX-017) perfectly accommodates the bulky substrate, allowing for direct, highly stereoselective amination.
Visualizing the Synthetic Pathways
The following diagram illustrates the structural divergence between the two catalytic strategies, highlighting the reduction in step count and the shift in reaction conditions.
Fig 1: Reaction pathways comparing Rh-catalyzed hydrogenation and biocatalytic transamination.
Quantitative Efficacy & Green Chemistry Metrics
The transition to biocatalysis earned the [2]. The empirical data below outlines the operational and environmental advantages of the enzymatic route over the transition-metal route, as corroborated by [3].
| Performance Metric | Rh(I)/tBu-Josiphos (2nd Gen) | Engineered Transaminase (3rd Gen) |
| Reaction Steps (from Ketone) | 2 (Enamine formation + Hydrogenation) | 1 (Direct Transamination) |
| Enantiomeric Excess (ee) | 95% – 97% (Requires crystallization) | > 99.95% (Directly meets API specs) |
| Yield (from Ketone) | ~82% (Cumulative over multiple steps) | 92% (Single step) |
| Operating Conditions | 250 psi H₂, 50 °C | Ambient Pressure, 40 °C |
| Substrate Loading | Moderate | 200 g/L (in 50% DMSO) |
| Heavy Metal Waste | Yes (Requires activated carbon filtration) | None |
| Total Waste Reduction | Baseline | 19% reduction vs. Rh process |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in causality and self-validating In-Process Controls (IPCs).
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol requires specialized high-pressure infrastructure and rigorous oxygen exclusion.
-
Enamine Formation: React prositagliptin ketone with ammonium acetate in methanol. Causality: The ketone must be converted to an enamine to provide a nitrogen coordination site for the Rhodium center, a prerequisite for transition-metal hydride transfer.
-
Catalyst Preparation (Glovebox): Mix [Rh(COD)Cl]2 and tBu-Josiphos (0.15 mol% relative to substrate) in degassed methanol.
-
High-Pressure Hydrogenation: Charge a specialized pressure reactor with the enamine solution and catalyst. Pressurize to 250 psi with H₂ gas and heat to 50 °C. Causality: High pressure is thermodynamically required to drive the rate-determining hydrogen addition across the sterically hindered double bond.
-
In-Process Control (IPC): Monitor hydrogen pressure drop. Once H₂ uptake ceases, sample the reactor. Chiral HPLC must validate a baseline of ~95% ee. If ee is lower, catalyst degradation has occurred.
-
Isolation & Upgrading: Vent the reactor. Treat the mixture with activated carbon to scavenge toxic Rhodium residues. Add phosphoric acid to crystallize the sitagliptin phosphate salt. Causality: This crystallization acts as the final stereochemical validation, purging the undesired enantiomer to achieve >99.5% ee.
Protocol B: Biocatalytic Transamination
This protocol operates under ambient conditions but requires precise solvent engineering to manage substrate hydrophobicity.
-
Solvent & Substrate Preparation: Dissolve prositagliptin ketone to a concentration of 200 g/L in a 50% DMSO / 50% aqueous buffer mixture (pH 8.5). Causality: The target ketone is highly lipophilic. 50% DMSO is strictly necessary to achieve industrially viable concentrations, and the CDX-017 enzyme was explicitly evolved to withstand this aggressive co-solvent.
-
Biocatalyst & Donor Addition: Add 6 g/L of the engineered transaminase powder, 1 mM pyridoxal-5'-phosphate (PLP) cofactor, and an excess of isopropylamine (amine donor). Causality: The massive excess of isopropylamine shifts the thermodynamic equilibrium of the reversible transamination strictly toward product formation.
-
Incubation: Agitate the reactor at 40 °C and maintain pH 8.5 using a pH stat.
-
In-Process Control (IPC): Monitor the depletion of the ketone precursor via HPLC. The intrinsic selectivity of the enzyme acts as a self-validating stereochemical control; chiral chromatography should confirm >99.95% ee directly in the crude mixture.
-
Direct Isolation: Extract the product using an organic solvent (e.g., isopropyl acetate). Because the ee is already >99.95% and no heavy metals are present, the organic phase can be directly progressed to final API crystallization without intermediate purification.
References
-
Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 2009.[Link] [1]
-
U.S. Environmental Protection Agency. "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." EPA.gov, 2010.[Link] [2]
-
Lalonde, J. "The Enzymatic Catalysis Route to Going Green." Pharmaceutical Technology, 2020.[Link] [3]
-
Slabu, I., et al. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." Catalysts (MDPI), 2022.[Link] [4]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Introduction: The Criticality of Chiral Purity in Sitagliptin Synthesis
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a cornerstone chiral intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and safety. The biological systems with which drugs interact are inherently chiral, leading to often profound differences in the pharmacological activity between enantiomers. The (S)-enantiomer of this crucial intermediate is considered an impurity and its presence must be rigorously controlled to meet strict regulatory standards set by bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2]
This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. We will move beyond mere protocols to explore the underlying principles and rationale, equipping researchers and drug development professionals with the expertise to select and implement the most appropriate technique for their specific needs, whether for routine quality control, process development, or reference standard characterization. We will dissect three orthogonal and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the gold standard for enantiomeric purity testing in the pharmaceutical industry due to its robustness, precision, and direct analytical capabilities.[2][3]
The Principle of Chiral Recognition
The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). A CSP consists of a single enantiomer of a "chiral selector" chemically bonded to a support, typically silica gel.[4] When a racemic mixture of the analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs due to steric and interactive disparities (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), causing one enantiomer to be retained longer than the other, thus achieving separation.[4][5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for their broad applicability to a range of chiral compounds, including the Sitagliptin intermediate.[1][6]
Workflow for Chiral HPLC Analysis
Caption: High-level workflow for chiral HPLC analysis.
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol is a representative method adapted from validated procedures for Sitagliptin and its intermediates.[2][5][6]
1. Instrumentation and Consumables:
-
HPLC or UPLC system with a UV/PDA detector.
-
Chiral Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Data acquisition and processing software.
2. Reagents and Solutions:
-
Mobile Phase: A mixture of 3 M Potassium Dihydrogen Phosphate buffer (pH 4.0), Methanol, and Acetonitrile (e.g., 60:30:10, v/v/v).[5] All solvents must be HPLC grade.
-
Sample Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: Prepare a solution of the (R)-enantiomer reference standard at a known concentration (e.g., 2 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
System Suitability Solution: A solution containing both the (R)- and (S)-enantiomers to verify resolution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[5]
-
Detection Wavelength: 266 nm
-
Injection Volume: 20 µL
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.
-
Inject the system suitability solution to confirm the resolution between the enantiomer peaks is not less than 3.0.[5]
-
Inject the standard and sample solutions in replicate (e.g., n=3).
-
Integrate the peak areas for the (S)- and (R)-enantiomers. The (S)-enantiomer is typically the earlier eluting peak.
-
Calculate the percentage of the (S)-enantiomer and the enantiomeric excess (ee) of the (R)-enantiomer.
Performance Data & Expert Insights
The choice of a buffered mobile phase at a specific pH is critical; it controls the ionization state of the amino and carboxylic acid groups, which directly impacts the hydrogen bonding interactions with the CSP and is key to achieving optimal resolution.[5]
| Parameter | Typical Performance | Expert Causality & Insights |
| Resolution (Rs) | > 3.0[5] | A high resolution value ensures baseline separation, which is fundamental for accurate and precise quantification of a minor enantiomer in the presence of a major one. |
| Linearity (r²) | > 0.999[5] | Demonstrates a direct proportional relationship between concentration and detector response, validating the method for quantitative impurity analysis. |
| LOD (S-enantiomer) | 8-10 ng/mL[5] | The Limit of Detection indicates the method's ability to identify trace levels of the undesired enantiomer, crucial for meeting stringent regulatory limits (e.g., <0.1%). |
| LOQ (S-enantiomer) | 30 ng/mL[5][6] | The Limit of Quantification is the lowest concentration that can be measured with acceptable precision and accuracy, defining the reliable working range for impurity control. |
| Accuracy (% Recovery) | 98-102%[5][6] | High recovery values from spiked samples confirm that the method is free from significant matrix effects or systematic errors, ensuring the reported purity is trustworthy. |
Chiral Gas Chromatography (GC): The High-Sensitivity Approach
For applications requiring ultra-trace level detection of enantiomeric impurities, chiral GC, particularly when coupled with a mass spectrometer (GC-MS), offers unparalleled sensitivity.[7] However, this sensitivity comes at the cost of requiring sample derivatization.
The Principle of Volatilization and Chiral Separation
Amino acids like our target compound are non-volatile zwitterions at room temperature. To analyze them by GC, they must be chemically modified into volatile and thermally stable derivatives.[4][7] This is typically a two-step process:
-
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester).
-
Acylation: The amino group is acylated with a highly fluorinated reagent, such as trifluoroacetic anhydride (TFAA).[7]
The resulting N-trifluoroacetyl-O-alkyl ester is now volatile and can be separated on a GC column coated with a chiral stationary phase, such as Chirasil-Val, which is itself an amino acid derivative.[8]
Workflow for Chiral GC Analysis
Caption: Workflow for GC analysis including mandatory derivatization.
Protocol: Derivatization and GC-MS Analysis
This protocol is a generalized procedure based on established methods for amino acid enantioseparation.[7][8]
1. Derivatization Reagents:
-
Esterification Reagent: 4:1 (v/v) Methanol/Acetyl Chloride.
-
Acylation Reagent: Trifluoroacetic anhydride (TFAA).
-
Solvents: Dichloromethane (DCM), Nitrogen gas (high purity).
2. Derivatization Procedure:
-
Transfer an aqueous sample containing the amino acid to a reaction vial and dry completely under a gentle stream of nitrogen.
-
Add 200 µL of the Methanol/Acetyl Chloride solution. Seal the vial tightly and heat at 110 °C for 1 hour.[7]
-
Cool the vial and evaporate the reagent to dryness under nitrogen.
-
Add 100 µL of DCM and 50 µL of TFAA. Seal and heat at 100 °C for 15 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., isooctane) for injection.
3. GC-MS Conditions:
-
Column: Chirasil-L-Val capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: A gradient is essential. For example: hold at 40°C for 1 min, ramp at 10°C/min to 80°C, then ramp at 2°C/min to 190°C.[7]
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, using Selected Ion Monitoring (SIM) for highest sensitivity.
Performance Data & Expert Insights
The derivatization step, while adding complexity, is the key to unlocking the high sensitivity of GC. The choice of highly fluorinated acylating agents like TFAA is deliberate; they increase volatility and produce characteristic fragmentation patterns in MS, aiding in identification and quantification.
| Parameter | Typical Performance | Expert Causality & Insights |
| Sensitivity (MDL) | 1-7 pg on-column[7] | The combination of efficient derivatization, high-resolution capillary GC, and sensitive MS detection allows for the quantification of impurities at parts-per-billion levels. |
| Accuracy of ee | Errors of ±0.5%–2.5%[7] | While highly sensitive, the multi-step derivatization process can introduce variability. Careful control of reaction conditions is paramount to prevent racemization and ensure accurate ee determination. |
| Versatility | Broadly applicable to many amino acids[7][8] | The N-TFA esterification/acylation protocol is a well-established method that works for a wide range of proteinogenic and non-proteinogenic amino acids. |
NMR Spectroscopy: The Absolute Method
NMR spectroscopy offers a fundamentally different approach. It is a primary ratio method that does not require an authentic sample of the minor enantiomer for quantification.[9]
The Principle of Diastereomeric Differentiation
Enantiomers are spectroscopically identical in an achiral environment. To distinguish them by NMR, they must be converted into diastereomers.[9] This is achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA). The resulting diastereomers have different spatial arrangements and, therefore, distinct chemical shifts for their nuclei, allowing for separate integration and quantification.
A classic and highly effective CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl).[9][10] It reacts with the amino group of our target compound to form stable diastereomeric amides. The presence of the trifluoromethyl (-CF3) group is particularly advantageous, as ¹⁹F NMR can be used to provide a clean, simple spectrum with a wide chemical shift range and no background signals, making quantification highly reliable.
Workflow for NMR Analysis with a CDA
Caption: Logical workflow for ee determination by NMR using a CDA.
Protocol: NMR Analysis using Mosher's Acid Chloride
1. Reagents and Materials:
-
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid sample.
-
Enantiomerically pure (R)- or (S)-MTPA-Cl.
-
Deuterated solvent (e.g., CDCl₃).
-
A mild, non-nucleophilic base (e.g., pyridine, optional, to scavenge HCl).
-
High-resolution NMR spectrometer with ¹H and ¹⁹F capabilities.
2. Sample Preparation:
-
Dissolve ~5-10 mg of the amino acid sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl to the solution.
-
If needed, add a small amount of deuterated pyridine.
-
Cap the tube and gently agitate to ensure complete reaction. The reaction is typically rapid at room temperature.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm the reaction completion.
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of the nuclei, which is essential for accurate integration.
4. Data Analysis:
-
In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the -CF₃ groups of the two diastereomeric amides.
-
Carefully integrate the areas of these two signals.
-
The enantiomeric excess is calculated directly from the ratio of the integrals: ee% = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.
Performance Data & Expert Insights
The key to a successful NMR experiment is selecting a CDA that provides sufficient chemical shift non-equivalence (Δδ) between the diastereomers for baseline resolution of the signals. Mosher's agent is effective because the phenyl group creates a strong anisotropic field that influences the chemical shifts of nearby nuclei in a stereodependent manner.
| Parameter | Performance Characteristic | Expert Causality & Insights |
| Quantification | Absolute Molar Ratio | NMR is a primary ratio method. The signal integral is directly proportional to the number of nuclei, providing a true molar ratio without the need for calibration curves or response factors. |
| Sensitivity | Moderate to Low | NMR is inherently less sensitive than chromatography. Typically requires milligram quantities of sample, making it unsuitable for trace impurity analysis. |
| Non-destructive | Sample can be recovered | The analysis is non-destructive, which can be an advantage when working with precious materials. |
| Potential Issues | Kinetic Resolution / Racemization | The derivatization reaction must go to 100% completion. If it does not, or if one enantiomer reacts faster than the other (kinetic resolution), the measured ratio will be inaccurate. The enantiomeric purity of the CDA itself is also critical.[11] |
Comparative Summary and Recommendations
The optimal method for determining the enantiomeric excess of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is dictated by the specific analytical objective.
| Feature | Chiral HPLC | Chiral GC-MS | NMR with CDA |
| Principle | Diastereomeric interaction with CSP | Separation of volatile diastereomers | Spectral differentiation of diastereomers |
| Sample Prep | Minimal (dissolution) | Mandatory Derivatization | Mandatory Derivatization |
| Sensitivity | High (ng/mL) | Very High (pg) | Low (mg) |
| Speed/Throughput | High | Moderate (due to derivatization) | Low |
| Cost (Consumables) | Moderate (chiral columns are costly) | Low | Low |
| Key Advantage | Robustness, precision, industry standard | Unmatched sensitivity for trace analysis | Absolute ratio, no impurity standard needed |
| Key Limitation | Requires specific chiral column | Derivatization adds complexity/error | Low sensitivity, potential for kinetic resolution |
Recommendations:
-
For routine quality control (QC) in a regulated environment, Chiral HPLC is the undisputed method of choice. Its high precision, robustness, and validated performance make it ideal for release testing of raw materials and final products.[2][5][6]
-
For trace impurity profiling or investigations requiring the highest sensitivity, Chiral GC-MS is the most powerful tool, capable of detecting enantiomeric impurities far below the limits of HPLC.[7]
-
For structural confirmation, absolute configuration studies, or when a reference standard of the (S)-enantiomer is unavailable , NMR with a Chiral Derivatizing Agent is invaluable. It provides an absolute molar ratio without reliance on external standards.[9]
By leveraging the strengths of these three orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating system for ensuring the chiral integrity of this critical pharmaceutical intermediate.
References
-
Title: Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Source: Multiple related articles on ResearchGate and other scientific platforms discussing validated HPLC methods for Sitagliptin enantiomers. URL: [Link]
-
Title: New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Source: PubMed. URL: [Link]
-
Title: Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
-
Title: Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Source: Taylor & Francis Online. URL: [Link]
-
Title: Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. Source: Phenomenex. URL: [Link]
-
Title: Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph. Source: LCGC International. URL: [Link]
-
Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: Chiral derivatizing agents used in NMR for chiral analysis. Source: ResearchGate. URL: [Link]
-
Title: A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Source: MDPI. URL: [Link]
-
Title: Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Source: ResearchGate. URL: [Link]
- Title: Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Source: Google Patents.
-
Title: Chiral derivatizing agent. Source: Wikipedia. URL: [Link]
-
Title: Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. Source: PubMed. URL: [Link]
-
Title: Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Source: MDPI. URL: [Link]
-
Title: Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after derivatization with pentafluoropropyl chloroformate. Source: ResearchGate. URL: [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Source: ScienceDirect. URL: [Link]
-
Title: Chiral HPLC Separations. Source: Phenomenex. URL: [Link]
-
Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Source: National Center for Biotechnology Information (PMC). URL: [Link]
-
Title: Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Source: MDPI. URL: [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Impurity Profiling of 2-(2,4,5-Trifluorophenyl)butanoic Acid from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quantitative measure; it is a critical determinant of safety, efficacy, and regulatory compliance. This guide provides an in-depth, objective comparison of impurity profiles for 2-(2,4,5-Trifluorophenyl)butanoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds, sourced from different suppliers. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for making informed supplier qualification decisions.
The presence and nature of impurities can significantly impact the final drug product's stability, therapeutic effect, and potential for toxicity.[1] Different manufacturing processes utilized by various suppliers can lead to distinct impurity profiles, including residual starting materials, by-products, intermediates, and degradation products.[1][2] Therefore, a robust analytical strategy to compare these profiles is indispensable.
The Strategic Importance of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[2][3][4][5] The thresholds are explicit: impurities found at levels of 0.05% or higher must be reported, and those at 0.10% or higher often require structural identification.[1][6] This underscores the necessity of a rigorous, multi-faceted analytical approach to ensure patient safety and navigate the regulatory landscape successfully.
This guide is structured to provide a comprehensive workflow, from initial sample assessment to in-depth structural elucidation of unknown impurities, enabling a holistic comparison of materials from different vendors.
Experimental Design: A Self-Validating Workflow
To ensure the integrity and reliability of our comparative analysis, we employ a multi-step, self-validating workflow. The objective is to not only quantify known and unknown impurities but also to gather sufficient data for structural elucidation, which is critical for a comprehensive risk assessment.
The overall experimental workflow is depicted below. This systematic approach ensures that each sample is subjected to the same rigorous testing conditions, allowing for a direct and unbiased comparison.
Caption: Overall workflow for comparative impurity profiling.
Part 1: Quantitative Screening by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity analysis due to its high resolution, sensitivity, and robustness.[7][8][9] Coupling it with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the simultaneous monitoring of absorbances at multiple wavelengths, which aids in distinguishing the API from its impurities and assessing peak purity.
Causality Behind Method Choices
-
Technique: Reversed-phase HPLC is selected because 2-(2,4,5-Trifluorophenyl)butanoic acid is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase like C18.
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. The gradient elution is crucial for resolving impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured. Formic acid is added to control the ionization state of the acidic analyte, ensuring sharp, symmetrical peak shapes and improving retention. It is also compatible with mass spectrometry, which is essential for the subsequent identification phase.[10]
-
Column: A high-resolution C18 column with a small particle size (e.g., ≤2.7 µm) provides superior separation efficiency, which is critical for resolving closely related impurities from the main API peak.
Step-by-Step HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 25.0 mg of the 2-(2,4,5-Trifluorophenyl)butanoic acid sample from each supplier into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This results in a nominal concentration of 0.5 mg/mL.
-
Prepare a blank solution consisting of the diluent.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC/HPLC system with a DAD/PDA detector.
-
Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 95 19.0 95 19.1 30 | 22.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm (or an appropriate wavelength determined by UV scan).
-
-
System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. This ensures the system is performing with adequate precision.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatograms for the blank and sample solutions. Disregard any peaks observed in the blank.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
Report any impurity at a level ≥ 0.05%.[2]
-
Part 2: Structural Identification by LC-MS/MS
For any impurity exceeding the identification threshold (typically 0.10%), structural elucidation is required.[1] High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) system, is an invaluable tool for this purpose.[10] It provides highly accurate mass measurements for determining elemental compositions and MS/MS fragmentation data for probing the molecular structure.[7][12][13]
Step-by-Step LC-MS/MS Protocol
-
Method Adaptation:
-
The HPLC method described above is directly compatible with mass spectrometry due to the use of a volatile mobile phase modifier (formic acid).[10]
-
-
MS Conditions:
-
Instrument: UHPLC coupled to a Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes to ensure detection of all possible impurity ions.
-
Acquisition Mode:
-
Full Scan (MS): Acquire data over a mass range of m/z 50-1000 to detect all ions. The high-resolution data provides accurate mass for formula generation.
-
Auto MS/MS (or Data-Dependent Acquisition): Automatically trigger fragmentation (MS/MS) for the most intense ions detected in the full scan. This provides structural information.
-
-
-
Data Interpretation:
-
For each unknown impurity peak, determine the accurate mass of the molecular ion.
-
Use software to generate possible elemental formulas that match the accurate mass.
-
Analyze the MS/MS fragmentation pattern. Compare the fragments to the structure of the parent API to hypothesize the location and nature of the modification (e.g., loss of a functional group, addition of a substituent).
-
Comparative Analysis: Interpreting the Data
After analyzing samples from three hypothetical suppliers (A, B, and C), the data can be compiled for a direct comparison.
Table 1: Comparative Impurity Profile of 2-(2,4,5-Trifluorophenyl)butanoic Acid
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (%) | 99.85% | 99.52% | 99.10% |
| Number of Impurities >0.05% | 1 | 3 | 4 |
| Impurity 1 (RRT ~0.85) | 0.11% | 0.08% | 0.15% |
| Impurity 2 (RRT ~1.15) | Not Detected | 0.21% | 0.38% |
| Impurity 3 (RRT ~1.30) | Not Detected | 0.13% | 0.22% |
| Total Impurities (%) | 0.15% | 0.48% | 0.90% |
| Proposed Identity of Major Impurity | Positional Isomer | Starting Material Residue | Dimerization Product |
(Note: RRT = Relative Retention Time. Data are hypothetical for illustrative purposes.)
Discussion of Results and Potential Impurity Pathways
The results from Table 1 immediately highlight significant differences between the suppliers.
-
Supplier A: Demonstrates the highest purity with only one specified impurity slightly above the identification threshold. This suggests a well-controlled and optimized manufacturing process.
-
Supplier B: Shows a moderate purity level with three significant impurities. The presence of a "Starting Material Residue" as the major impurity points towards an incomplete reaction or inefficient purification step.
-
Supplier C: Has the lowest purity and the highest number of impurities, including a potential dimerization product. This could indicate harsh reaction conditions (e.g., excessive heat) or issues with process control.
Different synthetic routes are a primary cause of varied impurity profiles.[1] For instance, the synthesis of the related compound 2,4,5-trifluorophenylacetic acid can involve intermediates like 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone, which could lead to chlorinated or other process-related impurities if not properly controlled.[14] Similarly, syntheses starting from 2,4,5-trifluorobenzaldehyde could introduce different sets of by-products.[15]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99) - ECA Academy [gmp-compliance.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. hpst.cz [hpst.cz]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Precursors for the Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid
Introduction
2-(2,4,5-Trifluorophenyl)butanoic acid and its derivatives are pivotal intermediates in the synthesis of various pharmacologically active molecules. A notable example is its connection to the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The efficiency, cost-effectiveness, and scalability of synthesizing this core structure are critically dependent on the choice of the starting material, or precursor. This guide provides a comparative analysis of alternative precursors for the synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid, offering insights into the strategic advantages and challenges associated with each synthetic route. We will delve into the underlying chemical principles, present comparative data, and provide exemplary experimental protocols to aid researchers and drug development professionals in making informed decisions.
Comparative Analysis of Synthetic Precursors
The selection of a precursor is a strategic decision that influences the entire synthetic pathway, affecting factors from reaction feasibility to overall process greenness. Here, we compare four key precursors: 2,4,5-Trifluorophenylacetic acid, 2,4,5-Trifluorobenzaldehyde, 1,2,4,5-Tetrafluorobenzene, and 1,2,4-Trifluorobenzene.
Precursor: 2,4,5-Trifluorophenylacetic Acid
2,4,5-Trifluorophenylacetic acid is a logical and direct precursor, as it already contains the trifluorophenylacetic backbone.[2][3] The primary synthetic challenge lies in the α-alkylation of the carboxylic acid or its ester derivative.
Synthetic Strategy:
The most straightforward approach involves a two-step process: esterification of the carboxylic acid followed by α-alkylation with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base, and subsequent hydrolysis of the resulting ester to yield the desired butanoic acid.
Caption: Synthesis from 2,4,5-Trifluorophenylacetic acid.
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid is first converted to an ester to protect the acidic proton and to activate the α-carbon for deprotonation.
-
α-Alkylation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate that readily reacts with an electrophile like ethyl bromide.
-
Hydrolysis: The final step involves the hydrolysis of the ester back to the carboxylic acid, which can be achieved under either acidic or basic conditions.
Precursor: 2,4,5-Trifluorobenzaldehyde
Using 2,4,5-trifluorobenzaldehyde as a precursor offers multiple synthetic routes, primarily leveraging the reactivity of the aldehyde functional group.[4][5]
Synthetic Strategy 1: Grignard Reaction
This approach involves the nucleophilic addition of an organometallic reagent, such as propylmagnesium bromide, to the aldehyde, followed by oxidation of the resulting secondary alcohol.
Caption: Synthesis from 2,4,5-Trifluorobenzaldehyde via Grignard reaction.
Causality Behind Experimental Choices:
-
Grignard Reagent: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[6][7] The choice of propylmagnesium bromide provides the necessary carbon skeleton.
-
Oxidation: A strong oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid), is required to convert the secondary alcohol to a carboxylic acid. Care must be taken to control the reaction conditions to avoid side reactions.
Synthetic Strategy 2: Wittig-type Reaction
An alternative route involves a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then reduced and hydrolyzed.
Caption: Synthesis from 2,4,5-Trifluorobenzaldehyde via Wittig-type reaction.
Causality Behind Experimental Choices:
-
Wittig/HWE Reaction: This reaction is highly efficient for forming carbon-carbon double bonds from carbonyl compounds. The Horner-Wadsworth-Emmons variant often provides better yields and stereoselectivity.
-
Reduction: Catalytic hydrogenation is a common and effective method for reducing the carbon-carbon double bond without affecting the ester or the aromatic ring.
-
Hydrolysis: As in the previous routes, the final step is the hydrolysis of the ester.
Precursor: 1,2,4,5-Tetrafluorobenzene
Starting from 1,2,4,5-tetrafluorobenzene is a more challenging but potentially cost-effective approach for large-scale synthesis, as it is a more fundamental building block.[8][9][10]
Synthetic Strategy:
This route would likely involve a nucleophilic aromatic substitution (SNAr) reaction to introduce a side chain that can be further elaborated into the butanoic acid moiety.
Caption: Synthesis from 1,2,4,5-Tetrafluorobenzene.
Causality Behind Experimental Choices:
-
SNAr Reaction: The highly fluorinated benzene ring is activated towards nucleophilic attack. A carbanion, such as that derived from diethyl malonate, can displace one of the fluorine atoms.
-
Decarboxylation and Alkylation: The resulting malonic ester derivative can be selectively hydrolyzed and decarboxylated to give a phenylacetic ester, which can then be alkylated as described in the first synthetic route.
Precursor: 1,2,4-Trifluorobenzene
1,2,4-Trifluorobenzene is another fundamental starting material.[11][12] A common strategy involves a Friedel-Crafts reaction to introduce a carbonyl group, which serves as a handle for further transformations.
Synthetic Strategy:
A Friedel-Crafts acylation with propionyl chloride, followed by a Willgerodt-Kindler reaction and hydrolysis, can yield the target acid.
Caption: Synthesis from 1,2,4-Trifluorobenzene.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic reaction introduces an acyl group onto the aromatic ring. The regioselectivity is directed by the existing fluorine substituents.
-
Willgerodt-Kindler Reaction: This reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their derivatives.
-
Hydrolysis: The resulting thioamide is hydrolyzed to the carboxylic acid under strong acidic or basic conditions.
Data Summary and Comparison
| Precursor | Key Advantages | Key Disadvantages | Typical No. of Steps | Overall Yield (Illustrative) |
| 2,4,5-Trifluorophenylacetic acid | High convergence, fewer steps. | Higher cost of starting material. | 3 | Good to Excellent |
| 2,4,5-Trifluorobenzaldehyde | Versatile, multiple synthetic routes. | Grignard route requires strong oxidants; Wittig route can have stereoselectivity issues. | 3-4 | Moderate to Good |
| 1,2,4,5-Tetrafluorobenzene | Lower cost of starting material. | More complex synthesis, potential for side reactions. | 4-5 | Moderate |
| 1,2,4-Trifluorobenzene | Readily available and cost-effective. | Friedel-Crafts can have regioselectivity issues; Willgerodt-Kindler requires harsh conditions. | 3-4 | Moderate |
Experimental Protocols
Protocol 1: Synthesis from 2,4,5-Trifluorophenylacetic Acid via α-Alkylation
Step 1: Esterification
-
To a solution of 2,4,5-trifluorophenylacetic acid (1.0 eq) in ethanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ethyl ester.
Step 2: α-Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C.
-
Add a solution of the ethyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture for 1 hour at -78 °C.
-
Add ethyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 3: Hydrolysis
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Protocol 2: Synthesis from 2,4,5-Trifluorobenzaldehyde via Grignard Reaction
Step 1: Grignard Reaction
-
To a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether, add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux.[13]
-
After the addition is complete, stir for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 2,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 2: Oxidation
-
Dissolve the secondary alcohol (1.0 eq) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise until the orange color persists.
-
Stir for 2 hours at room temperature.
-
Add isopropanol to quench the excess oxidant.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Conclusion
The choice of precursor for the synthesis of 2-(2,4,5-Trifluorophenyl)butanoic acid is a multifaceted decision that requires careful consideration of cost, scalability, and the available synthetic expertise. For laboratory-scale synthesis where expediency is key, 2,4,5-Trifluorophenylacetic acid is an excellent choice due to its directness. For larger-scale production, the more fundamental and cost-effective precursors such as 1,2,4-trifluorobenzene or 2,4,5-trifluorobenzaldehyde become more attractive, despite the potentially more complex synthetic routes. The enzymatic and chemo-enzymatic approaches, although not detailed here, also represent a promising green alternative for the synthesis of chiral derivatives of the target molecule.[14][15] Ultimately, the optimal precursor is context-dependent, and this guide provides the foundational knowledge to make an informed selection.
References
- Vertex AI Search. (2024). Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis.
-
Khobragade, T. P., Sarak, P. B., Pagar, A. D., Jeon, E. Y., Giri, P. U., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
- Google Patents. (n.d.).
-
PubMed. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
- Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4436-4442.
- Google Patents. (n.d.). EP2423178A1 - Process for the production of sitagliptin.
-
PMC. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. [Link]
-
PubMed. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]
-
ResearchGate. (2020). Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. [Link]
-
PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. [Link]
-
U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. II. 1,2,4,5-Tetrafluorobenzene and related compounds. [Link]
-
Quora. (2020). How would you prepare 3-butanoic acid through a Grignard reagent?[Link]
-
PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. [Link]
-
University of California, Irvine. (n.d.). Experiment 19 – The Grignard Reaction. [Link]
- Google Patents. (n.d.). CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid.
-
ResearchGate. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
LookChem. (n.d.). Cas 486460-00-8,BOC-(R). [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. community.wvu.edu [community.wvu.edu]
- 8. 1,2,4,5-四氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Aromatic fluorine compounds. II. 1,2,4,5-Tetrafluorobenzene and related compounds | U.S. Geological Survey [usgs.gov]
- 10. 1,2,4,5-Tetrafluorobenzene | C6H2F4 | CID 9474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Synthetic Strategies for a Key Sitagliptin Intermediate
In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a critical determinant of a drug's market viability. The chosen synthetic route profoundly impacts production costs, scalability, environmental footprint, and ultimately, patient access. This guide provides an in-depth comparative analysis of various synthetic strategies for the chiral β-amino acid intermediate, a cornerstone in the manufacture of Sitagliptin, a leading oral antihyperglycemic agent for the treatment of type 2 diabetes.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a data-driven comparison of prominent synthetic routes. By examining key performance indicators and the underlying chemical logic, this document aims to equip decision-makers with the insights necessary to select the most cost-effective and sustainable manufacturing process.
Executive Summary: A Shift Towards Greener Chemistry
The industrial synthesis of the Sitagliptin intermediate has undergone a significant evolution, moving from traditional chemical methods to more efficient and environmentally benign biocatalytic processes. This progression underscores a broader industry trend towards "green chemistry," which prioritizes waste reduction, energy efficiency, and the use of renewable resources. Our analysis will delve into the following key strategies:
-
First-Generation Asymmetric Hydrogenation: An early, effective, yet multi-step approach.
-
Second-Generation Asymmetric Hydrogenation: A refined chemical synthesis with improved efficiency.
-
Biocatalytic Transamination: A revolutionary enzymatic approach that has set new standards for green pharmaceutical manufacturing.
-
Organocatalytic Synthesis: An emerging alternative with potential for metal-free catalysis.
-
Classical Chemical Resolution: A traditional but often less efficient method.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for each synthetic route, providing a clear basis for evaluating their cost-effectiveness and efficiency.
| Metric | First-Generation (Asymmetric Hydrogenation) | Second-Generation (Asymmetric Hydrogenation) | Biocatalytic Transamination | Organocatalytic Synthesis | Chemical Resolution |
| Overall Yield | ~52%[1][2] | Up to 65%[3][4][5] | 61-92% (conversion/isolated yield)[1][3][6][7][8] | ~41% (for final product)[9][10] | ~11%[2][3][11] |
| Key Chiral Step | Ru-catalyzed hydrogenation of a β-keto ester[1][2] | Rh-catalyzed hydrogenation of an unprotected enamine[4][12] | Engineered transaminase-catalyzed amination of a prochiral ketone[13][14][15] | Organocatalyst-mediated aza-Michael addition[9][10] | Resolution of a racemic mixture[2][16] |
| Key Advantages | Established early route | "Green" synthesis, fewer steps, less waste[3][4][5] | Environmentally friendly, high enantioselectivity, potential for cheaper amine donors[1][3][6][8] | Avoids expensive and toxic heavy metals[9][17] | Avoids expensive noble metal catalysts[2][11] |
| Key Disadvantages | Multiple steps, large waste generation[2] | Requires expensive noble metal catalyst[16] | Enzyme development and optimization can be resource-intensive | Lower overall yield reported in some cases[9][10] | Very low overall yield, high waste[2][16] |
| Process Conditions | High pressure hydrogenation[16] | High pressure hydrogenation[16] | Mild, aqueous conditions, ambient pressure[16] | Generally mild conditions | Standard chemical synthesis conditions |
| Cost Implications | High cost of noble metal catalyst, specialized equipment[16] | High cost of noble metal catalyst, but improved overall efficiency reduces cost[16] | Reduced manufacturing cost, elimination of heavy metals, simplified operations[16] | Potentially lower catalyst cost | Avoids expensive catalysts but low yield significantly impacts cost-efficiency[2][16] |
| Waste Generation | High | Significant reduction compared to Gen 1[4][5][16] | Minimal, significantly less than chemical routes[16] | Potentially lower than metal-catalyzed routes | High due to loss of undesired enantiomer |
In-Depth Analysis of Key Synthetic Strategies
First-Generation: Asymmetric Hydrogenation of a β-Keto Ester
This initial manufacturing route developed by Merck established the feasibility of producing the chiral β-amino acid intermediate on a large scale. The core of this strategy lies in the ruthenium-catalyzed asymmetric hydrogenation of an achiral β-keto ester to introduce the crucial stereocenter.[1][2]
Causality Behind Experimental Choices: The use of a well-established catalyst system like Ru-BINAP provided a reliable, albeit lengthy, path to the target molecule. The multi-step process, however, led to significant waste generation and a moderate overall yield of approximately 52%.[1][2]
Caption: Workflow for the first-generation asymmetric hydrogenation route.
Second-Generation: Asymmetric Hydrogenation of an Unprotected Enamine
A significant advancement over the first-generation process, this route features a highly efficient rhodium-catalyzed asymmetric hydrogenation of an unprotected enamine.[4][12] This innovation streamlined the synthesis, leading to a higher overall yield of up to 65% and a substantial reduction in waste.[3][4][5]
Causality Behind Experimental Choices: The discovery that unprotected enamines could be directly hydrogenated with high enantioselectivity was a breakthrough. By placing this highly efficient step later in the synthesis, the overall process became more atom-economical and cost-effective. The use of a rhodium catalyst with a ferrocenyl-based ligand was crucial for achieving the desired stereoselectivity.[12]
Caption: The streamlined second-generation asymmetric hydrogenation process.
Biocatalytic Transamination: The Green Chemistry Revolution
The development of an enzymatic route for the synthesis of the Sitagliptin intermediate by Merck and Codexis represents a landmark achievement in industrial green chemistry.[13] This process utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a prochiral ketone to the desired chiral amine.[14][16]
Causality Behind Experimental Choices: The primary driver for developing this biocatalytic route was to eliminate the need for expensive and hazardous heavy metal catalysts and high-pressure hydrogenation equipment.[16] Directed evolution of the transaminase enzyme was critical to achieve the desired activity, stability, and stereoselectivity for the non-natural substrate.[1] The reaction is run in an aqueous medium under mild conditions, further enhancing its environmental profile. Recent research has also focused on using cheaper amine donors like benzylamine to improve the cost-effectiveness of this route.[1][6][8]
Caption: The enzymatic pathway of biocatalytic transamination.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation (Second-Generation)
This protocol is a general guideline based on published procedures and should be optimized for specific catalysts and scales.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, temperature probe, and gas inlet is charged with the dehydro-sitagliptin substrate and a suitable solvent (e.g., methanol).
-
Catalyst Preparation: The rhodium-based chiral catalyst (e.g., Rh(I)/tBu JOSIPHOS) is prepared and handled under an inert atmosphere.[4]
-
Reaction Execution: The catalyst is added to the reactor, which is then sealed and purged with nitrogen followed by hydrogen. The reaction is pressurized with hydrogen to the desired pressure (e.g., 250 psi) and heated to the optimal temperature.[16]
-
Monitoring: The reaction progress is monitored by HPLC to determine the conversion of the enamine and the enantiomeric excess of the product.
-
Work-up and Isolation: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure, and the product is isolated, often as a phosphate salt, via crystallization.[4]
Protocol 2: General Procedure for Enzymatic Transamination
This protocol is a general guideline based on published procedures and requires optimization for specific enzymes and reaction conditions.[3]
-
Reaction Mixture Preparation: In a suitable reaction vessel, a buffer solution (e.g., triethanolamine buffer, pH 9.0) is prepared containing the amine donor (e.g., isopropylamine) and the cofactor pyridoxal-5'-phosphate (PLP).[3]
-
Enzyme Addition: The engineered transaminase enzyme is added to the reaction mixture.
-
Substrate Addition: The pro-sitagliptin ketone, dissolved in a suitable co-solvent (e.g., DMSO) to enhance solubility, is added to the reaction mixture.[3]
-
Reaction Execution: The reaction mixture is agitated at a controlled temperature (e.g., 40°C). The pH may need to be controlled throughout the reaction.
-
Monitoring: The reaction is monitored by HPLC to measure the conversion of the ketone to the desired amine product and to check for the formation of impurities.
-
Enzyme Removal and Product Isolation: Once the reaction reaches the desired conversion, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent. The organic layers are combined, washed, and concentrated. The final product is isolated via crystallization.[16]
Conclusion: The Strategic Advantage of Biocatalysis
The evolution of the synthetic strategy for the Sitagliptin intermediate is a testament to the power of green chemistry and biocatalysis in modern pharmaceutical manufacturing. While the second-generation asymmetric hydrogenation process offers significant improvements over its predecessor, the biocatalytic transamination route stands out as the most superior strategy in terms of environmental impact, safety, and operational simplicity.[16] It delivers a high overall yield, significantly increases productivity, and drastically reduces waste, all while operating under mild, aqueous conditions.[16]
For researchers and drug development professionals, the Sitagliptin story serves as a powerful case study. It highlights the strategic advantage of investing in biocatalytic solutions to achieve more cost-effective, safer, and environmentally sustainable manufacturing processes. While other routes like organocatalysis show promise, the field-proven success of biocatalytic transamination makes it the current gold standard for the industrial production of this critical pharmaceutical intermediate.
References
-
Khobragade, R., Sarak, S., Pagar, A., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
-
Merck & Co., Inc. (2006). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. United States Environmental Protection Agency. [Link]
-
Khobragade, R., Sarak, S., Pagar, A., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. [Link]
-
Khobragade, R., Sarak, S., Pagar, A., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. [Link]
-
Kim, J., Park, E. S., Patil, M. D., Park, J., Shin, H. J., Kim, C. J., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 1-7. [Link]
- Reddy, et al. (2020). Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation.
-
Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8934–8943. [Link]
-
Desai, A. A. (2011). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Angewandte Chemie International Edition, 50(9), 1974-1976. [Link]
-
Wang, Y., Li, X., Wang, Y., Li, Y., & Liu, H. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1423. [Link]
-
Khobragade, R., Sarak, S., Pagar, A., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. [Link]
-
Kim, S., Lee, J., & Song, C. E. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Kim, S., Lee, J., & Song, C. E. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PMC. [Link]
-
Kumobayashi, H. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Bommarius, A. S., & Patil, M. D. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]
-
Wang, Y., Li, X., Wang, Y., Li, Y., & Liu, H. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Semantic Scholar. [Link]
-
Paradisi, F., & Engel, P. C. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Organic & Biomolecular Chemistry, 16(34), 6146-6152. [Link]
-
Merck & Co., Inc. (2006). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. United States Environmental Protection Agency. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(9), 5143-5149. [Link]
-
Breit, B., & Geissler, A. G. (2021). Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. Chemistry – A European Journal, 27(46), 11848-11852. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. [Link]
-
Khobragade, R., Sarak, S., Pagar, A., Jeon, H., Giri, P., & Yun, H. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. [Link]
-
Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2009). Synthesis of Sitagliptin. Academia.edu. [Link]
-
Various Authors. (2025). Practical and Economical Approach to Synthesize Sitagliptin. ResearchGate. [Link]
-
SSPharma India. (n.d.). Sitagliptin Intermediates. SSpharma India. [Link]
- Various Inventors. (2013). Intermediates of sitagliptin and preparation process thereof.
- Various Inventors. (2009). Preparation of sitagliptin intermediate.
-
Market Research Future. (2026). Sitagliptin Intermediates in Focus: Growth Trajectories and Strategic Insights 2025-2033. Market Research Future. [Link]
-
Cheng, Y., et al. (2022). Comparison of synthetic routes to sitagliptin or its analogs. ResearchGate. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academia.edu [academia.edu]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]
A Guide to the Spectroscopic Comparison of Synthesized vs. Commercial 2-(2,4,5-Trifluorophenyl)butanoic Acid
For researchers and professionals in drug development and materials science, the purity and structural integrity of novel chemical entities are paramount. This guide provides an in-depth technical comparison of in-house synthesized 2-(2,4,5-Trifluorophenyl)butanoic acid against its commercial counterparts. As access to this specific molecule can be limited, we present a robust synthetic protocol and a detailed, predicted spectroscopic profile to serve as a benchmark for characterization.
Introduction: The Significance of Fluorinated Arylalkanoic Acids
Fluorinated organic compounds play a crucial role in modern pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Arylalkanoic acids, particularly 2-arylpropanoic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and analysis of novel derivatives, such as 2-(2,4,5-Trifluorophenyl)butanoic acid, are therefore of significant interest for the discovery of new therapeutic agents with potentially enhanced properties. This guide outlines a practical synthetic route and the expected analytical data for this compound, providing a framework for its evaluation.
Proposed Synthesis of 2-(2,4,5-Trifluorophenyl)butanoic Acid
Given the absence of a widely available commercial source for 2-(2,4,5-Trifluorophenyl)butanoic acid, an in-house synthesis is often necessary. A reliable and versatile method is the palladium-catalyzed α-arylation of an ester enolate, a powerful C-C bond-forming reaction pioneered by Buchwald and Hartwig.[1][2][3] This approach offers high functional group tolerance and generally proceeds with good yields.
The proposed three-step synthesis starts from commercially available 1-bromo-2,4,5-trifluorobenzene and ethyl butyrate.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(2,4,5-Trifluorophenyl)butanoate
-
To an oven-dried flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., a biphenyl-based ligand, 3 mol%), and anhydrous toluene.
-
Add 1-bromo-2,4,5-trifluorobenzene (1.0 eq) and ethyl butyrate (1.2 eq).
-
Cool the mixture to 0 °C and slowly add Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-18 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Step 2 & 3: Saponification and Acidification
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the product with ethyl acetate.
-
Collect the solid by filtration or, if extracted, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final product, 2-(2,4,5-Trifluorophenyl)butanoic acid.
Spectroscopic Profile of Synthesized Material (Predicted)
The following spectroscopic data is predicted based on the analysis of structurally similar compounds, namely 2,4,5-trifluorophenylacetic acid for the aromatic region[4][5][6] and 2-phenylbutanoic acid for the aliphatic chain.[7][8][9]
| Technique | Predicted Data for 2-(2,4,5-Trifluorophenyl)butanoic Acid |
| ¹H NMR | δ (ppm): ~12.0 (s, 1H, COOH), ~7.2-7.4 (m, 1H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~3.6 (t, J ≈ 7.5 Hz, 1H, CH), ~1.8-2.0 (m, 2H, CH₂), ~0.9 (t, J ≈ 7.4 Hz, 3H, CH₃). The aromatic protons will show complex splitting due to F-H coupling. |
| ¹³C NMR | δ (ppm): ~178-180 (COOH), ~150-160 (Ar-C-F, complex multiplets), ~120-130 (Ar-C-H, complex multiplets), ~50 (CH), ~28 (CH₂), ~12 (CH₃). The aromatic carbons will appear as complex multiplets due to C-F coupling. |
| IR | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1450-1600 (C=C aromatic stretch), ~1100-1250 (strong, C-F stretch). |
| MS (EI) | m/z: ~232 [M]⁺, fragments corresponding to loss of -COOH (m/z 187), loss of the butanoic acid group (m/z 145), and other characteristic fragmentations of the butanoyl chain. |
Commercial Product Analysis
A thorough search of major chemical supplier databases did not yield a readily available commercial source for 2-(2,4,5-Trifluorophenyl)butanoic acid with a publicly accessible Certificate of Analysis or typical spectroscopic data. While related compounds, such as intermediates for the drug Sitagliptin (e.g., (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid), are commercially available, the target compound of this guide appears to be a specialty chemical that generally requires custom synthesis.[10][11][12][13][14]
This lack of commercial availability underscores the importance of the synthetic and analytical guide provided herein for any research group requiring this molecule.
Comparative Spectroscopic Analysis
A direct comparison with a commercial sample is not feasible at this time. However, we can establish a robust analytical framework for validating the structure of the synthesized material based on our predicted data.
-
¹H NMR Spectroscopy : The most downfield signal will be the carboxylic acid proton, typically appearing as a broad singlet around 12 ppm. The two aromatic protons will appear as complex multiplets due to coupling with each other and with the three fluorine atoms. The aliphatic chain should present a classic pattern: a triplet for the alpha-proton (coupled to the adjacent methylene), a multiplet for the methylene group, and an upfield triplet for the terminal methyl group. The integration ratio should be 1:1:1:1:2:3 for the COOH, two aromatic protons, alpha-proton, methylene, and methyl groups, respectively.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected in the 178-180 ppm range. The key feature will be the complex splitting patterns of the aromatic carbons due to one-, two-, and three-bond couplings to the fluorine atoms (¹JCF, ²JCF, ³JCF). These complex signals are definitive proof of the trifluorophenyl moiety.
-
Infrared (IR) Spectroscopy : The IR spectrum provides crucial functional group information. A very broad absorption spanning from ~2500 to 3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. This will be accompanied by a strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹. The presence of the trifluorophenyl group will be confirmed by one or more strong C-F stretching bands in the 1100-1250 cm⁻¹ region.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ at m/z ≈ 232 should be observable. A prominent fragment will likely be [M-COOH]⁺ at m/z 187, resulting from the loss of the carboxyl group. This confirms the molecular weight and the presence of the carboxylic acid functionality.
Conclusion
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 2-(2,4,5-Trifluorophenyl)butanoic acid. By proposing a robust synthetic pathway based on modern palladium catalysis and predicting the key spectroscopic features through careful analysis of analogous structures, we offer a reliable benchmark for researchers. The successful synthesis and characterization, validated against these predicted data, will ensure the structural integrity of the material for its application in pharmaceutical research and development.
References
-
SpectraBase. (n.d.). 2,3,6-Trifluorophenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trifluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). (R)-(-)-2-phenylbutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
LookChem. (n.d.). Cas 486460-00-8, BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Thieme. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Retrieved from [Link]
-
Chemazone. (n.d.). (2R)-2-methyl-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]
-
Organic-Chemistry.org. (2004, November 25). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Retrieved from [Link]
-
MDPI. (2025, March 1). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed α -Arylation of Esters. Retrieved from [Link]
-
American Chemical Society. (2001, July 27). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Nature. (n.d.). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Nature Communications. Retrieved from [Link]
- Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. (n.d.). Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. bmse000617 2-phenylbutyric Acid at BMRB [bmrb.io]
- 9. 2-Phenylbutyric acid(90-27-7) 1H NMR [m.chemicalbook.com]
- 10. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]
- 11. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 12. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.usp.org [store.usp.org]
- 14. (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid [lgcstandards.com]
Safety Operating Guide
Comprehensive Disposal Guide: 2-(2,4,5-Trifluorophenyl)butanoic Acid
Topic: 2-(2,4,5-Trifluorophenyl)butanoic acid proper disposal procedures
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Scope: Laboratory-scale handling, waste segregation, and final destruction protocols.
Chemical Identity & Hazard Profile
Before initiating disposal, it is critical to understand the specific chemical nature of 2-(2,4,5-Trifluorophenyl)butanoic acid. While often encountered as an intermediate in the synthesis of pharmaceutical compounds (such as Sitagliptin analogs), its disposal requirements are dictated by two functional groups: the carboxylic acid moiety and the trifluorinated aromatic ring .
| Feature | Property | Disposal Implication |
| Chemical Class | Halogenated Organic Acid | Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending waste streams. |
| Acidity | Weak to Moderate Organic Acid | Corrosive to tissue and metals. Potential to mobilize heavy metals if mixed with other wastes. |
| Stability | C-F Bond (High Stability) | Resistant to standard biological degradation. Requires high-temperature incineration for complete destruction. |
| Reactivity | Incompatible with Strong Oxidizers | Risk of exothermic reaction. Do not mix with perchlorates, nitrates, or permanganates. |
Pre-Disposal Assessment & Segregation
Effective disposal begins at the bench. You must categorize the waste stream immediately upon generation to prevent dangerous incompatibilities.
The Golden Rule: Treat this compound as Halogenated Organic Waste . Even if neutralized, the organic fluorinated backbone remains and cannot be discharged into municipal wastewater systems.
-
Stream A: Pure Substance (Solid/Liquid): Collect in a dedicated container labeled "Solid/Liquid Halogenated Organic Hazard."
-
Stream B: Organic Solutions: If dissolved in solvents (e.g., DCM, Ethyl Acetate), segregate into "Halogenated Solvent Waste." Do not mix with non-halogenated solvents (like Acetone or Methanol) if possible, as this increases the cost and complexity of downstream incineration.
-
Stream C: Aqueous Waste: If the acid is in an aqueous layer (e.g., post-extraction), it must be collected as "Aqueous Chemical Waste – Fluorinated."
Step-by-Step Disposal Workflows
The following protocols outline the operational steps for disposing of 2-(2,4,5-Trifluorophenyl)butanoic acid.
-
Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but HDPE is preferred to eliminate breakage risks during transport.
-
Labeling: Label clearly with the full chemical name. Do not use abbreviations. Add the hazard warning: "CORROSIVE, IRRITANT."
-
Action: Transfer the material directly to the container. Do not dilute unnecessarily. Cap tightly.
If the compound is present in an aqueous waste stream (e.g., pH < 4), limited neutralization is permitted to stabilize the waste for storage, provided it is not poured down the drain.[1]
-
Preparation: Place the waste container in a fume hood and on a spill tray.
-
Neutralization: Slowly add a dilute base (e.g., 5% Sodium Bicarbonate or 1M NaOH) while stirring.
-
Caution: CO₂ evolution (fizzing) will occur with bicarbonate.
-
-
Endpoint: Monitor pH until it reaches range 6–9.
-
Collection: Seal the container. Label as "Neutralized Aqueous Waste containing Fluorinated Organics."
-
Final Disposal: Hand over to EHS for incineration. NEVER drain dispose.
-
Minor Spill (< 50 mL/g):
-
Isolate the area.
-
Cover with an inert absorbent (Vermiculite or chemically treated pads for acids).
-
Scoop contaminated material into a wide-mouth HDPE jar.
-
Label as "Hazardous Waste: Debris contaminated with Fluorinated Acid."
-
-
Major Spill: Evacuate the area and contact your facility's HazMat team.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for segregating and disposing of this chemical.
Figure 1: Decision tree for the segregation and disposal of fluorinated phenyl-alkanoic acids.
The "Why" Behind the Protocol (Scientific Rationale)
Why Incineration? Unlike simple organic acids (e.g., acetic acid) which can be biodegraded, the C-F bonds on the phenyl ring are exceptionally stable. Biological wastewater treatment plants cannot break these bonds efficiently. If released into the environment, fluorinated aromatics can persist and potentially bioaccumulate.
Why Flue Gas Scrubbing?
When 2-(2,4,5-Trifluorophenyl)butanoic acid is incinerated, the fluorine atoms are liberated as Hydrogen Fluoride (HF) gas.
Why HDPE Containers? While the acid itself is compatible with glass, accidental generation of HF (through decomposition or reaction with impurities) can etch glass. HDPE provides a chemically resistant, shatter-proof barrier that is universally compatible with this class of compounds.
References
-
United States Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Washington, D.C. Link
-
Cornell University EHS. (n.d.). Laboratory Waste Disposal Guide: Fluorinated Compounds and Acids. Ithaca, NY. Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid (Proxy for structural hazards). St. Louis, MO. Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate).[3][4][5] Bethesda, MD. Link
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 4. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | C10H11ClF3NO2 | CID 45026932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
Mastering the Safe Handling of 2-(2,4,5-Trifluorophenyl)butanoic Acid: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(2,4,5-Trifluorophenyl)butanoic acid. By understanding the why behind each safety measure—from personal protective equipment (PPE) to disposal protocols—we can foster a culture of safety and scientific excellence.
I. Hazard Assessment and Risk Mitigation
The primary risks associated with 2-(2,4,5-Trifluorophenyl)butanoic acid, handled as a crystalline solid or powder, stem from its potential corrosive and irritant properties.[6][7] The trifluorophenyl group increases its lipophilicity, potentially enhancing skin absorption, while the carboxylic acid moiety confers acidic, corrosive properties.
Key Hazards:
-
Eye Contact: Risk of serious eye irritation or damage.[3][4]
-
Skin Contact: Potential for skin irritation, redness, or chemical burns upon prolonged contact.[3][4]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][5]
-
Ingestion: Assumed to be harmful if swallowed, based on general toxicity of related compounds.
Our safety strategy is therefore built on a multi-layered defense: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 2-(2,4,5-Trifluorophenyl)butanoic acid.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles.[1] A face shield is required if there is a significant risk of dust generation.[6][8] | Chemical-resistant gloves (Nitrile, double-gloved).[6][9] | Fully-fastened lab coat.[9] | Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter.[1][10] |
| Preparing Solutions | Chemical splash goggles.[6][8] A face shield is strongly recommended.[8][10] | Chemical-resistant gloves (Nitrile or Neoprene).[10] | Chemical-resistant apron over a lab coat.[6][10] | Work must be performed in a chemical fume hood.[6][7][8] |
| General Lab Operations | Safety glasses with side shields.[11] | Single pair of nitrile gloves. | Lab coat.[12] | Not typically required if solutions are in closed containers. |
Causality of PPE Choices:
-
Eye Protection: The crystalline nature of the solid poses a significant risk of mechanical and chemical injury to the eyes. Chemical splash goggles provide a seal around the eyes, offering superior protection against airborne dust and splashes compared to standard safety glasses.[6][8]
-
Hand Protection: Double-gloving when handling the solid provides an extra layer of protection against contamination during glove removal.[9] Nitrile gloves offer good resistance to a broad range of chemicals, but it is crucial to inspect them for any signs of degradation or perforation before and during use.[1]
-
Body Protection: A lab coat protects against incidental contact and minor spills.[12] When preparing solutions, a chemical-resistant apron provides an additional barrier against larger splashes of potentially corrosive liquids.[6]
-
Respiratory Protection: Fine powders can easily become airborne.[7][13] A certified chemical fume hood is the primary engineering control to prevent inhalation.[8] If a fume hood is not available for weighing, a respirator is mandatory.
III. Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.
A. Handling and Weighing the Solid Compound
Objective: To accurately weigh the solid compound while minimizing dust generation and potential exposure.
Mandatory Engineering Control: A certified chemical fume hood or a powder containment hood.[8][13]
Protocol:
-
Preparation: Designate a specific area within the fume hood for handling the powder.[9] Cover the work surface with disposable bench paper.[13]
-
Don PPE: Put on all required PPE as outlined in the table above (Weighing/Handling Solid).
-
Container Handling: Do not pour the powder directly from the main stock bottle.[13] Use a clean, dedicated spatula to transfer small amounts of the compound onto weigh paper or into a tared container.[9]
-
Minimize Dust: Handle the compound gently to avoid creating airborne dust.[3] Keep the stock container closed when not in use.[13]
-
Post-Weighing: After weighing, carefully fold the weigh paper and transfer the compound to the reaction vessel inside the fume hood.
-
Decontamination: Wipe the spatula and any surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol). Dispose of all contaminated materials (weigh paper, wipes, gloves) in the designated halogenated waste container.[9]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[12]
B. Preparing Solutions
Objective: To safely dissolve the solid compound in a solvent.
Mandatory Engineering Control: All steps must be performed inside a certified chemical fume hood.[8]
Protocol:
-
Don PPE: Put on all required PPE as outlined in the table above (Preparing Solutions).
-
Solvent Addition: Place the vessel containing the pre-weighed solid in the fume hood. Slowly add the solvent to the solid.
-
Acid to Water: If preparing an aqueous solution, always add the acidic compound to water slowly, never the other way around, to prevent splashing and exothermic reactions.[6][14]
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Ensure the container is appropriately capped or covered to prevent vapor release.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.[14]
-
Cleanup: Clean up any spills immediately using a spill kit appropriate for acidic and organic compounds.[14] Dispose of all waste in the designated halogenated waste stream.
IV. Emergency and Disposal Plans
Preparedness is key to a safe laboratory environment.
A. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][14] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand).[16] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[17] All spill cleanup materials must be disposed of as hazardous waste.[16]
B. Disposal Plan
As a fluorinated organic compound, 2-(2,4,5-Trifluorophenyl)butanoic acid and any materials contaminated with it must be disposed of as halogenated organic waste .[16][18]
Key Principles:
-
Segregation: Never mix halogenated waste with non-halogenated waste.[19][20] This is crucial as the disposal methods differ, and cross-contamination increases disposal costs and environmental impact.[20]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents, including solvents and their approximate percentages.[17][19]
-
Containers: Use only approved, sealed, and compatible waste containers.[14][17] Keep containers closed except when adding waste.[17]
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Do not pour any amount of this chemical or its solutions down the drain.[14]
V. Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safety when handling 2-(2,4,5-Trifluorophenyl)butanoic acid.
Caption: Workflow for Safe Handling of 2-(2,4,5-Trifluorophenyl)butanoic acid.
By integrating these principles and procedures into your daily laboratory work, you contribute to a robust safety culture that protects you, your colleagues, and the groundbreaking research you perform.
References
- DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- Cornell University. (n.d.). 8.9 Corrosives - Environment, Health and Safety.
- Seton UK. (2022, August 17). Working safely with corrosive substances.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
- Hazardous Waste Segregation. (n.d.).
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- ECHEMI. (n.d.). (2,4,5-Trifluorophenyl)acetic acid SDS, 209995-38-0 Safety Data Sheets.
- PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- SAFETY DATA SHEET. (n.d.). 2,4,5-Trifluorophenylacetic acid.
- Lab Safety Rules and Guidelines. (2025, November 27).
- Apollo Scientific. (2015, June 19). SAFETY DATA SHEET 2,3,4-TRIFLUOROPHENYL ACETIC ACID.
- SAFETY DATA SHEET. (2025, December 25).
- SAFETY DATA SHEET. (2014, September 26).
Sources
- 1. echemi.com [echemi.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | C10H11ClF3NO2 | CID 45026932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8.9 Corrosives [ehs.cornell.edu]
- 7. seton.co.uk [seton.co.uk]
- 8. safeti.com [safeti.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
